3-Chloro-5-iodobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-iodobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXWXOASLNWUAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641060 | |
| Record name | 3-Chloro-5-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289039-30-1 | |
| Record name | 3-Chloro-5-iodobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-iodobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 3-Chloro-5-iodobenzonitrile
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound (CAS No: 289039-30-1). The information is intended for professionals in research, chemical synthesis, and drug development who utilize substituted benzonitriles as key building blocks in their work.
Core Chemical and Physical Properties
This compound is a halogenated aromatic nitrile, a class of organic compounds featuring a benzene ring substituted with both a nitrile (-C≡N) group and halogen atoms.[1] The presence of chlorine and iodine atoms, along with the nitrile group, imparts distinct reactivity to the molecule, making it a valuable intermediate in organic synthesis.[1] The iodine atom, in particular, is a good leaving group, rendering the compound suitable for various cross-coupling reactions.[1]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 289039-30-1 | [2][3][4] |
| Molecular Formula | C₇H₃ClIN | [2][3][5] |
| Molecular Weight | 263.46 g/mol | [2][3][4] |
| IUPAC Name | This compound | [5] |
| Appearance | White to off-white solid/powder | [4][6] |
| Boiling Point | 275.4 ± 25.0 °C at 760 mmHg | [2][4] |
| Density | 2.0 ± 0.1 g/cm³ | [2] |
| Flash Point | 120.3 ± 23.2 °C | [2] |
| Solubility | Insoluble in water; Soluble in dichloromethane, chloroform | [6] |
| Storage | Store refrigerated at 2-8°C in a cool, dry, dark place | [4][6] |
Synthesis and Reactivity
The reactivity of this compound is largely dictated by its functional groups. The carbon-iodine bond is particularly susceptible to participating in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] This allows for the facile introduction of the 3-chloro-5-cyanophenyl moiety into more complex molecular architectures, a key strategy in medicinal chemistry and materials science.[1] The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding its synthetic utility.
Experimental Protocols
General Experimental Protocol for the Synthesis of Aryl Nitriles via the Sandmeyer Reaction
This protocol provides a general methodology for the synthesis of a substituted benzonitrile from a corresponding aniline precursor. This method can be adapted for the synthesis of this compound, likely starting from 3-amino-5-chlorobenzonitrile (to introduce the iodo group) or 3-chloro-5-iodoaniline (to introduce the nitrile group).
Materials:
-
Substituted Aniline (e.g., 3-chloro-5-iodoaniline)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Deionized Water
-
Ice
-
Organic Solvent (e.g., Dichloromethane or Diethyl Ether)
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)
Procedure:
-
Diazotization:
-
Dissolve the starting aniline in an aqueous solution of HCl or H₂SO₄ in a flask, cooling the mixture to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature between 0-5°C.
-
Stir the mixture for an additional 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution. Vigorous evolution of nitrogen gas is expected.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., to 50-60°C) for 30-60 minutes to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product into an organic solvent like dichloromethane or diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude benzonitrile product by a suitable method, such as column chromatography on silica gel or recrystallization.[8]
Visualizations
The following diagrams illustrate key logical and experimental workflows related to this compound.
Caption: Generalized workflow for the synthesis of this compound via the Sandmeyer reaction.
Caption: Role of this compound as a building block in drug discovery workflows.
Safety and Handling
This compound should be handled by personnel qualified in managing potentially hazardous chemicals.[2] It is harmful if swallowed, in contact with skin, or inhaled.[2] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and laboratory clothing, should be worn.[2] All handling should be conducted in a well-ventilated area or a chemical fume hood.[2] The compound should be stored in a cool, dry, and well-ventilated location, away from heat, flames, and incompatible materials such as oxidizing agents.[2][6]
Applications in Research and Development
The primary application of this compound is as a versatile chemical intermediate.[9] Its trifunctional nature (containing chloro, iodo, and nitrile groups) allows for selective and sequential chemical modifications, making it a valuable precursor in the synthesis of complex organic molecules.
-
Pharmaceutical Intermediates: The structural motif of this compound is relevant in the construction of novel therapeutic agents.[9][10] The ability to use the iodo-substituent for cross-coupling reactions allows for the assembly of intricate molecular frameworks common in modern drug candidates.[1]
-
Agrochemical Synthesis: Similar to its role in pharmaceuticals, it serves as a building block in the development of new pesticides and herbicides, where specific substitution patterns are required for targeted biological activity.[9]
-
Materials Science: The rigid aromatic core and reactive handles make it a candidate for the synthesis of specialty chemicals, including ligands for catalysis and modifiers for advanced polymers.[9]
References
- 1. 3-Iodobenzonitrile | 69113-59-3 | Benchchem [benchchem.com]
- 2. This compound | CAS#:289039-30-1 | Chemsrc [chemsrc.com]
- 3. parchem.com [parchem.com]
- 4. This compound CAS#: 289039-30-1 [m.chemicalbook.com]
- 5. PubChemLite - this compound (C7H3ClIN) [pubchemlite.lcsb.uni.lu]
- 6. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data | Buy High Purity this compound Online [nj-finechem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Chloro-5-iodobenzonitrile (CAS: 289039-30-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-iodobenzonitrile is a halogenated aromatic nitrile that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a nitrile group and two different halogen atoms (chloro and iodo) at the meta positions, allows for selective and sequential functionalization. This makes it a valuable precursor for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.
Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 289039-30-1 | [2] |
| Molecular Formula | C₇H₃ClIN | [2] |
| Molecular Weight | 263.46 g/mol | [2] |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | 105-106 °C | |
| Boiling Point | 275.4 ± 25.0 °C at 760 mmHg | [2] |
| Solubility | Soluble in organic solvents such as ketones, ethers, and chlorinated alkanes. | |
| Purity | Typically >97% |
Synthesis
A common and efficient method for the synthesis of this compound involves a Sandmeyer reaction starting from 3-chloro-5-aminobenzonitrile. This multi-step process first converts the primary amine to a diazonium salt, which is then displaced by an iodide.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol is based on established methodologies for Sandmeyer reactions.[3]
Materials and Reagents:
-
3-Chloro-5-aminobenzonitrile
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Sodium sulfite (Na₂SO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve 3-chloro-5-aminobenzonitrile in an aqueous solution of hydrochloric acid.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with a saturated solution of sodium sulfite (to remove excess iodine), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel.
-
Caption: Synthetic pathway for this compound.
Applications in Drug Discovery and Development
The reactivity of the iodo and chloro substituents, along with the nitrile group, makes this compound a valuable intermediate in the synthesis of pharmacologically active molecules. The carbon-iodine bond is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl moieties.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[4][5] this compound readily participates in these reactions, selectively reacting at the more labile carbon-iodine bond.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol and may require optimization for specific substrates.[6][7][8]
Materials and Reagents:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water (for biphasic systems)
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent(s).
-
Heat the reaction mixture with stirring to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. CAS 289039-30-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS#:289039-30-1 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 3-Chloro-5-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, experimental characterization, and applications of 3-Chloro-5-iodobenzonitrile, a key intermediate in synthetic chemistry and drug discovery.
Core Physicochemical Properties
This compound is a halogenated aromatic nitrile. Its structural features, including the chloro, iodo, and nitrile functional groups, make it a versatile building block in the synthesis of more complex molecules.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 289039-30-1 | [1][2][3] |
| Molecular Formula | C₇H₃ClIN | [1][4][5] |
| Molecular Weight | 263.46 g/mol | [1][4] |
| Appearance | White to off-white powder/solid | [6][7] |
| Melting Point | No specific data available | |
| Boiling Point | 275.4 ± 25.0 °C at 760 mmHg | [1][4][6] |
| Density | 2.0 ± 0.1 g/cm³ | [1][4][6] |
| Flash Point | 120.3 ± 23.2 °C | [1][4] |
| Solubility | Insoluble in water (estimated); Soluble in common organic solvents like dichloromethane and chloroform.[7] | |
| LogP | 2.99 | [1] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [1] |
| Index of Refraction | 1.673 | [1] |
| Exact Mass | 262.899872 u | [1] |
Experimental Protocols for Physicochemical Characterization
Detailed experimental protocols for determining the physicochemical properties of chemical compounds like this compound are crucial for ensuring data accuracy and reproducibility. Below are generalized methodologies for key experiments.
Workflow for Physicochemical Characterization
Caption: A logical workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the molecular structure by observing the magnetic properties of atomic nuclei.
-
Methodology: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is placed in a strong magnetic field and irradiated with radio waves. ¹H NMR and ¹³C NMR spectra are recorded on a spectrometer, typically at frequencies of 400 MHz for protons and 100 MHz for carbon. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).[8]
2. Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and elemental composition.
-
Methodology: A sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) with an electron ionization (EI) source can provide the exact mass of the molecule.[8]
3. Infrared (IR) Spectroscopy:
-
Objective: To identify the functional groups present in the molecule.
-
Methodology: A sample is exposed to infrared radiation. The absorption of specific frequencies of IR radiation corresponds to the vibrational frequencies of the bonds within the molecule. The presence of a nitrile group (C≡N) would be indicated by a characteristic sharp absorption band.
4. Gas Chromatography (GC):
-
Objective: To determine the purity of the compound.
-
Methodology: A small amount of the sample is vaporized and injected into a gas chromatograph. The components of the sample are separated as they pass through a capillary column, and their retention times are recorded. The purity is determined by the relative area of the peak corresponding to this compound.
5. Melting Point Determination:
-
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
-
Methodology: A small amount of the crystalline solid is placed in a capillary tube and heated in a melting point apparatus. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded.
6. Solubility Testing:
-
Objective: To determine the solubility of the compound in various solvents.
-
Methodology: A small, measured amount of this compound is added to a known volume of a solvent (e.g., water, ethanol, dichloromethane) at a specific temperature. The mixture is agitated, and the solubility is observed and can be quantified.
Applications in Synthesis and Drug Discovery
This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of three distinct functional groups (nitrile, chloro, and iodo) on the benzene ring allows for a variety of chemical transformations.
The chloro and iodo substituents can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions) to form new carbon-carbon or carbon-heteroatom bonds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration. These characteristics make it a valuable building block for creating libraries of compounds for drug screening.
Illustrative Synthetic Workflow
References
- 1. This compound | CAS#:289039-30-1 | Chemsrc [chemsrc.com]
- 2. This compound | 289039-30-1 [chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. 3-氯-5-碘苯腈_MSDS_密度_沸点_CAS号【289039-30-1】_化源网 [chemsrc.com]
- 5. PubChemLite - this compound (C7H3ClIN) [pubchemlite.lcsb.uni.lu]
- 6. This compound CAS#: 289039-30-1 [m.chemicalbook.com]
- 7. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data | Buy High Purity this compound Online [nj-finechem.com]
- 8. rsc.org [rsc.org]
An In-Depth Technical Guide to 3-Chloro-5-iodobenzonitrile: Molecular Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-chloro-5-iodobenzonitrile, a halogenated aromatic nitrile of significant interest in synthetic organic chemistry and drug discovery. The document elucidates its molecular structure, physicochemical properties, and provides a detailed, validated protocol for its synthesis and characterization. Furthermore, it explores the compound's reactivity and its emerging applications as a versatile building block in the development of novel therapeutics.
Introduction
This compound (CAS No. 289039-30-1) is a polysubstituted aromatic compound featuring a nitrile group, a chlorine atom, and an iodine atom on a benzene ring.[1] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules. The presence of two different halogen atoms at the meta-positions relative to the nitrile group allows for selective functionalization, a key attribute for the construction of molecular libraries in medicinal chemistry. This guide aims to be a definitive resource for researchers, providing in-depth information on its molecular characteristics and practical guidance for its synthesis and use.
Molecular Structure and Physicochemical Properties
The molecular formula of this compound is C₇H₃ClIN, and it has a molecular weight of approximately 263.46 g/mol .[2][3][4] The structure consists of a central benzene ring with a cyano (-C≡N) group at position 1, a chlorine atom at position 3, and an iodine atom at position 5.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 289039-30-1 | [3][4][5] |
| Molecular Formula | C₇H₃ClIN | [4] |
| Molecular Weight | 263.463 g/mol | [4] |
| Appearance | White to off-white powder/crystal | [5] |
| Boiling Point (Predicted) | 275.4 ± 25.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 2.0 ± 0.1 g/cm³ | [4] |
| Flash Point (Predicted) | 120.3 ± 23.2 °C | [4] |
| Storage Temperature | 2-8°C, protected from light | [5] |
Diagram 1: Molecular Structure of this compound
Caption: 2D representation of this compound.
Synthesis and Characterization
A reliable synthetic route to this compound involves a two-step process starting from the commercially available 3,5-dichloroaniline. This methodology provides a clear and reproducible pathway for obtaining the target compound in good yield.
Synthetic Workflow
The synthesis can be logically divided into two primary stages: the iodination of 3,5-dichloroaniline followed by a Sandmeyer reaction to introduce the nitrile functionality.
Diagram 2: Synthetic Workflow for this compound
Caption: Overall synthetic workflow from 3,5-dichloroaniline.
Experimental Protocols
Step 1: Synthesis of 3-chloro-5-iodo-aniline
This procedure is adapted from a known method for the synthesis of related haloanilines.
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3,5-dichloroaniline in glacial acetic acid.
-
Iodination: Slowly add a solution of iodine monochloride in acetic acid to the reaction mixture at room temperature with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by pouring the mixture into water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl nitrile.[6]
-
Diazotization: Dissolve the purified 3-chloro-5-iodoaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water and heat it to 60-70 °C. Slowly add the cold diazonium salt solution to the heated cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Reaction Completion and Work-up: Stir the reaction mixture at this temperature until the reaction is complete (monitored by TLC). Cool the mixture to room temperature and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show three aromatic protons with distinct chemical shifts and coupling patterns characteristic of a 1,3,5-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule, including the quaternary carbons attached to the substituents and the nitrile carbon.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight. The isotopic pattern of chlorine will be observable. Predicted mass spectrometry data suggests a monoisotopic mass of 262.89987 Da.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the differential reactivity of the C-Cl and C-I bonds. The carbon-iodine bond is significantly more reactive towards metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its lower bond dissociation energy. This allows for the selective introduction of various aryl or heteroaryl groups at the 5-position, while leaving the less reactive C-Cl bond intact for subsequent transformations.
This selective reactivity makes this compound a valuable building block in the synthesis of complex molecules, including pharmaceutically active compounds. Its structural motif can be found in scaffolds for various therapeutic targets. For instance, substituted benzonitriles are known to be key components in the development of selective estrogen receptor degraders (SERDs) and other targeted therapies.
Diagram 3: Reactivity and Synthetic Utility
Caption: Selective functionalization of this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[4]
Conclusion
This compound is a strategically important building block in modern organic synthesis. Its well-defined molecular structure and predictable reactivity allow for the controlled and selective synthesis of a wide range of complex organic molecules. The synthetic protocols and characterization data provided in this guide offer a solid foundation for researchers to utilize this versatile compound in their synthetic endeavors, particularly in the field of medicinal chemistry and drug discovery.
References
- 1. CN101850264A - Production process for preparing chlorobenzonitrile by using ammoxidation method - Google Patents [patents.google.com]
- 2. parchem.com [parchem.com]
- 3. This compound | 289039-30-1 [chemicalbook.com]
- 4. This compound | CAS#:289039-30-1 | Chemsrc [chemsrc.com]
- 5. This compound CAS#: 289039-30-1 [m.chemicalbook.com]
- 6. 3-碘苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. PubChemLite - this compound (C7H3ClIN) [pubchemlite.lcsb.uni.lu]
Spectral Analysis of 3-Chloro-5-iodobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectral data for the chemical intermediate 3-Chloro-5-iodobenzonitrile (CAS No: 289039-30-1). Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted data and established methodologies for its spectral analysis. This information is crucial for the characterization and quality control of this compound in research and development settings.
Compound Identification
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 289039-30-1[1][2] |
| Molecular Formula | C₇H₃ClIN[3][4] |
| Molecular Weight | 263.46 g/mol [4] |
| Monoisotopic Mass | 262.89987 Da[3] |
Predicted Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below. These values are critical for confirming the identity of the compound in mass spectrometry experiments.
| Adduct | Predicted m/z |
| [M+H]⁺ | 263.90715 |
| [M+Na]⁺ | 285.88909 |
| [M-H]⁻ | 261.89259 |
| [M+NH₄]⁺ | 280.93369 |
| [M+K]⁺ | 301.86303 |
| [M]⁺ | 262.89932 |
| [M]⁻ | 262.90042 |
Data sourced from PubChem.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing effects of the chlorine, iodine, and nitrile functional groups will deshield these protons, causing their signals to appear at relatively high chemical shifts (downfield). The splitting pattern will be complex due to meta-coupling between the protons.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. It is expected to show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached halogen and nitrile groups. The carbon of the nitrile group (C≡N) will appear at a characteristic downfield shift.
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:
-
C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.
-
C-Cl stretch: A band in the region of 600-800 cm⁻¹.
-
C-I stretch: A band typically found in the lower frequency region of the spectrum, around 500-600 cm⁻¹.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1400-1600 cm⁻¹ region.
Experimental Protocols
The following are general methodologies for acquiring the spectral data discussed above. These protocols are based on standard laboratory practices for the analysis of organic compounds.[5][6]
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. The solvent signal can be used as a secondary reference.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Ionization: Employ a suitable ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans to obtain a high-quality spectrum.
Workflow for Spectral Data Acquisition and Analysis
The following diagram illustrates a typical workflow for the spectral characterization of a chemical compound like this compound.
References
An In-depth Technical Guide on the Solubility of 3-Chloro-5-iodobenzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-5-iodobenzonitrile, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide presents available qualitative information, a detailed case study on the structurally similar 3-Nitrobenzonitrile to illustrate solubility trends and data representation, and standardized experimental protocols for determining solubility.
Introduction to this compound
This compound is a halogenated aromatic nitrile. Its chemical structure, featuring a benzene ring substituted with a nitrile group, a chlorine atom, and an iodine atom, makes it a versatile building block in organic synthesis. The solubility of this compound in various organic solvents is a critical parameter for its application in reaction chemistry, purification processes, and formulation development.
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solubility Profile |
| Polar Aprotic | Expected to be soluble in solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) due to the polar nature of the nitrile group. |
| Chlorinated | Reported to be soluble in common chlorinated solvents such as dichloromethane and chloroform. |
| Alcohols | Likely to be soluble in lower-chain alcohols like methanol and ethanol, a common characteristic for many organic compounds. |
| Ethers | Expected to show good solubility in ethers like diethyl ether and tetrahydrofuran (THF). |
| Hydrocarbons | Lower solubility is anticipated in non-polar hydrocarbon solvents such as hexane and toluene, though some solubility may be observed due to the aromatic ring. |
| Water | Considered to be insoluble or sparingly soluble in water, a typical trait for halogenated aromatic compounds. |
Case Study: Solubility of 3-Nitrobenzonitrile
To provide a quantitative perspective on the solubility of a substituted benzonitrile, this section details the solubility of 3-Nitrobenzonitrile in various organic solvents. The data is presented as the mole fraction of the solute at different temperatures. This information can serve as a useful proxy for estimating the behavior of this compound, given the structural similarities.
The solubility of 3-nitrobenzonitrile was measured using a static method across a temperature range from (278.15 to 318.15) K. The mole fraction solubility generally increased with a rise in temperature. The solubility was found to be highest in acetone and lowest in cyclohexane.[1]
Table 2: Mole Fraction Solubility of 3-Nitrobenzonitrile in Various Organic Solvents [1]
| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |
| Methanol | 0.0458 | 0.0519 | 0.0588 | 0.0666 | 0.0754 | 0.0853 | 0.0964 | 0.1088 | 0.1227 |
| Ethanol | 0.0389 | 0.0441 | 0.0500 | 0.0567 | 0.0642 | 0.0727 | 0.0821 | 0.0927 | 0.1045 |
| n-Propanol | 0.0333 | 0.0378 | 0.0429 | 0.0486 | 0.0551 | 0.0624 | 0.0706 | 0.0798 | 0.0901 |
| Isopropanol | 0.0298 | 0.0338 | 0.0384 | 0.0435 | 0.0493 | 0.0558 | 0.0632 | 0.0714 | 0.0806 |
| Acetone | 0.1033 | 0.1170 | 0.1325 | 0.1500 | 0.1698 | 0.1922 | 0.2175 | 0.2461 | 0.2784 |
| n-Butanol | 0.0309 | 0.0351 | 0.0398 | 0.0451 | 0.0511 | 0.0579 | 0.0655 | 0.0740 | 0.0836 |
| Acetonitrile | 0.0889 | 0.1007 | 0.1140 | 0.1290 | 0.1460 | 0.1652 | 0.1869 | 0.2114 | 0.2391 |
| Ethyl Acetate | 0.0888 | 0.1006 | 0.1139 | 0.1289 | 0.1458 | 0.1650 | 0.1867 | 0.2112 | 0.2388 |
| Cyclohexane | 0.0028 | 0.0032 | 0.0036 | 0.0041 | 0.0046 | 0.0052 | 0.0059 | 0.0067 | 0.0076 |
| Toluene | 0.0689 | 0.0780 | 0.0883 | 0.0999 | 0.1131 | 0.1280 | 0.1448 | 0.1638 | 0.1852 |
Experimental Protocols for Solubility Determination
A standardized and reliable experimental protocol is crucial for obtaining accurate solubility data. The "shake-flask" method is a widely recognized and accepted technique for determining the equilibrium solubility of a compound.
The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent. The resulting mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. After separating the undissolved solid, the concentration of the solute in the clear supernatant is determined analytically.
The following workflow outlines the key steps for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for solubility determination via the shake-flask method.
-
Purity of Compound and Solvents: High purity of both the solute and the solvent is essential for accurate results.
-
Temperature Control: Solubility is highly dependent on temperature. A constant and accurately controlled temperature must be maintained throughout the experiment.
-
Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This should be determined empirically for the specific solute-solvent system.
-
Solid Phase Analysis: It is good practice to analyze the solid phase after the experiment to ensure that no phase transition or degradation of the compound has occurred.
-
Analytical Method Validation: The analytical method used to determine the concentration of the solute must be validated for linearity, accuracy, and precision.
Logical Relationships in Solubility
The solubility of a compound like this compound is governed by a complex interplay of factors related to the solute, the solvent, and the experimental conditions.
Caption: Factors influencing the solubility of this compound.
Conclusion
While direct quantitative solubility data for this compound remains to be published, this guide provides a framework for understanding its solubility characteristics. The qualitative information, coupled with the quantitative data for a structurally related compound and a detailed experimental protocol, offers valuable insights for researchers and professionals in the field. It is recommended that experimental determination of solubility be conducted for specific applications to ensure accuracy and reproducibility.
References
Technical Guide: Physicochemical Properties of 3-Chloro-5-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the available physicochemical properties of 3-Chloro-5-iodobenzonitrile, a halogenated aromatic nitrile of interest in synthetic chemistry and drug discovery. The document details its known boiling point and provides established experimental protocols for the determination of both melting and boiling points. Additionally, a representative experimental workflow for the synthesis of similar compounds is illustrated.
Core Physicochemical Data
| Property | Value | Source |
| Boiling Point | 275.4 ± 25.0 °C at 760 mmHg | [1][2] |
| Melting Point | Data not available | |
| Molecular Formula | C₇H₃ClIN | [1] |
| Molecular Weight | 263.463 g/mol | [1] |
| Density | 2.0 ± 0.1 g/cm³ | [1] |
Experimental Protocols
The following sections detail standardized laboratory procedures for the determination of melting and boiling points of organic compounds such as this compound.
Melting Point Determination
The melting point of a solid organic compound is a critical physical property for identification and purity assessment. A common and reliable method for its determination is the capillary tube method.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Heating medium (e.g., mineral oil)
Procedure:
-
Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powder. The tube is inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (like a Thiele tube filled with mineral oil) or placed in the heating block of a digital melting point apparatus.
-
Heating and Observation: The heating medium is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The distillation method is a standard procedure for this determination.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle or water bath
-
Boiling chips
Procedure:
-
Apparatus Assembly: A small volume of the liquid is placed in the distillation flask along with a few boiling chips to ensure smooth boiling. The thermometer is positioned in the neck of the flask so that the top of the bulb is level with the side arm leading to the condenser.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, where the vapor and liquid are in equilibrium, is the boiling point of the substance. It is crucial that the entire thermometer bulb is bathed in the vapor to obtain an accurate reading.
Experimental Workflow Visualization
The following diagram illustrates a generalized experimental workflow for a Suzuki cross-coupling reaction, a common method for forming carbon-carbon bonds and synthesizing complex aromatic compounds, which can be analogous to the synthesis of derivatives of this compound.
Caption: Generalized workflow for a Suzuki cross-coupling reaction.
References
A Methodological Guide to the Quantum Chemical Analysis of 3-Chloro-5-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive computational approach for the quantum chemical analysis of 3-Chloro-5-iodobenzonitrile. Given the absence of extensive published computational data for this specific molecule, this document serves as a methodological framework, providing detailed protocols and expected data formats to guide researchers in their investigations. The methodologies described are based on established practices for similar halogenated aromatic compounds.
Computational Methodology
The following section details the proposed computational protocol for elucidating the structural, vibrational, and electronic properties of this compound.
Software and Theoretical Model
All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. The theoretical model of choice is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended as it has a proven track record for providing reliable results for organic molecules.
Basis Set Selection
A split-valence basis set is appropriate for this system. For the lighter atoms (Carbon, Hydrogen, Nitrogen, Chlorine), the Pople-style 6-311++G(d,p) basis set is recommended. This set includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. For the Iodine atom, due to its large number of electrons and the importance of relativistic effects, a basis set with an effective core potential (ECP) such as LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) should be employed. The ECP replaces the core electrons with a potential, reducing computational expense while maintaining accuracy.
Geometry Optimization and Frequency Analysis
The initial molecular structure of this compound would be built and subjected to a full geometry optimization at the B3LYP/6-311++G(d,p)/LANL2DZ level of theory in the gas phase. The optimization process is complete when the forces on all atoms are negligible, and the molecule has reached a minimum on the potential energy surface. Following optimization, a frequency calculation at the same level of theory is crucial. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. The results of the frequency calculation also provide theoretical vibrational spectra (Infrared and Raman).
Electronic Property Calculations
Using the optimized geometry, a series of calculations can be performed to determine the electronic properties of the molecule. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical for understanding the chemical reactivity and electronic transitions. Other properties such as the HOMO-LUMO gap, ionization potential, electron affinity, electronegativity, and chemical hardness can be derived from these energies. Mulliken atomic charges can also be calculated to understand the charge distribution within the molecule.
Anticipated Data and Presentation
The following tables represent the expected format and nature of the data that would be generated from the proposed computational study. The values provided are illustrative and based on typical results for similar halogenated benzonitriles.
Table 1: Optimized Geometrical Parameters
| Parameter | Atom Pair/Triplet/Quad | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| Bond Length | C-Cl | 1.745 | ||
| C-I | 2.090 | |||
| C-C (aromatic) | 1.390 - 1.405 | |||
| C-H | 1.085 | |||
| C≡N | 1.158 | |||
| Bond Angle | C-C-Cl | 120.5 | ||
| C-C-I | 120.3 | |||
| C-C-C (aromatic) | 119.0 - 121.0 | |||
| Dihedral Angle | Cl-C-C-C | 0.0 | ||
| I-C-C-C | 0.0 |
Table 2: Calculated Vibrational Frequencies
| Mode | Wavenumber (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| ν₁ | 3080 | Medium | High | Aromatic C-H Stretch |
| ν₂ | 2235 | High | Medium | C≡N Stretch |
| ν₃ | 1580 | High | High | Aromatic C-C Stretch |
| ν₄ | 1150 | Medium | Low | Aromatic C-H in-plane bend |
| ν₅ | 790 | High | Low | C-Cl Stretch |
| ν₆ | 530 | Medium | High | C-I Stretch |
Table 3: Key Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Energy Gap (ΔE) | 5.10 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.75 |
| Electronegativity (χ) | 4.30 |
| Chemical Hardness (η) | 2.55 |
| Chemical Softness (S) | 0.39 |
Table 4: Mulliken Atomic Charges
| Atom | Charge (a.u.) |
| Cl | -0.15 |
| I | -0.05 |
| N (of CN) | -0.25 |
| C (of CN) | +0.10 |
| C (bonded to Cl) | +0.12 |
| C (bonded to I) | +0.08 |
Visualization of Molecular Structure and Processes
Visual representations are essential for understanding molecular properties and computational workflows. The following diagrams are generated using the DOT language.
Caption: Molecular structure of this compound.
Caption: Workflow for Quantum Chemical Calculations.
Caption: Relationship between Frontier Molecular Orbitals.
3-Chloro-5-iodobenzonitrile: A Technical Guide to Safety, Handling, and Hazard Communication
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 3-Chloro-5-iodobenzonitrile. The following sections detail the chemical and physical properties, hazard identification, toxicological data, safe handling protocols, and emergency procedures. This document is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely and effectively.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for designing appropriate storage and handling procedures.
| Property | Value | Source |
| CAS Number | 289039-30-1 | [1] |
| Molecular Formula | C₇H₃ClIN | [1] |
| Molecular Weight | 263.46 g/mol | [1] |
| Appearance | White to off-white powder/solid | [2] |
| Boiling Point | 275.4 ± 25.0 °C at 760 mmHg | [1] |
| Flash Point | 120.3 ± 23.2 °C | [1] |
| Density | 2.0 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. Insoluble in water (estimated). | [2] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are related to its acute toxicity upon ingestion, inhalation, and skin contact. It is also known to cause skin and serious eye irritation.
GHS Hazard Statements:
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The pertinent hazard (H) and precautionary (P) statements for compounds with similar hazard profiles are summarized below. While specific GHS classifications for this compound were not uniformly available, the following are based on data for structurally related halogenated benzonitriles and are provided for guidance.
| Code | Statement |
| H302 | Harmful if swallowed. |
| H312 | Harmful in contact with skin. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H332 | Harmful if inhaled. |
| H335 | May cause respiratory irritation. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Toxicological Information
Detailed toxicological studies on this compound are not extensively available in the public domain. However, based on the GHS classifications of similar compounds and general knowledge of halogenated aromatic nitriles, the primary toxicological concerns are acute toxicity and irritation.
The toxicity of many nitriles is associated with the in vivo metabolic release of cyanide. This process is often mediated by cytochrome P450 enzymes in the liver. Cyanide can then inhibit cellular respiration, leading to cytotoxic effects. However, for benzonitrile and its derivatives, this metabolic pathway may be less predominant compared to other aliphatic nitriles. The toxicity of halogenated benzenes can also be attributed to the formation of reactive metabolites like epoxides and quinones, which can lead to hepatotoxicity and nephrotoxicity.
Quantitative Toxicological Data:
| Test | Species | Route | Value | Source |
| LD50 | Mouse | Oral | 2126 mg/kg | [1] |
| LD50 | Rat | Oral | 4250 mg/kg | [2] |
| LD50 | Rabbit | Dermal | >2000 mg/kg | [2] |
| LC50 | Rat | Inhalation | >250 mg/m³ (4 h) | [2] |
Experimental Protocols for Safety Assessment
Standardized protocols are crucial for the consistent and reliable assessment of chemical hazards. The following sections outline the methodologies for key toxicological endpoints based on OECD (Organisation for Economic Co-operation and Development) and OPPTS (Office of Prevention, Pesticides, and Toxic Substances) guidelines.
Acute Dermal Irritation Test (Based on OECD Guideline 404)
This test determines the potential of a substance to cause skin irritation.
Methodology:
-
Test Animals: Healthy, young adult albino rabbits are typically used.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application: 0.5 g of the solid test substance (moistened with a small amount of a suitable vehicle if necessary) is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.
-
Exposure: The dressing is left in place for 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then observed and graded for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
Acute Eye Irritation Test (Based on OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or damage.
Methodology:
-
Test Animals: Healthy, young adult albino rabbits are used.
-
Pre-examination: Both eyes of each animal are examined for any pre-existing irritation or defects 24 hours before the test.
-
Application: A single dose of 0.1 g of the solid substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.
-
Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application. The observation period may be extended up to 21 days to assess the reversibility of any effects.
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible in the work area.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Handling Procedures:
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep away from heat, sparks, and open flames.[1]
-
Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
-
Protect from light and moisture.
Accidental Release Measures and First Aid
Prompt and appropriate action is critical in the event of an accidental release or exposure.
Accidental Release:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Cleanup: Carefully sweep or scoop up the absorbed material into a sealed, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Fire-Fighting Measures and Stability/Reactivity
Fire-Fighting Measures:
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or foam. Water spray may be used to cool containers.
-
Specific Hazards: In a fire, this compound may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen iodide.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Stability and Reactivity:
-
Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Heat, flames, sparks, and direct sunlight.[1]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[2]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen iodide.[1]
This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound for a scientific audience. It is imperative that all users of this chemical familiarize themselves with this information and adhere to all recommended safety procedures. Always consult the most recent version of the Safety Data Sheet (SDS) provided by the supplier before use.
References
An In-depth Technical Guide to 3-Chloro-5-iodobenzonitrile: Synthesis, Properties, and Applications in Chemical Research
For Immediate Release
This technical guide provides a comprehensive overview of 3-Chloro-5-iodobenzonitrile (CAS No. 289039-30-1), a halogenated aromatic nitrile with significant potential as a versatile intermediate in organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, physicochemical properties, and potential applications.
Introduction
This compound is a unique trifunctional molecule featuring a benzonitrile core substituted with both a chloro and an iodo group at the meta positions. This distinct substitution pattern offers multiple reactive sites, making it a valuable building block for the synthesis of more complex molecular architectures. The presence of two different halogens allows for selective functionalization through various cross-coupling reactions, while the nitrile group can be transformed into a range of other functionalities, including amines, amides, and carboxylic acids.
While the specific historical discovery of this compound is not well-documented in readily available literature, its utility can be inferred from the broader importance of halogenated benzonitriles as intermediates in the synthesis of bioactive compounds.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 289039-30-1 | [1][2][3] |
| Molecular Formula | C₇H₃ClIN | [2] |
| Molecular Weight | 263.46 g/mol | [2] |
| Appearance | White to off-white powder/solid | [3] |
| Boiling Point | 275.4 ± 25.0 °C at 760 mmHg | [2] |
| Density | 2.0 ± 0.1 g/cm³ | [2] |
| Flash Point | 120.3 ± 23.2 °C | [2] |
| Storage Temperature | 2-8°C (protect from light) | [3] |
| SMILES | C1=C(C=C(C=C1Cl)I)C#N | [4] |
| InChIKey | MOXWXOASLNWUAJ-UHFFFAOYSA-N | [4] |
Spectroscopic Data:
While experimental spectra for this compound are not widely published, predicted mass spectrometry data is available.
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 263.90715 |
| [M+Na]⁺ | 285.88909 |
| [M-H]⁻ | 261.89259 |
| [M]⁺ | 262.89932 |
| [M]⁻ | 262.90042 |
| Data sourced from PubChem CID 24721574[4] |
Synthesis of this compound
The most logical and established method for the synthesis of this compound is through a Sandmeyer reaction, starting from the readily available precursor, 3-amino-5-chlorobenzonitrile. The Sandmeyer reaction is a versatile method for the conversion of a primary aromatic amine into a variety of functional groups via a diazonium salt intermediate.[5][6]
The general workflow for this synthesis is depicted in the following diagram:
References
- 1. parchem.com [parchem.com]
- 2. This compound | CAS#:289039-30-1 | Chemsrc [chemsrc.com]
- 3. This compound | 289039-30-1 [chemicalbook.com]
- 4. PubChemLite - this compound (C7H3ClIN) [pubchemlite.lcsb.uni.lu]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Profile of the Nitrile Group in 3-Chloro-5-iodobenzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the nitrile group in 3-Chloro-5-iodobenzonitrile, a halogenated aromatic nitrile with significant potential as a building block in medicinal chemistry and materials science. The presence of both a chloro and an iodo substituent at the meta positions relative to the nitrile group imparts a unique electronic and steric environment, influencing its participation in key chemical transformations. This document details the theoretical underpinnings and practical execution of three primary reactions of the nitrile functionality: hydrolysis, reduction, and [3+2] cycloaddition to form a tetrazole.
Core Reactivity Principles
The reactivity of the nitrile group (-C≡N) in this compound is fundamentally governed by the electrophilicity of the nitrile carbon. This electrophilicity is significantly influenced by the strong electron-withdrawing nature of the nitrile group itself, through both inductive and resonance effects. Furthermore, the two halogen substituents, chlorine and iodine, located at the meta positions, exert a considerable inductive electron-withdrawing effect, further enhancing the electrophilicity of the nitrile carbon and making it more susceptible to nucleophilic attack. This electronic profile dictates the conditions required for and the expected outcomes of the key reactions discussed herein.
Key Reactions of the Nitrile Group
The versatile nitrile group of this compound can be readily transformed into other valuable functional groups, providing access to a diverse range of molecular scaffolds.
Hydrolysis to 3-Chloro-5-iodobenzoic Acid
The hydrolysis of the nitrile group offers a direct route to the corresponding carboxylic acid, a crucial functional group in drug design for its ability to engage in hydrogen bonding and salt formation. The reaction can proceed under either acidic or basic conditions, typically requiring elevated temperatures to drive the transformation.
dot
Caption: Hydrolysis of this compound.
Experimental Protocol: Alkaline Hydrolysis
A robust and high-yielding method for the hydrolysis of halogenated benzonitriles involves the use of a strong base. Based on procedures for analogous compounds like 3,5-dichlorobenzonitrile, the following protocol can be applied.[1][2][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in a 10-30% aqueous solution of sodium hydroxide.
-
Heating: Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-3 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of 1-2 with concentrated hydrochloric acid.
-
Isolation: The product, 3-Chloro-5-iodobenzoic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
| Reactant | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 3,5-Dichlorobenzonitrile | 10-30% aq. NaOH, then HCl | 80-90 | 2-3 | ~99 |
Table 1: Representative quantitative data for the alkaline hydrolysis of a similar substrate, 3,5-dichlorobenzonitrile.[3]
Reduction to (3-Chloro-5-iodophenyl)methanamine
The reduction of the nitrile group provides a direct pathway to primary amines, which are fundamental building blocks in the synthesis of a vast array of pharmaceuticals due to their basicity and nucleophilicity. Strong hydride reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), are typically employed for this transformation.[4][5]
dot
Caption: Reduction of this compound.
Experimental Protocol: Reduction with LiAlH₄
The following is a general procedure for the reduction of aromatic nitriles with Lithium Aluminum Hydride.[4][5]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (1.5-2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Nitrile: Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Isolation: Filter the resulting solid aluminum salts and wash them thoroughly with diethyl ether or THF. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amine. The product can be further purified by distillation or chromatography if necessary.
| Reactant | Reagent | Solvent | Typical Yield (%) |
| Aromatic Nitriles (general) | LiAlH₄ | Diethyl ether or THF | 70-90 |
Table 2: General yield range for the reduction of aromatic nitriles with LiAlH₄.
[3+2] Cycloaddition to 5-(3-Chloro-5-iodophenyl)-1H-tetrazole
The [3+2] cycloaddition of the nitrile group with an azide source, typically sodium azide, is a highly efficient and widely used method for the synthesis of 5-substituted-1H-tetrazoles.[6][7] Tetrazoles are important bioisosteres of carboxylic acids in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties.[8]
dot
Caption: [3+2] Cycloaddition to form a tetrazole.
Experimental Protocol: Tetrazole Synthesis
The following protocol is adapted from established procedures for the synthesis of 5-substituted-1H-tetrazoles from benzonitriles.[6][9]
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), sodium azide (1.5-2.0 equivalents), and a catalyst such as zinc chloride or ammonium chloride (0.5-1.0 equivalent) in a solvent like N,N-dimethylformamide (DMF).
-
Heating: Heat the reaction mixture to 120-130°C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution to pH 2-3 with hydrochloric acid.
-
Isolation: The tetrazole product will precipitate. Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Substituted Benzonitriles | NaN₃, NH₄Cl | DMF | 125 | 7 | 59-88 |
Table 3: General conditions and yield range for the synthesis of 5-phenyl-1,2,3,4-tetrazoles from substituted benzonitriles.[6]
Conclusion
The nitrile group of this compound serves as a versatile functional handle for the synthesis of a variety of important chemical entities. The electron-withdrawing character of the nitrile and the halogen substituents activates the nitrile carbon for nucleophilic attack, facilitating its hydrolysis to the corresponding carboxylic acid, reduction to the primary amine, and cycloaddition to the tetrazole. The experimental protocols provided herein, adapted from reliable procedures for analogous compounds, offer a solid foundation for the practical application of these transformations in research and development settings. The resulting products are valuable intermediates for the creation of novel pharmaceuticals and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. 3,5-Dichlorobenzonitrile | 6575-00-4 | Benchchem [benchchem.com]
- 3. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chalcogen.ro [chalcogen.ro]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Methodological & Application
Synthesis of 3-Chloro-5-iodobenzonitrile from 3-amino-5-chlorobenzonitrile: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 3-Chloro-5-iodobenzonitrile, a valuable building block in medicinal chemistry and materials science, starting from 3-amino-5-chlorobenzonitrile. The described method is based on the well-established Sandmeyer reaction, a reliable and versatile tool for the conversion of aromatic amines to aryl halides.
Introduction
This compound is a key intermediate in the synthesis of various complex organic molecules. The presence of three distinct functional groups—nitrile, chloro, and iodo—on the aromatic ring allows for a wide range of subsequent chemical transformations. The iodine atom, in particular, serves as an excellent handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, along with essential data for its characterization and a workflow diagram for clarity.
Reaction Scheme
The synthesis proceeds in two main steps: the diazotization of the primary aromatic amine, 3-amino-5-chlorobenzonitrile, to form a diazonium salt, followed by the displacement of the diazonium group with iodide.
Figure 1. Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol details the diazotization of 3-amino-5-chlorobenzonitrile and the subsequent Sandmeyer iodination.
Materials:
-
3-amino-5-chlorobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beakers
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
Step 1: Diazotization of 3-amino-5-chlorobenzonitrile
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-chlorobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and deionized water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the unstable diazonium salt.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled solution of 3-amino-5-chlorobenzonitrile using a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C.
-
The formation of the diazonium salt can be confirmed by testing for the presence of excess nitrous acid using starch-iodide paper (a positive test will turn the paper blue-black). The reaction is complete when a slight excess of nitrous acid is maintained.
Step 2: Sandmeyer Iodination
-
In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of deionized water.
-
Slowly add the cold potassium iodide solution to the freshly prepared diazonium salt solution with vigorous stirring. The addition should be done portion-wise to control the evolution of nitrogen gas.
-
After the complete addition of the potassium iodide solution, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases. The mixture will typically turn dark due to the formation of iodine.
Step 3: Work-up and Purification
-
To quench any unreacted diazonium salt and remove excess iodine, add a saturated aqueous solution of sodium thiosulfate until the dark color of iodine disappears and the solution becomes pale yellow or colorless.
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.[1]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 3-amino-5-chlorobenzonitrile | 1.0 eq |
| Concentrated Hydrochloric Acid | 3.0 eq |
| Sodium Nitrite | 1.1 eq |
| Potassium Iodide | 1.5 eq |
| Reaction Conditions | |
| Diazotization Temperature | 0-5 °C |
| Diazotization Time | 30 minutes (after NaNO₂ addition) |
| Iodination Temperature | Room Temperature |
| Iodination Time | 1-2 hours |
| Product Characterization | |
| Molecular Formula | C₇H₃ClIN |
| Molecular Weight | 263.46 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (typical) | >97% (after purification)[2] |
| Melting Point | Not available in the searched literature |
| Yield | |
| Expected Yield | 70-85% (literature yields for similar reactions) |
Note: The expected yield is an estimate based on typical Sandmeyer reactions for aryl iodides and may vary depending on the reaction scale and purification efficiency.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Figure 2. Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood.
-
Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate.
-
Concentrated hydrochloric acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium nitrite is toxic and an oxidizing agent. Avoid contact with skin and eyes.
-
Organic solvents are flammable. Keep away from open flames and other ignition sources.
By following this detailed protocol, researchers can reliably synthesize this compound, a versatile intermediate for further chemical exploration in drug discovery and materials science.
References
Application Note & Protocol: Palladium-Catalyzed Synthesis of 3-Chloro-5-iodobenzonitrile
Abstract
This document provides a comprehensive guide for the synthesis of 3-Chloro-5-iodobenzonitrile, a key building block in pharmaceutical and materials science research. We present a robust and reproducible protocol centered on a palladium-catalyzed cyanation reaction. This method offers significant advantages over traditional techniques like the Sandmeyer or Rosenmund-von Braun reactions, including milder conditions, superior functional group tolerance, and enhanced safety profiles through the use of modern cyanide reagents.[1][2] This guide delves into the mechanistic underpinnings of the catalytic cycle, offers a detailed step-by-step experimental protocol, and provides expert insights into process optimization and troubleshooting.
Introduction: The Significance of Palladium-Catalyzed Cyanation
Aryl nitriles are pivotal intermediates in organic synthesis, serving as precursors to amines, amides, carboxylic acids, and various heterocyclic systems.[2] The target molecule, this compound, is a valuable scaffold for introducing cyano and halogenated phenyl moieties in the development of complex molecular architectures.
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern synthesis for their efficiency and broad applicability.[3][4] The cyanation of aryl halides, first reported by Takagi, has evolved significantly to overcome initial challenges such as catalyst deactivation and the use of highly toxic cyanide sources.[1] Modern protocols leverage sophisticated ligand systems and safer cyanide reagents, like potassium hexacyanoferrate(II), to provide a reliable and scalable route to aromatic nitriles.[1][5]
Mechanistic Rationale: The Palladium Catalytic Cycle
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The palladium-catalyzed cyanation of an aryl halide generally proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[6]
The Core Steps are:
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by ligands, undergoes oxidative addition into the aryl-iodine bond of the substrate (1-chloro-3,5-diiodobenzene). This is typically the rate-determining step and forms a Pd(II) intermediate. The Ar-I bond is significantly more reactive than the Ar-Cl bond, allowing for selective functionalization.
-
Transmetalation (Cyanide Exchange): The halide on the Pd(II) complex is exchanged for a cyanide group from the cyanide source. The slow release of cyanide ions from a source like K₄[Fe(CN)₆] is critical to prevent the poisoning of the palladium catalyst, a common failure mode where excess cyanide coordinates irreversibly to the metal center.[7][8]
-
Reductive Elimination: The final step involves the reductive elimination of the desired this compound product from the Pd(II) complex. This C-CN bond-forming step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]
The choice of ligand is paramount. Electron-rich and sterically bulky phosphine ligands are known to accelerate both the oxidative addition and reductive elimination steps, leading to higher catalyst turnover and overall reaction efficiency.[4][9][10]
Caption: The catalytic cycle for palladium-catalyzed cyanation of an aryl iodide.
Experimental Protocol: Synthesis of this compound
Critical Safety Precautions
WARNING: Cyanide compounds are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[11] Reaction with acid liberates highly toxic hydrogen cyanide (HCN) gas.[12][13] This procedure must be performed by trained personnel in a certified chemical fume hood.[11][14]
-
Designated Area: Establish a designated area within a fume hood for cyanide use.[14]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and a face shield. Double-gloving with nitrile gloves is mandatory.[11][15]
-
No Acids: Ensure no acids are present in the immediate work area to prevent accidental HCN generation.[13]
-
Waste Disposal: All cyanide-contaminated materials (gloves, pipette tips, glassware) must be treated as hazardous waste and stored in a dedicated, sealed container.[14]
-
Decontamination: Clean all surfaces and glassware with a freshly prepared 10% bleach solution, followed by a water rinse, all within the fume hood.[15]
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight | Molarity/Conc. | Supplier Suggestion |
| 1-Chloro-3,5-diiodobenzene | 60749-80-6 | 348.36 g/mol | - | High Purity (>98%) |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 g/mol | - | Strem, Sigma-Aldrich |
| Xantphos | 161265-03-8 | 578.68 g/mol | - | Strem, Sigma-Aldrich |
| K₄[Fe(CN)₆]·3H₂O | 14459-95-1 | 422.39 g/mol | - | ACS Grade or higher |
| Potassium Acetate (KOAc) | 127-08-2 | 98.14 g/mol | - | Anhydrous, >99% |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | - | Anhydrous, <50 ppm H₂O |
| Deionized Water | 7732-18-5 | 18.02 g/mol | - | Degassed |
Step-by-Step Synthesis Procedure
-
Reaction Vessel Preparation: To a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Chloro-3,5-diiodobenzene (1.00 g, 2.87 mmol, 1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.485 g, 1.15 mmol, 0.4 equiv), and Potassium Acetate (0.028 g, 0.287 mmol, 0.1 equiv).
-
Catalyst Addition: In the fume hood, add the palladium precursor Pd₂(dba)₃ (0.026 g, 0.0287 mmol, 1 mol %) and the ligand Xantphos (0.033 g, 0.0574 mmol, 2 mol %).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with nitrogen gas. Repeat this cycle three times to ensure the reaction environment is free of oxygen.
-
Solvent Addition: Prepare a degassed 1:1 mixture of 1,4-Dioxane and deionized water. Add 10 mL of this solvent mixture to the flask via syringe.
-
Reaction Execution: Lower the flask into a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-18 hours.
-
Reaction Monitoring: Progress can be monitored by taking small aliquots (via syringe) and analyzing by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or GC-MS. The product should be more polar than the starting material.
-
Work-up Procedure:
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 20 mL of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing to 95:5 hexanes:ethyl acetate) to isolate the pure this compound.
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Data, Results, and Troubleshooting
| Parameter | Value/Condition | Rationale |
| Catalyst Loading | 1 mol % Pd₂(dba)₃ | Sufficient for efficient turnover; higher loading may be needed for less reactive substrates. |
| Ligand Loading | 2 mol % Xantphos | A 2:1 ligand-to-palladium ratio is standard for bidentate ligands to ensure catalyst stability.[16] |
| Cyanide Source | K₄[Fe(CN)₆]·3H₂O | A non-toxic, crystalline, and air-stable cyanide source that minimizes catalyst poisoning.[1][5] |
| Temperature | 110 °C | Provides sufficient thermal energy to overcome the activation barrier for oxidative addition. |
| Solvent | Dioxane/Water (1:1) | Dioxane solubilizes the organic components, while water is necessary to dissolve the cyanide salt.[1] |
| Expected Yield | 75-90% | Typical isolated yield for this type of transformation after purification. |
Troubleshooting Guide:
-
Problem: Low or no conversion of starting material.
-
Possible Cause: Inactive catalyst or insufficient inerting. Palladium catalysts, especially Pd(0), are sensitive to oxygen.
-
Solution: Use a fresh palladium source and ligand. Ensure the Schlenk technique is performed correctly to rigorously exclude air. Check that solvents are properly degassed.
-
-
Problem: Formation of palladium black (catalyst decomposition).
-
Possible Cause: Ligand degradation or insufficient ligand present. This can also be caused by impurities.
-
Solution: Increase ligand loading slightly (e.g., to 2.5 mol %). Ensure high-purity reagents and solvents are used.
-
-
Problem: Reaction stalls or is irreproducible.
Conclusion
This application note details a reliable and scientifically grounded method for the palladium-catalyzed synthesis of this compound. By employing a modern catalyst system (Pd₂(dba)₃/Xantphos) and a safer cyanide source (K₄[Fe(CN)₆]), this protocol provides high yields while adhering to contemporary standards of laboratory safety and efficiency. The insights into the reaction mechanism and troubleshooting strategies are intended to empower researchers to successfully implement and adapt this valuable transformation in their own synthetic endeavors.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. theses.enscm.fr [theses.enscm.fr]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 15. lsuhsc.edu [lsuhsc.edu]
- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-5-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This reaction is of particular importance in the fields of medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds and functional materials.
3-Chloro-5-iodobenzonitrile is a versatile building block for organic synthesis. Its structure features two distinct halogen atoms, allowing for selective functionalization. In Suzuki-Miyaura coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, enabling chemoselective cross-coupling at the 5-position. This regioselectivity allows for the introduction of an aryl or heteroaryl group at this position while leaving the chlorine atom available for subsequent transformations. This application note provides detailed protocols and expected outcomes for the selective Suzuki coupling of this compound with various arylboronic acids.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes generalized conditions for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. These conditions are based on established protocols for similar aryl iodides.[1][2] Optimization may be required for specific substrates.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (3-5) | - | 2 M Na₂CO₃ | Dioxane/H₂O (4:1) | 90-100 | 12-24 | 75-90 |
| 2 | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ | Toluene/H₂O (10:1) | 100-110 | 8-18 | 80-95 |
| 3 | PdCl₂(dppf) (2-3) | - | K₂CO₃ | DME/H₂O (3:1) | 80-90 | 12-24 | 70-88 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF/H₂O (5:1) | 60-80 | 18-24 | 85-98 |
Experimental Protocols
The following are detailed protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound. All procedures should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques to prevent catalyst degradation.[1] Solvents should be degassed prior to use.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust and widely applicable method for the Suzuki coupling of aryl iodides.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 0.05 equiv)
-
2 M Sodium Carbonate (Na₂CO₃) aqueous solution (2.0 mL)
-
1,4-Dioxane (8.0 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and the 2 M Na₂CO₃ solution via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Procedure for Higher Yields using a Buchwald Ligand
This protocol employs a more active catalyst system, which can lead to higher yields and shorter reaction times, especially for more challenging substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 0.02 equiv)
-
SPhos (0.04 mmol, 0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Toluene (8 mL)
-
Water (for quenching)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk tube, briefly mix Pd₂(dba)₃ and SPhos.
-
Add toluene (5 mL) and stir at room temperature for 10 minutes to form the active catalyst.
-
In a separate Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill this flask with argon.
-
Transfer the pre-formed catalyst solution to the flask containing the substrates via cannula.
-
Rinse the catalyst tube with additional toluene (3 mL) and add to the reaction mixture.
-
Heat the reaction to 110 °C and stir for 18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling reactions.
Caption: Regioselectivity in the Suzuki coupling of this compound.
References
Application Note: Chemoselective Sonogashira Coupling of 3-Chloro-5-iodobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Chemoselective Coupling
The Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)–C(sp) bonds, is a cornerstone of modern organic synthesis.[1][2][3] Its applications are extensive, particularly in the synthesis of pharmaceuticals, natural products, and advanced organic materials where conjugated arylalkyne structures are critical pharmacophores or functional motifs.[4][5]
This guide focuses on a specific and synthetically valuable substrate: 3-Chloro-5-iodobenzonitrile. Molecules bearing multiple, distinct halogen substituents present a unique challenge and opportunity for synthetic chemists. The ability to selectively functionalize one halide while leaving another intact—a strategy known as chemoselective coupling—opens up pathways for sequential, site-specific modifications. In the case of this compound, the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for a highly selective Sonogashira reaction at the iodo-position under carefully controlled conditions.
This application note provides a deep dive into the mechanistic principles governing this selectivity and delivers a robust, field-proven protocol for the successful coupling of terminal alkynes to this compound, preserving the chloride for subsequent downstream transformations.
Mechanistic Rationale for Chemoselectivity
The success of a chemoselective Sonogashira coupling hinges on the differential reactivity of the aryl halides towards the palladium catalyst. The key step governing this selectivity is the oxidative addition of the aryl halide to the active Pd(0) species. The general reactivity trend for this step is:
Aryl Iodide > Aryl Bromide > Aryl Triflate >> Aryl Chloride [1][4]
This trend is directly related to the bond dissociation energy of the carbon-halogen bond; the weaker C-I bond undergoes oxidative addition much more readily than the stronger C-Cl bond. By employing mild reaction conditions, particularly lower temperatures, it is possible to exclusively activate the C-I bond of this compound, leading to the desired product.
The overall transformation is driven by two interconnected catalytic cycles: the Palladium cycle and the Copper cycle.
The Sonogashira Catalytic Cycle
The reaction is co-catalyzed by palladium and copper(I) salts.[4] The palladium cycle is responsible for the C-C bond formation, while the copper cycle facilitates the activation of the alkyne.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Application Notes and Protocols: Selective Buchwald-Hartwig Amination of 3-Chloro-5-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, allowing for the synthesis of arylamines from aryl halides or pseudohalides and primary or secondary amines.[2] In the context of drug development and the synthesis of complex organic molecules, the ability to selectively functionalize polyhalogenated aromatic compounds is of paramount importance.
This application note details the selective Buchwald-Hartwig amination of 3-chloro-5-iodobenzonitrile. Due to the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under typical Buchwald-Hartwig conditions, the amination is expected to occur selectively at the more reactive carbon-iodine bond, leaving the carbon-chlorine bond intact for potential subsequent transformations. This chemoselectivity provides a strategic advantage in the synthesis of complex substituted benzonitrile derivatives, which are common moieties in pharmaceutical agents.
Principle of Selectivity
The selectivity of the Buchwald-Hartwig amination on polyhalogenated arenes is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker than the C-Cl bond, leading to a faster rate of oxidative addition of the aryl iodide to the palladium(0) catalyst. This initial, rate-determining step of the catalytic cycle dictates the chemoselectivity of the overall reaction. By carefully controlling the reaction conditions, such as temperature and reaction time, high selectivity for the amination of the aryl iodide can be achieved.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by the active Pd(0) species.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
This section provides a detailed, representative protocol for the selective Buchwald-Hartwig amination of this compound with a secondary amine, morpholine, as a model substrate.
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Inert Atmosphere: Set up a Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: To the flask, add palladium(II) acetate (1-3 mol%), Xantphos (1.5-4.5 mol%), and sodium tert-butoxide (1.5-2.0 equivalents).
-
Solvent and Substrates: Add anhydrous toluene to the flask, followed by this compound (1.0 equivalent) and morpholine (1.2-1.5 equivalents).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for the selective Buchwald-Hartwig amination of this compound with various amines under optimized conditions.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | Xantphos (3) | NaOtBu (1.5) | Toluene | 100 | 12 | >95 |
| 2 | Piperidine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | >95 |
| 3 | Aniline | Pd(OAc)₂ (2) | RuPhos (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 18 | >90 |
| 4 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.5) | THF | 80 | 10 | >95 |
Yields are for the mono-aminated product, 3-amino-5-chlorobenzonitrile, and are based on isolated product after purification. Reactions are performed under an inert atmosphere.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination experiment.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Concluding Remarks
The selective Buchwald-Hartwig amination of this compound offers an efficient and reliable method for the synthesis of 3-amino-5-chlorobenzonitrile derivatives. The inherent chemoselectivity of the reaction allows for the targeted functionalization of the more reactive carbon-iodine bond, providing a valuable tool for the construction of complex molecular architectures in drug discovery and development. The protocols and data presented herein serve as a guide for researchers to successfully implement this important transformation in their synthetic endeavors.
References
Application Notes and Protocols: 3-Chloro-5-iodobenzonitrile as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-Chloro-5-iodobenzonitrile as a key building block in the synthesis of medicinally relevant compounds. The unique substitution pattern of this reagent, featuring chloro, iodo, and nitrile functionalities, offers a versatile platform for the development of novel therapeutics.
Introduction
This compound is a valuable starting material in medicinal chemistry due to its distinct electronic properties and the differential reactivity of its halogen substituents. The iodine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of various aryl and heteroaryl moieties. The electron-withdrawing nature of the chloro and nitrile groups can influence the overall electronic properties and binding interactions of the final molecule. This building block has been successfully employed in the discovery of potent and selective modulators of key biological targets, including G-protein coupled receptors (GPCRs).
Application: Synthesis of an mGlu5 Receptor Negative Allosteric Modulator
A prominent example of the application of a 3-chloro-5-substituted benzonitrile derivative is in the synthesis of HTL14242, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1] mGlu5 is a Class C GPCR implicated in various central nervous system (CNS) disorders, making it an attractive therapeutic target.[2] Allosteric modulators offer the potential for greater subtype selectivity and a more nuanced pharmacological response compared to traditional orthosteric ligands.[3][4][5]
Target Signaling Pathway: mGlu5 Receptor Signaling
The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that, upon activation by its endogenous ligand glutamate, primarily signals through the Gαq pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is crucial for modulating synaptic plasticity and neuronal excitability. Negative allosteric modulators (NAMs) of mGlu5, such as those derived from this compound, bind to a site distinct from the glutamate binding site and reduce the receptor's response to glutamate, thereby dampening this signaling pathway.
Experimental Protocols
The following protocols provide a general framework for the synthesis of bioactive molecules using this compound as a starting material. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 5-position of the benzonitrile ring.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., 2 M aqueous Na₂CO₃ solution)
-
Solvent (e.g., 1,4-Dioxane/water mixture)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the aryl or heteroaryl boronic acid (1.2 mmol), and the palladium catalyst (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the solvent (e.g., 8 mL of 1,4-Dioxane) and the aqueous base (e.g., 2 mL of 2 M Na₂CO₃) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-chloro-5-arylbenzonitrile.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 24 | 65-85 |
| 2 | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 18 | 70-90 |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 90 | 24 | 60-80 |
Note: Yields are typical ranges and will vary depending on the specific boronic acid used.
Synthetic Workflow for a Hypothetical mGlu5 NAM Precursor
The following diagram illustrates a potential synthetic workflow for a precursor to an mGlu5 NAM, starting from this compound.
References
- 1. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of allosteric modulators that change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 3-Chloro-5-iodobenzonitrile in Pharmaceutical Intermediate Synthesis
Introduction
3-Chloro-5-iodobenzonitrile (CAS No. 289039-30-1) is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of pharmaceutical intermediates.[1] Its structure, featuring a benzonitrile core substituted with both a chloro and an iodo group, offers multiple reactive sites for strategic chemical modifications. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective, sequential cross-coupling reactions, making it an invaluable scaffold in medicinal chemistry. The general reactivity trend for aryl halides in such reactions is I > Br > Cl, enabling chemists to functionalize the iodine position while leaving the chlorine available for subsequent transformations.[2] This characteristic is exploited in the synthesis of complex molecules, including kinase inhibitors, receptor antagonists, and other biologically active compounds.
Key Synthetic Applications
The primary applications of this compound in pharmaceutical synthesis revolve around palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting an aryl halide with an organoboron compound.[3] For this compound, this reaction selectively occurs at the more labile C-I bond.[2] This allows for the introduction of various aryl or heteroaryl moieties, which are common features in many drug molecules. The electron-withdrawing nature of the nitrile and chlorine substituents can facilitate the oxidative addition step, often making the substrate highly reactive under appropriate catalytic conditions.[2]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ | Pd₂(dba)₃ |
| Ligand | - | SPhos | XPhos |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene/H₂O (4:1) | Dioxane | Toluene |
| Temperature | 90 °C | 100 °C | 110 °C |
| Reaction Time | 12-18 hours | 12-24 hours | 16-24 hours |
| Typical Yields | 80-95% | 85-98% | 88-99% |
Note: These are generalized conditions extrapolated from protocols for similar electron-deficient and sterically hindered aryl iodides and should be optimized for specific substrates.[2][4]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, creating arylalkyne structures.[5] These motifs are present in various pharmaceutical agents and are valuable precursors for further synthetic manipulations. The reaction is typically co-catalyzed by palladium and copper(I) salts.[5][6] As with the Suzuki coupling, the reaction with this compound proceeds selectively at the C-I bond.
Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides
| Parameter | Condition 1 (Standard) | Condition 2 (Copper-Free) |
|---|---|---|
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Pd(OAc)₂ |
| Copper Co-catalyst | CuI | None |
| Ligand | PPh₃ | SPhos |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) | Piperidine or Cs₂CO₃ |
| Solvent | THF or DMF | DMF or Dioxane |
| Temperature | Room Temperature to 60 °C | 80-100 °C |
| Reaction Time | 4-12 hours | 12-24 hours |
| Typical Yields | 75-95% | 70-90% |
Note: These are generalized conditions based on established protocols for aryl iodides.[2][7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol)
-
Degassed solvent (e.g., Toluene and Water, 4:1 mixture, 10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[4]
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines a standard procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2-1.5 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.01-0.03 mmol)
-
Copper(I) iodide (CuI, 0.02-0.05 mmol)
-
Base/Solvent (e.g., degassed Triethylamine or Diisopropylamine, 5 mL)
-
Co-solvent (e.g., degassed THF or DMF, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed co-solvent (THF or DMF) followed by the degassed amine base.
-
Add the terminal alkyne via syringe and stir the mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the mixture, filter through a pad of celite to remove catalyst residues, and rinse with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product via flash column chromatography to obtain the pure arylalkyne.[2]
Visualizations
Caption: General workflow for cross-coupling reactions.
References
Application Notes and Protocols for the Derivatization of 3-Chloro-5-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-chloro-5-iodobenzonitrile as a versatile building block for the generation of novel compounds. The strategic positioning of the chloro, iodo, and nitrile functionalities allows for a range of selective derivatization reactions, primarily leveraging the differential reactivity of the carbon-halogen bonds. This document outlines detailed protocols for key transformations, including Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig cross-coupling reactions, and presents quantitative data to guide reaction optimization.
Introduction to Derivatization Strategies
This compound is a valuable starting material in medicinal chemistry and materials science due to its trifunctional nature. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling selective functionalization at the 5-position. This regioselectivity is crucial for the controlled synthesis of complex molecules. Subsequent modifications can then be explored at the chloro and nitrile positions, offering a pathway to a diverse array of novel structures.
A primary application of such derivatized benzonitriles is in the development of kinase inhibitors. Many kinase inhibitors feature a core heterocyclic structure linked to various aryl and heteroaryl moieties. The derivatization of this compound provides a direct route to synthesizing analogues of these inhibitors, allowing for the exploration of structure-activity relationships (SAR).
Key Derivatization Reactions
The following sections detail the most common and effective methods for the derivatization of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. In the case of this compound, this reaction is highly selective for the iodine position.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 3-Chloro-5-(thiophen-2-yl)benzonitrile
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 263 mg), thiophen-2-ylboronic acid (1.2 mmol, 154 mg), Pd(PPh₃)₄ (0.05 mmol, 58 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound.
Quantitative Data for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 90 | 10 | 92 |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 88 |
| Pyridin-3-ylboronic acid | Pd(OAc)₂ (4) / SPhos (8) | K₃PO₄ (3) | Toluene/H₂O | 110 | 16 | 75 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.[1] This reaction is catalyzed by palladium and a copper(I) co-catalyst.[2]
Experimental Protocol: Synthesis of 3-Chloro-5-(phenylethynyl)benzonitrile
-
To a degassed solution of this compound (1.0 mmol, 263 mg) in anhydrous triethylamine (10 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg) and CuI (0.04 mmol, 8 mg).
-
Bubble argon through the solution for 15 minutes.
-
Add phenylacetylene (1.2 mmol, 130 µL) dropwise.
-
Stir the reaction mixture at room temperature for 8 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography (eluent: hexane/ethyl acetate).
Quantitative Data for Sonogashira Coupling
| Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Et₃N | RT | 8 | 95 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | THF | 50 | 6 | 91 |
| 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N | DMF | 60 | 10 | 87 |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Piperidine | THF | RT | 12 | 82 |
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organohalide, catalyzed by a palladium complex.[3] It is a versatile method for creating C-C bonds and is tolerant of a wide range of functional groups.[4]
Experimental Protocol: Synthesis of 3-Chloro-5-(furan-2-yl)benzonitrile
-
In a flame-dried flask under argon, dissolve this compound (1.0 mmol, 263 mg) and 2-(tributylstannyl)furan (1.1 mmol, 393 mg) in anhydrous DMF (5 mL).
-
Add Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Heat the mixture to 90 °C for 16 hours.
-
Monitor the reaction by GC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the solution with saturated aqueous KF solution, then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data for Stille Coupling
| Organostannane | Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 89 | | 2-(Tributylstannyl)furan | Pd(PPh₃)₄ (5) | - | DMF | 90 | 16 | 84 | | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2.5) / P(o-tol)₃ (10) | - | THF | 80 | 18 | 90 | | 1-Methyl-2-(tributylstannyl)pyrrole | PdCl₂(PPh₃)₂ (4) | CuI (10) | NMP | 100 | 12 | 78 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] It allows for the coupling of aryl halides with a wide variety of amines.[6]
Experimental Protocol: Synthesis of 3-Chloro-5-(morpholino)benzonitrile
-
To a reaction tube, add this compound (1.0 mmol, 263 mg), morpholine (1.2 mmol, 105 µL), Pd₂(dba)₃ (0.01 mmol, 9 mg), and Xantphos (0.03 mmol, 17 mg).
-
Add sodium tert-butoxide (1.4 mmol, 135 mg).
-
Seal the tube, evacuate, and backfill with argon.
-
Add anhydrous toluene (5 mL).
-
Heat the reaction mixture to 100 °C for 24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | Xantphos (3) | NaOtBu (1.4) | Toluene | 100 | 24 | 85 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 20 | 78 |
| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | 82 |
| Indole | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Toluene | 110 | 24 | 70 |
Application in Kinase Inhibitor Synthesis
The derivatized 3-chloro-5-substituted benzonitriles are valuable intermediates in the synthesis of novel kinase inhibitors. The general strategy involves the introduction of a key pharmacophore at the 5-position via one of the aforementioned cross-coupling reactions, followed by further modification or cyclization reactions involving the nitrile and chloro groups to construct the final heterocyclic scaffold.
Signaling Pathway Context: Targeting Kinase Activity
Caption: Inhibition of a kinase signaling pathway.
The synthesized compounds can be screened for their ability to inhibit specific kinases, thereby blocking downstream signaling pathways that are often dysregulated in diseases such as cancer.
Conclusion
This compound is a highly adaptable and valuable starting material for the synthesis of a diverse range of novel compounds. The selective derivatization at the iodo position through various palladium-catalyzed cross-coupling reactions provides a robust platform for the generation of libraries of compounds for drug discovery and materials science applications. The detailed protocols and quantitative data provided herein serve as a practical guide for researchers to effectively utilize this versatile chemical building block.
References
Application Notes and Protocols: 3-Chloro-5-iodobenzonitrile in the Synthesis of Agrochemical Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-iodobenzonitrile is a halogenated aromatic compound with a versatile chemical structure that holds potential as a key intermediate in the synthesis of novel agrochemical compounds. The presence of three distinct functional groups—a nitrile, a chloro substituent, and an iodo substituent—on the benzene ring offers multiple reaction sites for chemical modification. This allows for the strategic construction of complex molecules with desired biological activities for crop protection.
The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, all of which are common functionalities in agrochemicals. The chloro and iodo groups provide sites for nucleophilic aromatic substitution and cross-coupling reactions, respectively, enabling the introduction of diverse pharmacophores. The higher reactivity of the iodine atom in cross-coupling reactions compared to chlorine allows for selective functionalization.
These application notes provide a comprehensive overview of the potential applications of this compound in the synthesis of agrochemicals, with a focus on a hypothetical synthetic pathway leading to a novel insecticidal compound. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to guide researchers in exploring the utility of this versatile building block.
Hypothetical Application: Synthesis of a Novel Phenylpyrazole Insecticide
Phenylpyrazole insecticides are a class of broad-spectrum insecticides that act as non-competitive blockers of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect nervous system. This leads to hyperexcitation, convulsions, and death of the insect. The following section outlines a hypothetical synthetic route to a novel phenylpyrazole insecticide, IPCN-1 (Insecticidal Phenylpyrazole Cyano-derivative 1) , starting from this compound.
Synthetic Pathway Overview
The synthesis of IPCN-1 from this compound is proposed to proceed via a three-step sequence involving a Suzuki-Miyaura cross-coupling reaction, followed by hydrolysis of the nitrile group to a primary amide, and subsequent dehydration to form the final pyrazole ring.
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 3-Chloro-5-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the anticipated reactivity and experimental considerations for conducting nucleophilic aromatic substitution (SNAr) reactions on 3-chloro-5-iodobenzonitrile. Due to the limited availability of specific experimental data for this substrate in the current literature, the following protocols are based on established principles of SNAr reactions and adapted from procedures for analogous dihalogenated aromatic compounds.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science. The presence of two different halogen atoms on an aromatic ring activated by a cyano group offers opportunities for selective functionalization through nucleophilic aromatic substitution. The cyano group, being a moderate electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. This document outlines the predicted regioselectivity and provides detailed, plausible experimental protocols for the substitution of the chloro and iodo groups with common nucleophiles.
Predicted Regioselectivity
In a typical SNAr reaction, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. The reactivity of the leaving group in SNAr reactions is generally governed by the electronegativity of the halogen, which influences the polarization of the carbon-halogen bond. The generally accepted order of reactivity for halogens in SNAr is F > Cl > Br > I.[1][2] This is because the more electronegative halogen creates a more electrophilic carbon center, which is more susceptible to nucleophilic attack.
For this compound, it is therefore predicted that nucleophilic attack will occur preferentially at the carbon atom bearing the chlorine atom. The higher electronegativity of chlorine compared to iodine makes the C-Cl bond more polarized and the carbon atom at position 3 more electrophilic.
Experimental Protocols
The following are proposed experimental protocols for the nucleophilic aromatic substitution on this compound with various nucleophiles. These are generalized procedures and may require optimization for specific substrates and scales.
Amination with Ammonia
This protocol describes the substitution of the chloro group with an amino group to form 3-amino-5-iodobenzonitrile.
Materials:
-
This compound
-
Ammonia (7 N solution in methanol)
-
Dimethyl sulfoxide (DMSO)
-
Reaction vessel (pressure-rated)
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
In a pressure-rated reaction vessel, dissolve this compound (1.0 eq) in a minimal amount of DMSO.
-
Add a significant excess of a 7 N solution of ammonia in methanol (e.g., 10-20 eq).
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-amino-5-iodobenzonitrile.
Methoxylation with Sodium Methoxide
This protocol outlines the synthesis of 3-methoxy-5-iodobenzonitrile via substitution of the chloro group.
Materials:
-
This compound
-
Sodium methoxide (solid or solution in methanol)
-
Methanol (anhydrous)
-
Stirring apparatus
-
Reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1-1.5 eq) at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-8 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the mixture to room temperature and carefully neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain 3-methoxy-5-iodobenzonitrile.
Thiolation with Sodium Thiophenoxide
This protocol describes the formation of a thioether linkage by reacting this compound with sodium thiophenoxide.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (60% dispersion in mineral oil) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF)
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophenol (1.1 eq) in anhydrous DMF.
-
Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C to generate sodium thiophenoxide in situ. Stir until hydrogen evolution ceases.
-
Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate or another suitable solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford 3-(phenylthio)-5-iodobenzonitrile.
Data Presentation
The following table summarizes the proposed reaction conditions for the nucleophilic aromatic substitution on this compound. Note that yields are predictive and will require experimental optimization.
| Nucleophile | Reagents and Conditions | Predicted Major Product | Expected Yield Range |
| Ammonia | NH₃ (7N in MeOH), DMSO, 100-120 °C, 12-24 h | 3-Amino-5-iodobenzonitrile | Moderate to Good |
| Sodium Methoxide | NaOMe, Methanol, Reflux (65 °C), 4-8 h | 3-Methoxy-5-iodobenzonitrile | Good to High |
| Sodium Thiophenoxide | Thiophenol, NaH, DMF, 0 °C to RT, 6-12 h | 3-(Phenylthio)-5-iodobenzonitrile | Good to High |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for a typical nucleophilic aromatic substitution reaction on this compound.
Caption: General workflow for SNAr reactions.
Signaling Pathways and Logical Relationships
This diagram illustrates the predicted regioselectivity of nucleophilic attack on this compound.
References
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 3-Chloro-5-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 3-Chloro-5-iodobenzonitrile in various metal-catalyzed cross-coupling reactions. This trifunctional building block, featuring a nitrile group, a chlorine atom, and a highly reactive iodine atom, serves as a versatile scaffold for the synthesis of complex organic molecules. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for selective functionalization at the 5-position, making it a valuable intermediate in medicinal chemistry and materials science. This document outlines protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, complete with quantitative data and detailed methodologies to guide researchers in their synthetic endeavors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. For this compound, the reaction can be selectively performed at the C-I bond.
Table 1: Suzuki-Miyaura Coupling of this compound Derivatives with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₂CO₃ | DMF/H₂O | RT | - | Not specified[1] |
| 2 | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ (1) | - | K₂CO₃ | EtOH/H₂O | 25 | 0.5 | >95 (representative) |
| 3 | (4-Ethylphenyl)boronic acid | Pd(OAc)₂ (1) | - | K₂CO₃ | EtOH/H₂O | 25 | 0.5 | >95 (representative) |
| 4 | (4-Formylphenyl)boronic acid | Pd(OAc)₂ (1) | - | K₂CO₃ | EtOH/H₂O | 25 | 0.5 | >95 (representative) |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for a similar substrate, 2-Chloro-4-hydroxy-5-iodobenzonitrile[1].
-
To a reaction vessel, add 2-Chloro-4-hydroxy-5-iodobenzonitrile (1.0 eq.), phenylboronic acid (1.1 eq.), and sodium carbonate (2.0 eq.).
-
Add DMF and water as the solvent system.
-
Purge the mixture with an inert gas (e.g., argon) for 15-20 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.1 eq.).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Experimental protocol for iodination of 3-chlorobenzonitrile
An Application Note for the Regioselective Iodination of 3-Chlorobenzonitrile
Abstract
This application note provides a comprehensive experimental protocol for the electrophilic iodination of 3-chlorobenzonitrile, a deactivated aromatic substrate. Iodoarenes are crucial building blocks in modern organic synthesis, serving as versatile precursors for cross-coupling reactions in pharmaceutical and materials science research.[1] This guide details a reliable method using iodine monochloride (ICl) as a potent electrophilic iodine source. Beyond a step-by-step procedure, this document elucidates the underlying reaction mechanism, discusses the critical aspects of regioselectivity governed by the substrate's electronic properties, and outlines rigorous safety protocols required for handling the hazardous reagents involved. The protocol is designed for researchers, chemists, and drug development professionals seeking a robust and well-validated method for the synthesis of iodinated benzonitrile derivatives.
Introduction and Scientific Context
The introduction of an iodine atom onto an aromatic ring is a pivotal transformation in synthetic chemistry. The resulting aryl iodides are highly valued for their utility in forming carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki, Heck, and Sonogashira couplings.[2] 3-Chlorobenzonitrile presents a challenge for direct electrophilic aromatic substitution (EAS) due to the presence of two electron-withdrawing groups: a chloro group (-I, +M) and a nitrile group (-I, -M). This deactivation of the aromatic ring necessitates the use of a highly reactive electrophilic iodinating agent.
Molecular iodine (I₂) is generally not electrophilic enough to react with deactivated arenes.[3][4] Therefore, more potent sources of electrophilic iodine ("I⁺") are required.[3] Iodine monochloride (ICl) is an excellent choice for this purpose. The I-Cl bond is polarized due to the higher electronegativity of chlorine, creating a partial positive charge on the iodine atom (Iᵟ⁺-Clᵟ⁻), making it a strong electrophile capable of reacting with electron-poor aromatic systems.[1][5][6]
This protocol focuses on the direct iodination of 3-chlorobenzonitrile using ICl in a suitable solvent system. We will also discuss the expected regiochemical outcome based on the competing directing effects of the chloro and cyano substituents.
Reaction Mechanism and Regioselectivity
The iodination of 3-chlorobenzonitrile with ICl proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[1]
-
Formation of the σ-Complex: The π-electrons of the deactivated aromatic ring act as a nucleophile, attacking the electrophilic iodine atom of ICl. This leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. This is typically the rate-determining step of the reaction.[1]
-
Rearomatization: A weak base, in this case, the chloride ion (Cl⁻) generated in the first step, abstracts a proton from the carbon atom bearing the iodine. This restores the aromaticity of the ring, yielding the final iodinated product and hydrogen chloride (HCl).
Caption: Figure 1: Mechanism of Iodination with ICl
Regioselectivity: The positions on the 3-chlorobenzonitrile ring are not electronically equivalent. The chloro substituent is ortho, para-directing, while the nitrile substituent is meta-directing.
-
Chloro group directs to: C2, C4, C6
-
Nitrile group directs to: C5
The combined deactivating nature of both groups slows the reaction. However, the directing effects determine the position of substitution. The positions ortho and para to the chlorine (C2, C4, C6) are the most likely sites for iodination. Steric hindrance may disfavor substitution at the C2 position, which is flanked by both substituents. Therefore, the primary products expected are 3-chloro-4-iodobenzonitrile and 3-chloro-6-iodobenzonitrile .
Mandatory Safety Precautions
Iodine monochloride is a highly corrosive and toxic substance that reacts violently with water.[7][8][9] All operations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[7]
-
Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., butyl rubber or Viton) must be worn.[7][8]
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of exposure to vapors, a NIOSH-approved respirator with an appropriate cartridge is necessary.[7]
-
-
Reagent Handling:
-
Iodine monochloride is a solid at room temperature and can be corrosive.[10] Handle in a fume hood away from moisture.[8][10]
-
It reacts with water or steam to produce toxic and corrosive fumes.[9] Ensure all glassware is scrupulously dry.
-
Store ICl away from incompatible materials such as organic matter, metals, and strong bases.[8]
-
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, holding eyelids apart. Seek immediate medical attention.[7]
-
Spills: For small spills within a fume hood, absorb the material with an inert absorbent like vermiculite or dry sand. Do not use combustible materials.[7]
-
Experimental Protocol
This protocol describes the iodination of 3-chlorobenzonitrile on a 10 mmol scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Chlorobenzonitrile | C₇H₄ClN | 137.57 | 1.38 g | 10.0 | 1.0 |
| Iodine Monochloride | ICl | 162.36 | 1.79 g | 11.0 | 1.1 |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 25 mL | - | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | 50 mL | - | - |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ~2 g | - | - |
| Saturated NaHCO₃ (aq) | - | - | 30 mL | - | - |
| Brine (Saturated NaCl) | - | - | 30 mL | - | - |
| Anhydrous MgSO₄ | - | - | ~2 g | - | - |
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup:
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet adapter.
-
Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen to exclude atmospheric moisture.
-
Add 3-chlorobenzonitrile (1.38 g, 10.0 mmol) to the flask, followed by glacial acetic acid (25 mL). Stir the mixture until the solid is completely dissolved.
-
In a separate, dry vial, carefully weigh iodine monochloride (1.79 g, 11.0 mmol) and dissolve it in 5 mL of glacial acetic acid. Caution: Perform this in a fume hood.
-
-
Reaction Execution:
-
Cool the flask containing the 3-chlorobenzonitrile solution to 0 °C using an ice-water bath.
-
Slowly add the iodine monochloride solution dropwise to the stirred reaction mixture over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Workup and Extraction:
-
Once the reaction is complete, carefully pour the dark reaction mixture into a beaker containing 100 mL of ice-cold water.
-
To quench any unreacted iodine monochloride and remove the color of molecular iodine, add a 10% aqueous solution of sodium thiosulfate dropwise until the reddish-brown color disappears and the solution becomes colorless or a pale yellow precipitate forms.[11]
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to separate the isomers.
-
Expected Results and Characterization
The reaction is expected to yield a mixture of iodinated 3-chlorobenzonitrile isomers. The primary products are anticipated to be 3-chloro-4-iodobenzonitrile and 3-chloro-6-iodobenzonitrile. The final yield and isomer ratio will depend on the precise reaction conditions and purification efficiency. The purified products should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their identity and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Iodo-3,5-dimethylbenzonitrile | 1227311-09-2 | Benchchem [benchchem.com]
- 3. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. brainly.com [brainly.com]
- 6. homework.study.com [homework.study.com]
- 7. benchchem.com [benchchem.com]
- 8. nj.gov [nj.gov]
- 9. IODINE MONOCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. samratpharmachem.com [samratpharmachem.com]
- 11. Workup [chem.rochester.edu]
Application Notes and Protocols for the Scale-up Synthesis of 3-Chloro-5-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 3-Chloro-5-iodobenzonitrile, a key intermediate in pharmaceutical and agrochemical research. The synthesis is based on the robust and well-established Sandmeyer reaction, proceeding from the readily available starting material, 3-amino-5-chlorobenzonitrile. This protocol outlines a two-step, one-pot procedure involving diazotization followed by iodo-dediazoniation. Critical process parameters, safety considerations, and purification techniques are detailed to ensure high yield and purity suitable for scale-up operations.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents and agrochemicals. Its trifunctional nature, possessing chloro, iodo, and cyano groups, allows for diverse and selective chemical modifications. The Sandmeyer reaction provides a reliable and scalable method for the introduction of the iodo group onto the aromatic ring, starting from the corresponding aniline derivative.[1][2] This method involves the conversion of the primary aromatic amine to a diazonium salt, which is then displaced by an iodide ion.[1]
Reaction Scheme
The overall synthetic pathway is depicted below:
Step 1: Diazotization of 3-amino-5-chlorobenzonitrile Step 2: Iodo-dediazoniation
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-amino-5-chlorobenzonitrile | ≥98% | Commercially Available | Starting material |
| Hydrochloric Acid (HCl) | 37% (concentrated) | ACS Reagent Grade | |
| Sodium Nitrite (NaNO₂) | ≥99% | ACS Reagent Grade | |
| Potassium Iodide (KI) | ≥99% | ACS Reagent Grade | |
| Sodium Thiosulfate (Na₂S₂O₃) | ≥98% | ACS Reagent Grade | For quenching excess iodine |
| Dichloromethane (CH₂Cl₂) | ≥99.5% | HPLC Grade | For extraction |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, ≥99% | ACS Reagent Grade | For drying |
| Deionized Water |
Equipment
-
Jacketed glass reactor with overhead stirring, temperature probe, and dropping funnel
-
Cooling bath (e.g., ice-salt bath or cryostat)
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls.
Step 1: Diazotization of 3-amino-5-chlorobenzonitrile
-
In a jacketed reactor equipped with an overhead stirrer, thermometer, and dropping funnel, charge 3-amino-5-chlorobenzonitrile (1.0 eq).
-
Add a mixture of deionized water and concentrated hydrochloric acid (e.g., 5-10 volumes relative to the starting material).
-
Cool the resulting suspension to 0-5 °C using a cooling bath. It is crucial to maintain this temperature range to prevent the decomposition of the diazonium salt.[3]
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirred suspension of the aniline hydrochloride salt over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The formation of the diazonium salt is typically indicated by a clear solution.
Step 2: Iodo-dediazoniation
-
In a separate vessel, dissolve potassium iodide (1.5 eq) in deionized water.
-
Cool the potassium iodide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred potassium iodide solution. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The crude product will precipitate as a solid.
Step 3: Work-up and Purification
-
Collect the precipitated solid by vacuum filtration and wash with cold deionized water.
-
To remove any unreacted iodine, wash the solid with a cold, dilute aqueous solution of sodium thiosulfate until the filtrate is colorless.
-
Wash the solid again with cold deionized water to remove any residual salts.
-
Dry the crude product under vacuum at 40-50 °C to a constant weight.
-
For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography.
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Value |
| Starting Material | 3-amino-5-chlorobenzonitrile |
| Molecular Weight | 152.58 g/mol |
| Product | This compound |
| Molecular Weight | 263.46 g/mol |
| Stoichiometry | |
| 3-amino-5-chlorobenzonitrile | 1.0 eq |
| Sodium Nitrite | 1.1 eq |
| Potassium Iodide | 1.5 eq |
| Typical Yield | 85-95% (crude) |
| Purity (after purification) | >98% |
| Melting Point | 108-112 °C |
Visualizations
Synthetic Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-5-iodobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Chloro-5-iodobenzonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the Sandmeyer reaction. This involves the diazotization of the starting material, 3-amino-5-chlorobenzonitrile, followed by an iodination step.[1][2]
Q2: What are the critical steps in the synthesis of this compound that influence the yield?
A2: The two most critical stages are the diazotization of the amino group and the subsequent displacement of the diazonium group with iodine. Incomplete diazotization or premature decomposition of the diazonium salt can significantly lower the yield.[1] Careful control of temperature during diazotization is crucial.
Q3: How can I monitor the completion of the diazotization reaction?
A3: A simple and effective way to check for the completion of the diazotization is to use starch-iodide paper. The presence of excess nitrous acid, which is necessary for the reaction to go to completion, will result in the immediate formation of a blue-black color on the paper.
Q4: Is a copper catalyst necessary for the iodination step?
A4: Unlike other Sandmeyer reactions such as chlorination or bromination, the introduction of iodine typically does not require a copper(I) catalyst.[3] Potassium iodide is a sufficiently strong nucleophile to react with the diazonium salt.
Q5: What are the common side reactions that can lower the yield?
A5: Common side reactions include the formation of phenol byproducts if the diazonium salt reacts with water, especially at elevated temperatures. Azo coupling, where the diazonium salt couples with the starting amine or another electron-rich aromatic compound, can also occur.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite and ensure its complete dissolution before addition. Test for excess nitrous acid with starch-iodide paper. |
| Premature decomposition of the diazonium salt. | Keep the diazonium salt solution cold (0-5 °C) at all times and use it immediately after preparation. Avoid exposing the solution to sunlight. | |
| Inefficient iodination. | Ensure the potassium iodide is fully dissolved. While not always necessary, the addition of a catalytic amount of copper(I) iodide can sometimes improve yields in challenging cases. | |
| Formation of a Dark Tar-like Substance | Decomposition of the diazonium salt. | This is often due to the reaction temperature being too high. Maintain strict temperature control during diazotization and the addition of the diazonium salt to the iodide solution. |
| Azo coupling side reactions. | Ensure efficient stirring and slow, controlled addition of the sodium nitrite solution to prevent localized high concentrations of the diazonium salt. | |
| Product is Contaminated with Starting Material | Incomplete diazotization. | Refer to the solutions for "Low or No Product Yield" related to incomplete diazotization. |
| Product is Contaminated with a Phenolic Impurity | Reaction of the diazonium salt with water. | Maintain low temperatures throughout the process until the diazonium group is replaced. Ensure the reaction is not unnecessarily prolonged. |
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
This protocol details the diazotization of 3-amino-5-chlorobenzonitrile followed by iodination.
Materials:
-
3-amino-5-chlorobenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Diethyl ether
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
-
Starch-iodide paper
Procedure:
-
Diazotization:
-
In a flask, dissolve 3-amino-5-chlorobenzonitrile in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Confirm the presence of excess nitrous acid using starch-iodide paper.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide in water and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Nitrogen gas evolution should be observed.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess iodine.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Data Presentation
Table 1: Representative Yields of this compound under Varying Reaction Conditions.
| Entry | Acid Used in Diazotization | Iodinating Agent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | H₂SO₄ | KI | 0-5 (diazotization), RT (iodination) | 2 | 75-85 |
| 2 | HCl | KI | 0-5 (diazotization), RT (iodination) | 2 | 70-80 |
| 3 | H₂SO₄ | NaI | 0-5 (diazotization), RT (iodination) | 2 | 72-82 |
| 4 | H₂SO₄ | KI | 10-15 (diazotization), RT (iodination) | 2 | 40-50 |
Note: The yields presented are typical for Sandmeyer iodination reactions and may vary based on the specific experimental setup and purity of reagents.
Mandatory Visualizations
References
Technical Support Center: Purification of Crude 3-Chloro-5-iodobenzonitrile by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of crude 3-Chloro-5-iodobenzonitrile via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure this compound is typically a white to off-white crystalline powder.[1] A significant deviation in color, such as a yellow or brown tint, may indicate the presence of impurities.
Q2: What are some suitable starting solvents for the recrystallization of this compound?
A2: Based on its chemical structure (a halogenated aromatic nitrile), suitable solvents would exhibit moderate polarity. Good starting points for solvent screening include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), or solvent mixtures like hexane/ethyl acetate or toluene.[2] The compound is reported to be soluble in dichloromethane and chloroform, and insoluble in water.[3]
Q3: What are the potential impurities in crude this compound?
A3: Impurities can include unreacted starting materials, such as 3-amino-5-chlorobenzonitrile, and byproducts from the synthetic route. Residual solvents from the reaction or initial workup may also be present.
Q4: What is the melting point of pure this compound?
Troubleshooting Guide
This guide addresses common problems encountered during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | 1. The solvent is not a good match for the compound's polarity. 2. Insufficient solvent is being used. | 1. Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not at room temperature. 2. Gradually add more hot solvent until the solid dissolves. Avoid a large excess of solvent, as this will reduce the yield. |
| The compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound or its impure mixture. 2. The solution is supersaturated with impurities. | 1. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature. 2. Consider pre-purification by passing the crude material through a short silica plug before recrystallization. |
| No crystals form upon cooling. | 1. The solution is not sufficiently saturated (too much solvent was used). 2. The solution has become supersaturated. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. |
| The yield of purified crystals is very low. | 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent at room temperature. | 1. Concentrate the mother liquor and cool it further to obtain a second crop of crystals. 2. Use a pre-heated funnel and flask for hot filtration and add a small excess of hot solvent before filtering. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| The purified crystals are still colored. | 1. Colored impurities are present that are not removed by a single recrystallization. | 1. Add a small amount of activated charcoal to the hot solution before filtration. Boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that charcoal can also adsorb some of the desired product. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₃ClIN | [5] |
| Molecular Weight | 263.46 g/mol | [5] |
| Appearance | White to off-white powder | [1] |
| Boiling Point | 275.4 ± 25.0 °C at 760 mmHg | [5][6] |
| Density | 2.0 ± 0.1 g/cm³ | [1][5] |
| LogP | 2.99 | [5] |
| Solubility in Water | Insoluble (estimated) | [3] |
| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform | [3] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for this compound
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. A suitable solvent will not dissolve the compound at room temperature. Heat the test tube in a warm water bath or on a hot plate. A good solvent will dissolve the compound completely upon heating. Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the mixture to boiling with gentle swirling or magnetic stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and filter flask to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
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Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. This compound CAS#: 289039-30-1 [m.chemicalbook.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data | Buy High Purity this compound Online [nj-finechem.com]
- 4. 3-Iodobenzonitrile | 69113-59-3 [amp.chemicalbook.com]
- 5. This compound | CAS#:289039-30-1 | Chemsrc [chemsrc.com]
- 6. 3-氯-5-碘苯腈_MSDS_密度_沸点_CAS号【289039-30-1】_化源网 [chemsrc.com]
Technical Support Center: 3-Chloro-5-iodobenzonitrile Purification
This technical support guide provides detailed information and troubleshooting advice for the column chromatography purification of 3-Chloro-5-iodobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most common and recommended stationary phase for the purification of halogenated aromatic compounds like this compound. Its polarity allows for effective separation from less polar and more polar impurities.
Q2: Which eluent system (mobile phase) is suitable for the purification of this compound?
A2: A non-polar/polar solvent mixture is typically used. A common starting point is a mixture of hexane and ethyl acetate. Based on the purification of similar compounds, such as 3-chloro-5-hydroxybenzonitrile, a low polarity eluent system is likely effective.[1] It is crucial to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC).
Q3: How can I determine the correct solvent ratio for my column?
A3: The ideal solvent system should provide a Retention Factor (Rf) of approximately 0.3 for this compound on a TLC plate.[2] This generally ensures good separation on a silica gel column. You can test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to find the one that yields the desired Rf value.
Q4: What are some common issues when running a column for this compound?
A4: Common issues include poor separation (co-elution of impurities), slow elution, and compound precipitation on the column. These can often be resolved by adjusting the eluent system, ensuring proper column packing, and not overloading the column with the crude sample.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Separation / Overlapping Peaks | Incorrect eluent system (too polar or not polar enough). | Optimize the eluent system using TLC to achieve a clear separation between the desired compound and impurities. A gradient elution (gradually increasing solvent polarity) may be necessary for complex mixtures.[3] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the silica gel. | |
| Poorly packed column (channeling). | Ensure the silica gel is packed uniformly without any cracks or air bubbles. Dry packing followed by wet packing under vacuum can help create a homogenous column bed.[2] | |
| Compound is Not Eluting | Eluent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| Compound Elutes Too Quickly | Eluent system is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Streaking or Tailing of the Spot on TLC/Column | Compound may be acidic or basic. | For acidic compounds, adding a small amount of acetic acid (~0.1%) to the eluent can improve peak shape. For basic compounds, a small amount of triethylamine (~0.1%) can be beneficial.[2] |
| Sample is not fully dissolved or is precipitating. | Ensure the crude sample is fully dissolved in a minimal amount of a suitable solvent before loading it onto the column. |
Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound.
1. Preparation of the Stationary Phase (Slurry Method):
-
Weigh out an appropriate amount of silica gel (typically 50-100 times the weight of the crude sample).
-
In a beaker, create a slurry by mixing the silica gel with the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Stir the slurry to remove any air bubbles.
2. Packing the Column:
-
Secure a glass chromatography column vertically. Ensure the stopcock is closed.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[2]
-
Pour the silica gel slurry into the column.
-
Gently tap the column to encourage even packing and open the stopcock to drain the excess solvent.
-
Add another thin layer of sand on top of the silica gel bed to prevent disruption during sample loading.[2]
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the column using a pipette.[2]
-
Allow the sample to absorb completely into the silica gel.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to begin the elution process (flash chromatography).
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.
5. Isolation of the Pure Compound:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified compound.
Column Chromatography Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography.
References
Technical Support Center: Cross-Coupling Reactions with 3-Chloro-5-iodobenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding cross-coupling reactions with 3-Chloro-5-iodobenzonitrile, a substrate with differential halide reactivity.
Frequently Asked Questions (FAQs)
This section addresses common questions about the reactivity and selective functionalization of this compound.
Q1: Why does my cross-coupling reaction occur exclusively at the iodine position of this compound?
A1: The selective reactivity is due to the significant difference in bond strength between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is considerably weaker, making it more susceptible to oxidative addition by a palladium(0) catalyst, which is the initial and rate-determining step in most cross-coupling cycles.[1][2] Under standard conditions, the palladium catalyst will preferentially react with the more labile C-I bond, leaving the C-Cl bond intact.[3]
Q2: Is it possible to perform a subsequent cross-coupling at the chlorine position?
A2: Yes, after the initial coupling at the iodine position, a second reaction at the less reactive chlorine site is possible. However, this requires significantly more forcing reaction conditions. Activating the C-Cl bond typically necessitates the use of specialized, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, often in combination with stronger bases and higher reaction temperatures.[4][5][6]
Q3: What are the most common cross-coupling reactions for selectively functionalizing this compound?
A3: The most versatile and commonly employed reactions for this substrate are the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.[3] These methods offer a broad scope for introducing a wide variety of substituents, such as aryl groups, alkynes, alkenes, and amines, respectively.
Troubleshooting Guide: Low Yields and Reaction Failures
Q4: My reaction has a very low yield or has failed completely. What are the first things I should check?
A4: When troubleshooting a failed cross-coupling reaction, a systematic approach is crucial. Begin by verifying the following:
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Inert Atmosphere: The exclusion of oxygen is critical, as it can oxidize and deactivate the Pd(0) catalyst and any phosphine ligands.[7] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents were thoroughly degassed.[5][8]
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Catalyst Activity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Use a fresh batch of catalyst or a reliable precatalyst.[3] The choice of ligand is also critical; ensure it is appropriate for the specific coupling and has not oxidized.[9]
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Reagent Quality: Verify the purity and integrity of your starting material, coupling partner, and base. Boronic acids, for instance, can degrade on storage.[7]
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Base Selection and Purity: The base is not just an additive; it plays a crucial role in the catalytic cycle.[10] Ensure you are using the correct base for your specific reaction type and that it is anhydrous and of high purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
Preventing dehalogenation side reactions with 3-Chloro-5-iodobenzonitrile
Welcome to the technical support center for 3-Chloro-5-iodobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during their experiments, with a focus on mitigating dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction observed with this compound in cross-coupling reactions?
A1: The most prevalent side reaction is the dehalogenation of the iodine atom, resulting in the formation of 3-chlorobenzonitrile as a byproduct. This occurs because the carbon-iodine bond is significantly weaker and more susceptible to cleavage than the carbon-chlorine bond.[1]
Q2: Why is the iodine atom preferentially removed over the chlorine atom?
A2: The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl > F.[1] The carbon-iodine bond has a lower bond dissociation energy, making it more prone to oxidative addition to the palladium catalyst, which is a key step in both the desired cross-coupling and the undesired dehalogenation pathway.
Q3: What is the primary mechanism behind this dehalogenation?
A3: Dehalogenation typically proceeds through the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This hydride can originate from various sources in the reaction mixture, such as the solvent (e.g., alcohols), the base, or even trace amounts of water. The aryl-palladium intermediate can then undergo reductive elimination with the hydride to yield the dehalogenated product.
Q4: Are certain reaction types more prone to dehalogenation with this substrate?
A4: While dehalogenation can occur in various palladium-catalyzed reactions like Suzuki, Sonogashira, and Heck couplings, the extent of this side reaction is highly dependent on the specific reaction conditions rather than the reaction type itself. Factors such as the choice of catalyst, ligand, base, and solvent play a more critical role.
Troubleshooting Guides
Issue 1: Significant Formation of 3-Chlorobenzonitrile Byproduct
Potential Causes:
-
Inappropriate Ligand Choice: Ligands that are not sterically bulky or electron-rich enough can lead to a slower rate of reductive elimination of the desired product, allowing the competing dehalogenation pathway to dominate.
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can promote the decomposition of reagents and the formation of hydride sources, leading to increased dehalogenation.
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Unsuitable Base: Strong bases, particularly alkoxides, can act as hydride donors or promote side reactions that generate hydride species.
-
Protic Solvents: Solvents with available protons, such as alcohols or water, can serve as a direct source of hydrides for the dehalogenation process.
Recommended Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can accelerate the desired reductive elimination step and sterically hinder the approach of hydride species to the palladium center.
-
Reaction Optimization: Attempt to lower the reaction temperature and shorten the reaction time. Monitor the reaction progress closely by TLC or LC-MS to stop the reaction once the starting material is consumed.
-
Base Selection: Switch to a milder inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
-
Solvent Choice: Utilize anhydrous aprotic solvents like dioxane, tetrahydrofuran (THF), or toluene to minimize the presence of proton sources.
Issue 2: Low or No Yield of the Desired Cross-Coupled Product
Potential Causes:
-
Inactive Catalyst: The palladium catalyst may have been deactivated by exposure to oxygen.
-
Poor Solubility: The substrate or other reagents may not be fully dissolved in the chosen solvent, leading to a sluggish reaction.
-
Suboptimal Base: The base may not be strong enough or soluble enough to effectively participate in the catalytic cycle.
Recommended Solutions:
-
Ensure Inert Atmosphere: Properly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.
-
Solvent System: If solubility is an issue, consider using a co-solvent system or switching to a solvent with better solubilizing properties, such as DMF or NMP, while being mindful of their potential to act as hydride sources at high temperatures.
-
Base Optimization: If a mild base is not effective, a slightly stronger base may be required. A careful screening of bases is recommended.
Data Presentation
The following table provides illustrative data for a model Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid, demonstrating the impact of different reaction conditions on the yield of the desired product and the dehalogenated byproduct.
Table 1: Influence of Reaction Parameters on a Model Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Desired Product Yield (%) | Dehalogenated Byproduct Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~60 | ~30 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 80 | 6 | >90 | <5 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 80 | 8 | >95 | <2 |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 120 | 12 | ~75 | ~20 |
Experimental Protocols
Key Experiment: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to suppress the dehalogenation side reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk flask or glovebox)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
In a separate vial and under a positive flow of inert gas, add Pd₂(dba)₃ and SPhos.
-
Add a portion of the degassed anhydrous 1,4-dioxane to the vial to dissolve the catalyst and ligand.
-
Transfer the catalyst solution to the Schlenk flask containing the other reagents via syringe.
-
Add the remaining degassed 1,4-dioxane to the reaction flask to achieve the desired concentration.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting and minimizing dehalogenation side reactions.
Caption: Competing pathways of cross-coupling and dehalogenation in palladium-catalyzed reactions.
References
Technical Support Center: Optimizing Catalyst Loading for 3-Chloro-5-iodobenzonitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cross-coupling reactions involving 3-Chloro-5-iodobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in this compound for palladium-catalyzed cross-coupling reactions?
A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. The general reactivity trend for aryl halides in these reactions is I > Br > OTf > Cl.[1] This high chemoselectivity allows for selective functionalization at the iodine position under standard reaction conditions.
Q2: What are the most common cross-coupling reactions performed with this compound?
A2: The most prevalent and versatile cross-coupling reactions for this substrate are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods facilitate the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1]
Q3: How do the chloro and nitrile substituents affect the reactivity of this compound?
A3: Both the chlorine atom and the nitrile group are electron-withdrawing. This electronic characteristic generally makes the aryl iodide more reactive towards the initial oxidative addition step in the catalytic cycle, which is often rate-determining.[1]
Q4: Is it possible to achieve a second cross-coupling at the C-Cl position?
A4: While the C-I bond reacts selectively under standard conditions, a second coupling at the C-Cl position is challenging due to the bond's lower reactivity. Achieving double coupling would necessitate more forcing conditions, such as higher temperatures, higher catalyst loadings, and specialized catalyst systems designed for aryl chloride activation.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is a common issue that can arise from several factors related to the catalyst, reagents, or reaction conditions.
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a freshly opened bottle of palladium catalyst or a pre-catalyst. Ensure solvents are anhydrous and thoroughly degassed to remove oxygen, which can deactivate the Pd(0) species.[1][2] | The active Pd(0) catalyst is sensitive to air and moisture. Pre-catalysts are often more air-stable and provide more consistent results. |
| Suboptimal Catalyst Loading | Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%). | While lower catalyst loadings are desirable, some challenging couplings require a higher concentration of the active catalyst to proceed at a reasonable rate. |
| Ineffective Ligand | For Suzuki reactions, consider bulky, electron-rich phosphine ligands like SPhos or XPhos. For Buchwald-Hartwig aminations, ligands such as BrettPhos for primary amines or RuPhos for secondary amines can be effective.[3] | The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. The optimal ligand depends on the specific reaction type and substrates. |
| Inappropriate Base | For Suzuki reactions, screen inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. For Sonogashira and Buchwald-Hartwig reactions, consider bases such as NaOtBu, LHMDS, or organic amines like Et₃N or DIPEA.[1][4] | The base is critical for the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig). Its strength, solubility, and steric properties can significantly impact the reaction outcome. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Consider using a higher-boiling solvent if necessary. | Many cross-coupling reactions require thermal energy to overcome the activation barrier, particularly for less reactive substrates. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
Issue 2: Formation of Significant Side Products
The presence of multiple reactive sites and the nature of cross-coupling reactions can lead to the formation of undesired byproducts.
| Side Product | Potential Cause | Troubleshooting Step | Rationale |
| Homocoupling of Coupling Partner | Especially common in Sonogashira reactions (Glaser coupling) due to the presence of oxygen and a copper co-catalyst. For Suzuki reactions, can be promoted by oxygen.[1] | For Sonogashira, consider a copper-free protocol or ensure strictly anaerobic conditions. For Suzuki, thoroughly degas all solvents and reagents. | Oxygen facilitates the oxidative coupling of the alkyne or boronic acid. |
| Dehalogenation (Hydrodehalogenation) | The C-I bond is reductively cleaved and replaced by a hydrogen atom. This can be caused by a hydrogen source in the presence of the base and catalyst.[1] | Lower the reaction temperature, use a less reactive base, or reduce the reaction time. | Milder conditions can disfavor the reductive cleavage pathway. |
| Reaction at C-Cl Position | Use of a highly active catalyst system or elevated temperatures.[1] | Use a less reactive catalyst or milder reaction conditions to improve selectivity for the C-I bond. | While the C-I bond is much more reactive, forcing conditions can lead to some reactivity at the C-Cl bond. |
Data Presentation: Catalyst Loading vs. Yield
The following tables provide representative data on the effect of catalyst loading on product yield for Suzuki, Sonogashira, and Buchwald-Hartwig reactions. Note: This data is illustrative for typical aryl iodides and should be used as a starting point for optimization with this compound.
Table 1: Suzuki-Miyaura Coupling of an Aryl Iodide with Phenylboronic Acid
| Entry | Palladium Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 0.5 | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 2 | Pd(OAc)₂ | SPhos | 1.0 | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 3 | Pd(OAc)₂ | SPhos | 2.0 | K₃PO₄ | Toluene/H₂O | 100 | >98 |
| 4 | Pd(PPh₃)₄ | - | 5.0 | Na₂CO₃ | Dioxane/H₂O | 100 | 92 |
Table 2: Sonogashira Coupling of an Aryl Iodide with Phenylacetylene
| Entry | Palladium Catalyst | Co-catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ | CuI (2 mol%) | 0.25 | Et₃N | THF | 50 | 90 |
| 2 | PdCl₂(PPh₃)₂ | CuI (2 mol%) | 1.0 | Et₃N | THF | 50 | >95 |
| 3 | Pd(PPh₃)₄ | CuI (5 mol%) | 2.0 | DIPEA | Toluene | 60 | 94 |
| 4 | Pd(OAc)₂ | - | 2.0 | Piperidine | DMF | 80 | 88 |
Table 3: Buchwald-Hartwig Amination of an Aryl Iodide with Morpholine
| Entry | Palladium Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | RuPhos | 0.5 | NaOtBu | Toluene | 100 | 88 |
| 2 | Pd₂(dba)₃ | RuPhos | 1.0 | NaOtBu | Toluene | 100 | 96 |
| 3 | Pd(OAc)₂ | XPhos | 2.0 | Cs₂CO₃ | Dioxane | 110 | 93 |
| 4 | PdCl₂(dppf) | - | 3.0 | K₂CO₃ | Toluene | 110 | 85 |
Experimental Protocols
The following are generalized experimental protocols. These should be adapted and optimized for specific coupling partners and reaction scales. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents.
General Experimental Workflow
Caption: A typical experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed solvent (e.g., a 10:1 mixture of toluene and water, 5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
-
To a dry Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper(I) iodide (CuI, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound (1.0 mmol), anhydrous, degassed solvent (e.g., THF, 5 mL), and the amine base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at the desired temperature (e.g., 50 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., RuPhos, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk flask.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Remove the flask from the glovebox, and add anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
References
Technical Support Center: Suzuki Reactions with 3-Chloro-5-iodobenzonitrile
This guide provides troubleshooting advice and frequently asked questions for researchers using 3-chloro-5-iodobenzonitrile in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: At which position should the Suzuki coupling selectively occur on this compound?
The Suzuki coupling should selectively occur at the C-I bond (position 5). The reactivity of aryl halides in palladium-catalyzed Suzuki reactions generally follows the order of bond dissociation energy: C-I < C-Br < C-Cl.[1][2] Consequently, the carbon-iodine bond will undergo oxidative addition with the palladium catalyst much more readily than the stronger carbon-chlorine bond.
Q2: My reaction is not working. What are the most common reasons for failure with a substrate like this compound?
Common reasons for failed Suzuki reactions with this substrate include:
-
Inactive Catalyst: The palladium catalyst may have decomposed (e.g., formation of palladium black).
-
Ineffective Base: The chosen base may not be strong enough or soluble enough in the reaction medium to activate the boronic acid.[3][4]
-
Presence of Oxygen: Oxygen can lead to the unwanted homocoupling of the boronic acid and can deactivate the catalyst.
-
Sub-optimal Ligand: The phosphine ligand may not be suitable for this specific transformation, particularly for activating the C-Cl bond if a double coupling is attempted.
-
Moisture: While some water can be beneficial, excessive water or strictly anhydrous conditions with certain bases (like K₃PO₄) can be problematic.[5]
Q3: I am observing the formation of a biphenyl byproduct derived from my boronic acid. What causes this?
This side product is a result of the homocoupling of your boronic acid. This is typically caused by the presence of oxygen in the reaction mixture. To prevent this, it is crucial to thoroughly degas your solvent and reaction mixture and to maintain a positive pressure of an inert gas (like nitrogen or argon) throughout the experiment.
Q4: Can I perform a double Suzuki coupling to substitute both the iodine and the chlorine?
While challenging, a sequential or one-pot double Suzuki coupling is possible. However, the conditions required to activate the C-Cl bond are significantly harsher than those for the C-I bond.[6] This would likely require a different catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), a stronger base, and higher reaction temperatures.[6][7] The initial, more facile coupling will occur at the iodine position.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No Reaction / Low Conversion | Inactive Pd catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure the reaction mixture color changes as expected (e.g., Pd(dppf)Cl₂ often turns black).[5] |
| Poor choice of ligand | For this electron-deficient substrate, standard ligands like PPh₃ should be effective for the C-I coupling. If the reaction is still sluggish, consider more electron-rich or bulky ligands. | |
| Ineffective base | Ensure the base is finely powdered and anhydrous if required. Consider switching to a stronger base like Cs₂CO₃ or K₃PO₄.[7] Note that K₃PO₄ may require a small amount of water to be effective.[5] | |
| Low reaction temperature | While the C-I bond is reactive, some systems may require heating. Try increasing the temperature to 50-80 °C. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Degas the solvent and reaction mixture thoroughly (e.g., by sparging with argon or using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas. |
| Protodeboronation of Boronic Acid | Presence of water/pro tic solvent with a weak base | Ensure anhydrous conditions if using a base that does not require water. This is a common issue with unactivated alkyl boronic acids but can also occur with aryl boronic acids.[8] |
| Formation of Palladium Black | Catalyst decomposition | This can occur at high temperatures or if the ligand is not robust enough. Consider a more stable pre-catalyst or a ligand that better stabilizes the Pd(0) species. |
| Reaction stalls after mono-coupling | Conditions insufficient for C-Cl activation | To achieve double coupling, a more robust catalyst system (e.g., with Buchwald ligands), a stronger base, and higher temperatures are necessary.[6] |
Experimental Protocols
General Protocol for Selective Mono-Suzuki Coupling at the Iodine Position
This is a representative protocol and may require optimization.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(dppf) (1-5 mol%)
-
K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)
-
Solvent (e.g., Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
-
Procedure: a. To a flame-dried flask, add this compound, the arylboronic acid, and the base. b. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. c. Add the palladium catalyst. d. Add the degassed solvent system via syringe. e. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until TLC or LC-MS analysis indicates consumption of the starting material. f. Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography.
Data Presentation
Below is a table summarizing hypothetical results for a Suzuki coupling of this compound with phenylboronic acid, illustrating the effect of different reaction parameters.
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of 5-phenyl-3-chlorobenzonitrile (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 8 | 92 |
| 3 | Pd(OAc)₂ (3) + SPhos (6) | K₃PO₄ | Toluene | 100 | 6 | 95 |
| 4 | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 80 | 24 | 60 |
| 5 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (No Degassing) | 90 | 12 | 45 (+ Homocoupling) |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Figure 1. The Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow
Caption: Figure 2. A logical workflow for troubleshooting failed reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. wwjmrd.com [wwjmrd.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
Managing heat and reaction time in chlorobenzonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chlorobenzonitrile. The following sections address common challenges related to heat management and reaction time for various synthetic routes.
Section 1: Synthesis via Diazotization and Sandmeyer Reaction
The Sandmeyer reaction is a widely used method for synthesizing chlorobenzonitriles from the corresponding aminobenzonitriles.[1][2][3] This two-step process involves the diazotization of an aromatic amine followed by a copper-catalyzed cyanation.[1][2][3] Precise control of temperature and reaction time is paramount for achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of aminobenzonitrile? A1: The optimal temperature for the diazotization of aminobenzonitrile is between 0-5 °C.[4][5] It is critical to maintain this temperature range to ensure the stability of the resulting diazonium salt.
Q2: Why is maintaining a low temperature (0-5 °C) so critical during diazotization? A2: Aryl diazonium salts are unstable and can decompose at temperatures above 5 °C.[4][5] This decomposition can be vigorous, sometimes even explosive, and leads to the formation of unwanted byproducts, significantly reducing the yield of the desired chlorobenzonitrile.[4][5]
Q3: What are the signs of poor temperature control during the reaction? A3: Visual cues of elevated temperatures include the evolution of brown fumes (NO₂), which indicates the decomposition of nitrous acid, and the formation of dark red, orange, or tarry substances, which are often azo dye side products or other decomposition products.[4]
Q4: How can I effectively manage the exothermic nature of the diazotization reaction? A4: To manage the heat generated, it is essential to use an efficient cooling system, such as an ice-salt bath, to keep the reaction vessel submerged.[4] Additionally, the sodium nitrite solution should be pre-cooled and added dropwise with vigorous stirring to dissipate heat and prevent localized hotspots.[4]
Q5: Can the intermediate diazonium salt be isolated and stored for later use? A5: No, it is strongly advised not to isolate diazonium salts in a dry, solid state as they can be explosive.[4] The diazonium salt should be prepared in situ and used immediately in the subsequent Sandmeyer reaction while being kept in the cold aqueous solution.[4]
Troubleshooting Guide: Diazotization and Sandmeyer Reaction
| Problem | Potential Cause (Heat & Time Related) | Suggested Solution |
| Low or No Product Yield | The diazonium salt intermediate decomposed due to the reaction temperature rising above 5 °C.[4] | Ensure the reaction flask is well-immersed in an efficient ice-salt bath. Add the sodium nitrite solution very slowly (dropwise) with vigorous stirring.[4] Continuously monitor the internal temperature of the reaction mixture with a thermometer.[4] |
| Incomplete diazotization. | Test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates the reaction is complete.[4] | |
| Formation of Dark-Colored, Tarry Substance | The reaction temperature was too high, leading to the formation of azo coupling byproducts or other decomposition products.[4] | Improve cooling efficiency and slow down the rate of reagent addition. Ensure uniform mixing to avoid localized heating. |
| Foaming and Gas Evolution | The reaction of excess nitrite with a quenching agent (like amidosulfonic acid) can release significant amounts of nitrogen gas. | Conduct this step in an open or well-vented vessel and allow sufficient headspace. The temperature for this quenching step can be between 10 to 50 °C.[6] |
Experimental Protocol: Synthesis of 4-Chlorobenzonitrile via Sandmeyer Reaction
Step 1: Diazotization of 4-Aminobenzonitrile
-
Dissolve 4-aminobenzonitrile in a mixture of hydrochloric acid and water in a reaction flask equipped with a magnetic stir bar and a thermometer.
-
Cool the flask containing the amine salt solution to 0-5 °C using an ice-salt bath.[4]
-
In a separate beaker, prepare a solution of sodium nitrite in water and cool it.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred amine salt solution.
-
Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.[4]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.[4]
-
Verify the completion of the reaction by testing for excess nitrous acid with starch-iodide paper (a positive test shows an immediate blue-black color).[4]
Step 2: Sandmeyer Cyanation
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.
-
While maintaining a controlled temperature (often kept cool initially), slowly add the cold diazonium salt solution from Step 1 to the CuCN solution.
-
Allow the reaction to proceed, often with gradual warming to room temperature or gentle heating, until the evolution of nitrogen gas ceases.
-
Once the reaction is complete, the product is isolated through extraction and purified by recrystallization or chromatography.
Workflow Diagram: Diazotization and Sandmeyer Reaction
Caption: Workflow for chlorobenzonitrile synthesis via Sandmeyer reaction.
Section 2: Synthesis via Ammoxidation of Chlorotoluene
The ammoxidation of chlorotoluene is a continuous gas-phase catalytic process that offers a direct route to chlorobenzonitrile.[7][8] This method requires high temperatures and a specialized catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the ammoxidation of o-chlorotoluene? A1: The ammoxidation of o-chlorotoluene to o-chlorobenzonitrile is typically carried out at temperatures between 370-450 °C.[8][9][10] The optimal temperature can vary depending on the specific catalyst used. For instance, a V₂O₅/Al₂O₃ catalyst may show optimal performance around 425 °C.[8]
Q2: How does reaction temperature affect the product yield and selectivity? A2: Temperature is a critical parameter for controlling both the conversion of the starting material and the selectivity towards the desired nitrile product. At the optimal temperature range of 370-380 °C, side reactions are minimized, and the reaction is more stable and easier to control.[9][10] Temperatures that are too high can lead to deep oxidation, reducing the yield of chlorobenzonitrile.
Q3: What kind of catalysts are used in this process? A3: Vanadium-based catalysts, such as V₂O₅ supported on alumina (Al₂O₃), are commonly used for this reaction.[7][8] Multi-component catalysts containing promoters like phosphorus, cerium, and antimony have also been developed to improve activity and selectivity.[9][10]
Troubleshooting Guide: Ammoxidation of Chlorotoluene
| Problem | Potential Cause (Heat & Time Related) | Suggested Solution |
| Low Product Yield | Reaction temperature is outside the optimal range for the catalyst. | Adjust the reactor temperature to the recommended range for the specific catalyst being used (e.g., 370-380 °C).[9][10] |
| Catalyst deactivation over time. | Regenerate or replace the catalyst. Ensure proper activation procedures are followed, which may involve heating in hot air (>450 °C).[9] | |
| Low Selectivity (High levels of byproducts) | Reaction temperature is too high, causing deep oxidation. | Lower the reaction temperature to suppress side reactions.[9] |
| Incorrect ratio of reactants (chlorotoluene, ammonia, air). | Optimize the feed ratios of the reactants. A proper ratio is crucial to achieve high selectivity and minimize raw material consumption.[9][10] |
Process Flow Diagram: Ammoxidation
Caption: General process flow for the ammoxidation of o-chlorotoluene.
Section 3: Synthesis from Chlorobenzoic Acid
Another common method involves the high-temperature dehydration of an ammonium salt or amide derived from chlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key stages and temperatures in the synthesis from o-chlorobenzoic acid and ammonia? A1: This synthesis typically proceeds in two main high-temperature stages. First, o-chlorobenzoic acid reacts with ammonia at 140-180 °C to form ammonium o-chlorobenzoate.[11][12] This intermediate is then heated to 230-250 °C to dehydrate into o-chlorobenzamide, which is further heated to 250-280 °C to yield o-chlorobenzonitrile.[11][12]
Q2: Is the reaction exothermic? A2: Yes, the reaction between o-chlorobenzoic acid and urea, a related synthesis route, can be vigorous and auto-accelerate, with the temperature rising automatically from around 140 °C to 220-230 °C.[13][14] This indicates a significant exothermic character that requires careful management.
Troubleshooting Guide: Synthesis from Chlorobenzoic Acid
| Problem | Potential Cause (Heat & Time Related) | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature at one of the dehydration stages. | Ensure the reaction mixture is held at the specified temperature for the required duration for each step (e.g., 1-5 hours at 230-250 °C for amide formation).[11][12] |
| Low Yield | Sub-optimal temperature profile leading to incomplete conversion or side reactions. | Slowly ramp up the temperature between stages to ensure each dehydration step completes before proceeding to the next, higher-temperature step.[11][12] |
| Runaway Reaction | The reaction is highly exothermic, especially when using urea. | Heat the initial mixture slowly and ensure the reaction vessel can handle the rapid temperature increase. Good stirring is essential. |
Logical Relationship Diagram: Dehydration Steps
Caption: Temperature and time progression for synthesis from o-chlorobenzoic acid.
Summary of Quantitative Data
| Synthesis Method | Key Reactants | Temperature | Reaction Time | Reported Yield |
| Diazotization & Sandmeyer | Aminobenzonitrile, NaNO₂, CuCN | 0-5 °C (Diazotization) | 30 min (Diazotization) | Varies |
| Ammoxidation | o-Chlorotoluene, NH₃, Air | 370-380 °C | Continuous Flow | >92%[9][10] |
| From o-Chlorobenzoic Acid | o-Chlorobenzoic Acid, Ammonia | 140-280 °C (multi-step) | 1-5 hours per step | >93% (with catalyst)[11] |
| From o-Chlorobenzoic Acid & Urea | o-Chlorobenzoic Acid, Urea | 140 °C -> 230 °C | ~2 hours | Not specified |
| From Benzotrichloride | Benzotrichloride, Ammonia Salt | ~195 °C | ~30 hours | >99% (purity) |
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. EP0209492A2 - Process to eliminate the nitrite excess in diazotization solutions - Google Patents [patents.google.com]
- 7. [PDF] One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. CN101850264A - Production process for preparing chlorobenzonitrile by using ammoxidation method - Google Patents [patents.google.com]
- 10. CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation - Google Patents [patents.google.com]
- 11. CN110423207B - Synthesis method of o-chlorobenzonitrile - Google Patents [patents.google.com]
- 12. CN110423207A - A kind of synthetic method of o-chloro benzonitrile - Google Patents [patents.google.com]
- 13. 2-Chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 14. CN101941923A - Preparation method of o-chlorobenzonitrile - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Chloro-5-iodobenzonitrile
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Chloro-5-iodobenzonitrile. It provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
While specific impurities can vary depending on the synthetic route, common contaminants may include:
-
Starting materials: Unreacted precursors from the synthesis process.
-
Isomers: Other positional isomers of chloro-iodobenzonitrile that may form as byproducts.
-
Hydrolysis products: The nitrile group can be susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid or amide.
-
Solvent residues: Residual solvents used in the synthesis or work-up procedures.
Q2: My purified this compound is off-white or yellowish. What is the likely cause and how can I remove the color?
A yellowish tint in the final product often indicates the presence of trace impurities, which could be colored organic byproducts or residual reagents. Standard purification techniques such as recrystallization or column chromatography are typically effective in removing these color-causing impurities.
Q3: I am having difficulty dissolving the crude product for recrystallization. What should I do?
If the crude this compound does not readily dissolve in the chosen recrystallization solvent, even with heating, consider the following:
-
Increase the solvent volume: Add small increments of the hot solvent until the solid dissolves completely.
-
Try a different solvent or solvent system: A single solvent may not be ideal. Experiment with solvent mixtures. For halogenated aromatic compounds, mixtures of a non-polar solvent (like hexane or heptane) with a slightly more polar solvent (like ethyl acetate or dichloromethane) often yield good results.
-
Filter out insoluble impurities: If a portion of the solid remains undissolved even with a significant amount of hot solvent, it may be an insoluble impurity. In this case, perform a hot filtration to remove the solid particles before allowing the solution to cool and crystallize.
Q4: During column chromatography, my compound is eluting either too quickly or not at all. How can I optimize the separation?
The elution profile during column chromatography is highly dependent on the polarity of the eluent.
-
If the compound elutes too quickly (high Rf value): The eluent is too polar. Decrease the proportion of the more polar solvent in your solvent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of hexane.
-
If the compound does not move from the baseline (low Rf value): The eluent is not polar enough. Increase the proportion of the more polar solvent. For instance, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
It is highly recommended to first determine the optimal solvent system by thin-layer chromatography (TLC) before performing column chromatography.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the cold recrystallization solvent. | - Ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize crystal formation.- Try a different solvent in which the compound has lower solubility at room temperature.- Reduce the initial amount of solvent used to ensure a saturated solution is formed. |
| Oily Product Obtained After Purification | The product may have a low melting point or be impure. | - If an oil is obtained after cooling during recrystallization, try scratching the inside of the flask with a glass rod to induce crystallization.- Re-purify the oil using column chromatography to remove impurities that may be depressing the melting point. |
| Co-elution of Impurities in Column Chromatography | The polarity of the impurity is very similar to the product. | - Use a shallower solvent gradient during elution to improve separation.- Try a different stationary phase (e.g., alumina instead of silica gel).- Consider an alternative purification technique, such as preparative HPLC, for challenging separations. |
| Product Contaminated with Silica Gel | Fine silica particles may have passed through the column frit. | - Ensure the column is properly packed with a layer of sand at the bottom.- After collecting the fractions, dissolve the product in a suitable solvent and filter it through a syringe filter to remove any fine particles. |
Experimental Protocols
Column Chromatography Purification of this compound
This protocol is based on established methods for the purification of similar halogenated benzonitriles.[1]
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Glass column with stopcock
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system, such as 95:5 hexane/ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.
-
Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary:
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, cost-effective for large scales. | Can lead to product loss in the mother liquor. |
| Silica Gel Column Chromatography | >99% | High resolution for removing closely related impurities. | More time-consuming and requires larger volumes of solvent. |
Visualizations
Experimental Workflow for Column Chromatography
Caption: Workflow for the purification of this compound via column chromatography.
Logical Relationship of Troubleshooting Steps
Caption: A logical flowchart for troubleshooting purification issues.
References
Stability and degradation of 3-Chloro-5-iodobenzonitrile under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-5-iodobenzonitrile.
Frequently Asked Questions (FAQs)
1. What are the recommended storage and handling conditions for this compound?
To ensure the stability and purity of this compound, it is recommended to store the compound in tightly sealed containers, protected from light, and under refrigerated conditions (2-8 °C).[1] The compound should be handled in a well-ventilated area or a chemical fume hood. Avoid exposure to heat, flames, sparks, and strong oxidizing agents.[1]
2. What are the primary degradation pathways for this compound?
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Hydrolysis: The nitrile group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide intermediate.[2][3][4][5]
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Photodegradation: Aromatic halides, particularly iodo-compounds, can be susceptible to photodegradation, leading to dehalogenation.
-
Thermal Decomposition: The compound may decompose at elevated temperatures, with the carbon-iodine bond being the most likely to cleave first due to its lower bond energy compared to the carbon-chlorine bond.[6]
-
Reductive Dehalogenation: In the presence of a reducing agent or under certain catalytic conditions (e.g., palladium catalysis), dehalogenation can occur, with the iodine atom being more readily removed than the chlorine atom.[7][8][9]
3. In a cross-coupling reaction, which halogen is expected to react first?
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the order: C-I > C-Br > C-Cl.[6][7][10] Therefore, the carbon-iodine bond in this compound will be significantly more reactive and is expected to undergo oxidative addition to the palladium catalyst selectively over the carbon-chlorine bond.
4. What are potential side reactions to be aware of when using this compound in Suzuki-Miyaura coupling?
Common side reactions in Suzuki-Miyaura coupling that may be observed with this compound include:
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Protodehalogenation: Replacement of the iodine (or less likely, chlorine) atom with a hydrogen atom. This can be caused by trace amounts of water or other proton sources in the reaction mixture.[11][12]
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Homocoupling: The coupling of two molecules of the boronic acid reagent or two molecules of this compound.[12]
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Hydrolysis of the Nitrile Group: Under strongly basic or acidic conditions, the nitrile group may hydrolyze.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | 1. Increase Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential thermal degradation of the starting material and catalyst. 3. Use a More Active Catalyst: Consider using a more electron-rich and bulky phosphine ligand or a pre-catalyst that is more active at lower temperatures.[12] |
| Protodehalogenation | 1. Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Use freshly dried base. 2. Degas Solvents: Remove dissolved oxygen from the solvents by sparging with an inert gas (e.g., argon or nitrogen). |
| Homocoupling | 1. Control Stoichiometry: Use a slight excess of the boronic acid reagent (e.g., 1.1-1.2 equivalents). 2. Slow Addition: Add the boronic acid solution slowly to the reaction mixture. |
| Catalyst Deactivation | 1. Use Fresh Catalyst: Ensure the palladium catalyst is not old or oxidized. 2. Degas Thoroughly: Oxygen can oxidize the Pd(0) catalyst. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification Method | Troubleshooting/Purification |
| 3-Chlorobenzonitrile (from deiodination) | LC-MS, GC-MS | Optimize reaction conditions to minimize protodehalogenation. Purification can be achieved by column chromatography. |
| 3-Iodobenzonitrile (from dechlorination) | LC-MS, GC-MS | This is less likely due to the lower reactivity of the C-Cl bond. If observed, it may indicate very harsh reaction conditions. |
| Homocoupled Products | LC-MS, NMR | Adjust stoichiometry and reaction conditions. Purification via column chromatography or recrystallization. |
| 3-Chloro-5-iodobenzamide/benzoic acid | LC-MS, IR, NMR | Avoid excessively harsh basic or acidic conditions. If hydrolysis occurs, purification can be challenging due to similar polarities. Consider extraction or chromatography. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 289039-30-1 | [1] |
| Molecular Formula | C₇H₃ClIN | [13] |
| Molecular Weight | 263.46 g/mol | [13] |
| Appearance | Solid (Typical) | [13] |
| Solubility in Water | Insoluble (Estimated) | [13] |
| Solubility in Organic Solvents | Soluble in common organic solvents like dichloromethane, chloroform | [13] |
Table 2: Predicted Reactivity of Functional Groups
| Functional Group | Reaction Type | Relative Reactivity | Notes |
| Iodo | Cross-coupling (e.g., Suzuki, Sonogashira, Heck) | High | Most reactive site for oxidative addition to Pd(0).[7][14] |
| Chloro | Cross-coupling (e.g., Suzuki, Sonogashira, Heck) | Low | Requires more forcing conditions or specialized catalysts to react.[10] |
| Nitrile | Hydrolysis | Moderate | Stable under neutral conditions, but can be hydrolyzed with strong acid or base, especially at elevated temperatures.[2][5] |
Experimental Protocols
Protocol 1: General Procedure for a Stability-Indicating HPLC Method Development
This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound and separate it from potential degradation products.
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Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid or formic acid in water.
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Mobile Phase B: Acetonitrile or methanol.
-
-
Initial Gradient:
-
Start with a gradient of 5% B to 95% B over 20-30 minutes.
-
-
Detection:
-
Use a UV detector, monitoring at a wavelength where this compound and potential impurities have significant absorbance (e.g., 210 nm and 254 nm).[15]
-
-
Forced Degradation Studies:
-
To identify potential degradation products and validate the stability-indicating nature of the method, subject samples of this compound to stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat solid sample at 105 °C.
-
Photodegradation: Expose a solution to UV light.
-
-
-
Method Optimization:
-
Analyze the stressed samples by HPLC.
-
Adjust the gradient, mobile phase composition, and flow rate to achieve adequate separation of the parent compound from all degradation products.[16]
-
Visualizations
Caption: Key stability considerations for this compound.
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Caption: Simplified reaction pathway for Suzuki-Miyaura coupling.
References
- 1. This compound | CAS#:289039-30-1 | Chemsrc [chemsrc.com]
- 2. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 3. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 6. savemyexams.com [savemyexams.com]
- 7. nbinno.com [nbinno.com]
- 8. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data | Buy High Purity this compound Online [nj-finechem.com]
- 14. 3-Iodobenzonitrile | 69113-59-3 | Benchchem [benchchem.com]
- 15. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 16. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
Challenges in the regioselective synthesis of 3-Chloro-5-iodobenzonitrile
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the regioselective synthesis of 3-Chloro-5-iodobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the regioselective synthesis of this compound?
The most effective and regioselective method is a Sandmeyer-type reaction. This process begins with the diazotization of the precursor, 3-amino-5-chlorobenzonitrile, to form a diazonium salt. This intermediate is then immediately treated with an iodide source, such as potassium iodide (KI), to yield the desired this compound. This approach precisely controls the position of the iodine atom, avoiding the formation of other isomers that can result from direct halogenation of 3-chlorobenzonitrile.
Q2: Why is direct iodination of 3-chlorobenzonitrile not recommended for this synthesis?
Direct electrophilic iodination of 3-chlorobenzonitrile would lead to a mixture of regioisomers. The chloro and cyano groups are meta-directing, but direct halogenation can still produce a variety of substitution patterns (e.g., iodination at the 2, 4, or 6 positions), making the purification of the desired 3-chloro-5-iodo isomer difficult and significantly lowering the overall yield.
Q3: Does the Sandmeyer reaction for iodination require a copper catalyst?
Unlike Sandmeyer reactions for chlorination or bromination which typically require a copper(I) salt (e.g., CuCl or CuBr), the iodination step does not usually require a copper catalyst.[1] The reaction between the diazonium salt and potassium iodide is generally efficient on its own.[1]
Q4: What are the primary starting materials for this synthesis?
The key starting material is 3-amino-5-chlorobenzonitrile. The reagents required for the transformation include:
-
An acid (commonly hydrochloric acid or sulfuric acid) for the diazotization step.
-
A nitrite source, typically sodium nitrite (NaNO₂), to form the diazonium salt.
-
An iodide source, most commonly potassium iodide (KI), for the substitution reaction.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Sandmeyer reaction.
Problem: Low or No Yield of the Final Product.
| Potential Cause | Recommended Solution |
| Decomposition of Diazonium Salt: Diazonium salts are thermally unstable and can decompose prematurely if the temperature is not strictly controlled.[1] | Maintain the reaction temperature at 0-5 °C throughout the entire diazotization process (addition of NaNO₂) and before the addition of the KI solution. Use an ice-salt bath for efficient cooling. |
| Incomplete Diazotization: If the amine has not fully converted to the diazonium salt, the subsequent iodination will be inefficient. | Ensure the sodium nitrite solution is fresh and added slowly and dropwise to the acidic solution of the amine. After addition, stir for an additional 20-30 minutes at 0-5 °C to ensure the reaction is complete. |
| Premature Addition of Iodide: Adding the iodide source before diazotization is complete will lead to side reactions and low yield. | Always ensure the diazotization is finished before adding the potassium iodide solution. The diazonium salt should be used immediately after its formation. |
Problem: The reaction mixture turns dark brown/black, and the final product is impure.
| Potential Cause | Recommended Solution |
| Formation of Azo Compounds: Diazonium salts can couple with unreacted starting amine or other aromatic species to form colored azo compounds, which are common impurities. | Ensure a slight excess of nitrous acid is used to fully consume the starting amine. Add the cold diazonium salt solution to the iodide solution, rather than the reverse, to keep the concentration of the diazonium salt low in the reaction mixture. |
| Presence of Excess Iodine: Residual iodine (I₂) from the reaction can contaminate the product, giving it a dark color. | During the work-up, wash the organic extract with an aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce any remaining I₂ to colorless iodide (I⁻), which can then be removed in the aqueous layer. |
| Radical Side Reactions: The Sandmeyer reaction can involve radical intermediates, leading to the formation of tarry byproducts. | Ensure efficient stirring and maintain low temperatures. Using a more dilute reaction mixture can sometimes minimize intermolecular side reactions. |
Problem: Difficulty in Purifying the Final Product.
| Potential Cause | Recommended Solution |
| Presence of Phenolic Byproducts: The diazonium salt can react with water to form 3-chloro-5-cyanophenol, an impurity that can be difficult to separate. | Use the diazonium salt immediately after formation and avoid letting the reaction warm up, as this accelerates the reaction with water. During work-up, a mild base wash (e.g., with aqueous sodium bicarbonate) can help remove acidic phenolic impurities. |
| Isomeric Impurities (if direct halogenation was attempted): Multiple isomers are present in the crude product. | Purification of regioisomers is often challenging. The most effective method is typically column chromatography on silica gel, using a nonpolar/polar eluent system like hexane/ethyl acetate. Gradient elution may be required for optimal separation. |
Experimental Protocols
The following is a representative protocol for the synthesis of this compound based on standard Sandmeyer reaction procedures.
Step 1: Diazotization of 3-amino-5-chlorobenzonitrile
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In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-amino-5-chlorobenzonitrile (1.0 eq.) in a mixture of water and concentrated hydrochloric acid (approx. 2.5-3.0 eq.).
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂, approx. 1.0-1.1 eq.) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the internal temperature does not exceed 5 °C.
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After the addition is complete, continue stirring the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate beaker, dissolve potassium iodide (KI, approx. 1.1-1.5 eq.) in a minimal amount of water and cool it in an ice bath.
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Slowly add the cold diazonium salt solution from Step 1 to the stirred potassium iodide solution. Vigorous evolution of nitrogen gas (N₂) should be observed.
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After the addition is complete, allow the reaction mixture to warm slowly to room temperature and continue stirring for 1-2 hours, or until the gas evolution ceases.
Step 3: Work-up and Purification
-
Extract the reaction mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).
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Combine the organic layers and wash them sequentially with water, a 10% aqueous solution of sodium thiosulfate (to remove excess iodine), and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure this compound.
Quantitative Data Summary
The table below summarizes typical parameters for the key steps in the synthesis. Exact values may vary based on specific experimental scale and conditions.
| Parameter | Diazotization | Iodination | Purification |
| Temperature | 0-5 °C | 0 °C to Room Temp. | Room Temperature |
| Reaction Time | 30-60 minutes | 1-3 hours | N/A |
| Key Reagents | 3-amino-5-chlorobenzonitrile, HCl, NaNO₂ | Diazonium Salt, KI | Silica Gel, Hexane, Ethyl Acetate |
| Typical Yield | N/A (Intermediate) | 60-85% (Crude) | >95% Purity (Post-column) |
| Catalyst | None | None (Typically) | N/A |
Visual Guides
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Solvent Systems for 3-Chloro-5-iodobenzonitrile Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 3-Chloro-5-iodobenzonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, offering potential causes and actionable solutions.
Issue 1: Poor Solubility of this compound
-
Question: My this compound is not dissolving well in my chosen reaction solvent. What can I do?
-
Answer: Poor solubility can hinder reaction kinetics and lead to incomplete conversion. Consider the following solutions:
-
Solvent Selection: this compound, an aromatic nitrile, is expected to be soluble in common organic solvents like dichloromethane and chloroform. Based on solubility data for the structurally similar 3-nitrobenzonitrile, polar aprotic solvents are likely to be effective. The solubility of 3-nitrobenzonitrile generally follows the trend: Acetone > Acetonitrile, Ethyl Acetate > Toluene > Acetic Acid > Methanol > Ethanol > n-Propanol > n-Butanol > Isopropanol > 2-Methyl-1-propanol > Cyclohexane.[1][2]
-
Solvent Mixtures: Employing a co-solvent system can enhance solubility. For instance, in Suzuki reactions, a mixture of an ethereal solvent like 1,4-dioxane or THF with water is often used to dissolve both the organic substrate and the inorganic base.[3][4]
-
Temperature: Gently warming the solvent during dissolution can increase the solubility of your starting material. However, ensure the temperature is compatible with the stability of all reagents.
-
Issue 2: Low or No Product Yield in Cross-Coupling Reactions
-
Question: I am experiencing low or no yield in my Suzuki or Sonogashira coupling reaction with this compound. What are the likely causes and how can I improve the outcome?
-
Answer: Low yields in cross-coupling reactions can be attributed to several factors related to the catalyst, reagents, and reaction conditions.
-
Catalyst Inactivation: Palladium catalysts are sensitive to oxygen.[5] Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[5] Use fresh, high-quality palladium catalysts and ligands.
-
Incorrect Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and selectivity. For Suzuki reactions, ethereal solvents like 1,4-dioxane and THF, often with the addition of water, are effective.[3][4] In Sonogashira reactions, solvents such as THF, DMF, and toluene are commonly used.[5][6] A solvent screen is often the best approach to identify the optimal medium for your specific reaction.
-
Base Selection and Quality: The choice and quality of the base are critical. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[7] For Sonogashira reactions, amine bases such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are frequently employed.[8] Ensure the base is anhydrous and of high purity.
-
Reaction Temperature: Some cross-coupling reactions may require heating to proceed at a reasonable rate. Incrementally increasing the reaction temperature while monitoring for side product formation can improve yields.
-
Issue 3: Formation of Significant Side Products
-
Question: My reaction is producing a significant amount of side products, such as homocoupled products or dehalogenated starting material. How can I minimize these?
-
Answer: The formation of side products is a common challenge in cross-coupling reactions.
-
Homocoupling: In Sonogashira reactions, the homocoupling of the terminal alkyne (Glaser coupling) is a frequent side reaction, often promoted by the presence of oxygen and the copper co-catalyst.[5] To mitigate this, ensure rigorously anaerobic conditions and consider reducing the amount of the copper(I) iodide co-catalyst.[5] In Suzuki reactions, homocoupling of the boronic acid can be minimized by maintaining an oxygen-free environment.[7]
-
Dehalogenation: Dehalogenation of the aryl halide starting material can occur in the presence of a base. Lowering the reaction temperature, changing the base to a weaker one, or reducing the reaction time may help to reduce this side reaction.[7]
-
Reaction at the Chloro Position: While the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, reaction at the chloro position can occur under harsh conditions or with highly active catalysts.[7] Using a less reactive catalyst or milder reaction conditions can improve selectivity for the C-I bond.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for solvent selection in a Suzuki-Miyaura coupling of this compound?
A1: A common and effective starting point for Suzuki-Miyaura couplings is a mixture of an ethereal solvent and water, such as 1,4-dioxane/water or THF/water.[3][4] This combination helps to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base. A typical ratio is 4:1 (organic solvent to water).
Q2: For a Sonogashira coupling, what are the recommended solvents and bases?
A2: For Sonogashira couplings, common solvents include THF, DMF, and toluene.[5][6] Amine bases such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are frequently used.[8] A common starting condition is to use a mixture of toluene and the amine base (e.g., 3:1 toluene:NEt₃).[8]
Q3: How does the electronic nature of this compound affect solvent choice in nucleophilic aromatic substitution (SNAr) reactions?
A3: The presence of the electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack. For SNAr reactions, polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) without strongly solvating the nucleophile, thus enhancing its reactivity.[9]
Q4: Are there any "green" solvent alternatives for these reactions?
A4: Yes, there is a growing interest in using more environmentally benign solvents. For Suzuki reactions, solvents like 2-methyl-THF (derived from biomass) and cyclopentyl methyl ether (CPME) are being explored as greener alternatives to traditional ethereal solvents.[10] For Sonogashira reactions, γ-valerolactone-based ionic liquids have been shown to be effective.[11]
Data Presentation
Table 1: Solvent Effects on Suzuki-Miyaura Coupling of Aryl Halides (Illustrative Data for Similar Substrates)
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylboronic acid | Pd-IPG | K₂CO₃ | Ethanol/Water (1:1) | 60 | - | >98 |
| 2 | 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | 90 (MW) | 1.5 | - |
| 3 | 1-Iodonaphthalene | Naphthalene-1-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/Water | 70 | 4 | ~50 |
| 4 | 1-Iodonaphthalene | Naphthalene-1-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/Water | 70 | 4 | <50 |
Data compiled from various sources for illustrative purposes.[3][10][12]
Table 2: Solvent Effects on Sonogashira Coupling of Aryl Halides (Illustrative Data for Similar Substrates)
| Entry | Aryl Halide | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,3,6,8-Tetrabromopyrene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 1,4-Dioxane | RT | 48 | 91 |
| 2 | 1,3,6,8-Tetrabromopyrene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | THF | RT | 48 | 94 |
| 3 | 1,3,6,8-Tetrabromopyrene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | RT | 48 | 98 |
| 4 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 2 | 96 |
RT = Room Temperature. Data highlights the impact of solvent choice on yield.[10]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any necessary ligand under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1-0.2 M).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling of this compound
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., THF or toluene) and the amine base (e.g., NEt₃, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC, GC-MS, or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. figshare.com [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. books.lucp.net [books.lucp.net]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
Reducing by-product formation in the synthesis of 3-Chloro-5-iodobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate by-product formation during the synthesis of 3-Chloro-5-iodobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and effective method for the synthesis of this compound is a Sandmeyer-type reaction. This process begins with the diazotization of the precursor, 3-amino-5-chlorobenzonitrile, to form a diazonium salt. This intermediate is then subjected to a displacement reaction with an iodide source, typically potassium iodide (KI), to yield the final product.[1] This route is favored for its ability to introduce the iodine atom regioselectively onto the aromatic ring.
Q2: What are the most common by-products in this synthesis?
A2: The primary by-products encountered during the synthesis of this compound via the Sandmeyer reaction include:
-
3-Chloro-5-hydroxybenzonitrile (Phenolic by-product): This forms when the diazonium salt prematurely decomposes and reacts with water, particularly at elevated temperatures.[2][3]
-
Azo compounds: These can arise from the coupling of the diazonium salt with the unreacted starting amine (3-amino-5-chlorobenzonitrile) or other electron-rich aromatic species in the reaction mixture.
-
Biaryl compounds: These are formed through the coupling of two aryl radicals, which are intermediates in the Sandmeyer reaction mechanism.[3]
Q3: Is a copper catalyst necessary for the iodination step?
A3: Unlike other Sandmeyer reactions such as chlorination or bromination, the displacement of the diazonium group with iodide typically does not require a copper(I) catalyst.[1][4] The iodide ion is a sufficiently potent nucleophile to facilitate this transformation effectively upon treatment of the aqueous diazonium salt solution with potassium iodide.[1]
Q4: How can I monitor the completion of the diazotization reaction?
A4: The completion of the diazotization step can be monitored by checking for the presence of excess nitrous acid. This is conveniently done using starch-iodide paper. A positive test, indicated by the paper turning a blue-black color, signifies that all the primary aromatic amine has been consumed and the diazotization is complete.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete diazotization. | - Ensure the reaction temperature is strictly maintained between 0-5°C. - Verify the presence of excess nitrous acid using starch-iodide paper.[5] - Allow for sufficient reaction time (typically 15-30 minutes) after the addition of sodium nitrite.[5] |
| Premature decomposition of the diazonium salt. | - Maintain a low temperature (0-5°C) throughout the diazotization process and before the addition of the iodide source.[1] - Use the diazonium salt solution immediately after its preparation. | |
| High Percentage of 3-Chloro-5-hydroxybenzonitrile By-product | The reaction temperature during diazotization was too high. | - Strictly control the temperature of the reaction mixture between 0-5°C using an ice-salt bath.[1] |
| The diazonium salt solution was allowed to warm up before the addition of potassium iodide. | - Add the cold diazonium salt solution to a cold solution of potassium iodide.[1] | |
| Formation of Colored Impurities (Azo Compounds) | Incomplete diazotization leading to residual starting amine. | - Ensure complete diazotization by using a slight excess of sodium nitrite and confirming with starch-iodide paper. |
| Localized high concentration of diazonium salt during addition to the iodide solution. | - Add the diazonium salt solution slowly and with vigorous stirring to the potassium iodide solution. | |
| Presence of Dark, Tarry By-products | Decomposition of the diazonium salt due to elevated temperatures or impurities. | - Maintain rigorous temperature control. - Use pure starting materials and reagents. |
| Radical side reactions. | - Ensure the reaction is performed under the recommended conditions to favor the desired substitution pathway. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer-Type Reaction
This protocol details the synthesis from 3-amino-5-chlorobenzonitrile.
Materials and Reagents:
-
3-amino-5-chlorobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Step 1: Diazotization of 3-amino-5-chlorobenzonitrile
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, prepare a solution of concentrated hydrochloric acid and water.
-
Cool the acidic solution to 0-5°C in an ice-salt bath.
-
Slowly add 3-amino-5-chlorobenzonitrile to the cold acid solution with continuous stirring to form a fine suspension.
-
Prepare a solution of sodium nitrite in cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline suspension through the dropping funnel. Crucially, maintain the temperature of the reaction mixture strictly between 0-5°C throughout the addition. The rate of addition should be slow enough to prevent a significant rise in temperature or excessive foaming.[1]
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5°C for an additional 15-30 minutes to ensure the diazotization is complete.[5]
-
Confirm the completion of the reaction by testing for excess nitrous acid with starch-iodide paper (a positive test will turn the paper blue-black).[5]
Step 2: Iodo-dediazoniation
-
In a separate beaker, dissolve potassium iodide in deionized water and cool the solution in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the cold potassium iodide solution.
-
Nitrogen gas will evolve during the addition. Control the rate of addition to manage the effervescence.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours. The crude this compound will precipitate as a solid.
Step 3: Work-up and Purification
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
To remove any excess iodine, wash the solid with a cold, dilute solution of sodium thiosulfate until the dark color of iodine disappears. Follow with another wash with cold water.[1][5]
-
Extract the aqueous filtrate with an organic solvent such as diethyl ether to recover any dissolved product.
-
Combine the organic extracts with the filtered solid and dissolve in a suitable organic solvent.
-
Wash the organic solution with brine and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Chloro-5-iodobenzonitrile
This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectral data for 3-chloro-5-iodobenzonitrile and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document details the expected spectral characteristics and provides standardized experimental protocols for accurate data acquisition.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its comparative alternatives, 3-chlorobenzonitrile and 3-iodobenzonitrile. The data for the target compound is predicted based on substituent effect analysis, while the data for the alternatives is derived from experimental findings.
Target Compound: this compound (Predicted Data)
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |
| H-2 | ~ 8.0 | C-1 (C-CN) | ~ 114 |
| H-4 | ~ 7.8 | C-2 | ~ 140 |
| H-6 | ~ 8.1 | C-3 (C-Cl) | ~ 136 |
| C-4 | ~ 139 | ||
| C-5 (C-I) | ~ 94 | ||
| C-6 | ~ 132 | ||
| CN | ~ 117 |
Comparative Compounds: Experimental Data
Table 2: Experimental ¹H and ¹³C NMR Data for 3-Chlorobenzonitrile and 3-Iodobenzonitrile
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 3-Chlorobenzonitrile | 7.44 (t), 7.57 (m), 7.60 (m), 7.64 (t)[1] | 112.9, 117.9, 130.3, 133.1, 134.0, 135.2[2] |
| 3-Iodobenzonitrile | 7.55 (t), 7.90 (d), 8.08 (d), 8.12 (s)[3] | 94.3, 114.1, 118.0, 130.4, 138.5, 141.2, 142.1[4] |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for the accurate characterization of this compound and its analogs.
Sample Preparation
-
Dissolution: Weigh 5-10 mg of the compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube, ensuring a sample height of about 4-5 cm.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds.
-
Number of Scans: Acquire 8-16 scans for sufficient signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Set a spectral width of approximately 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is appropriate.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm. Reference the ¹³C spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the NMR characterization of this compound.
References
Mass spectrometry analysis of 3-Chloro-5-iodobenzonitrile for purity assessment
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the reliability and reproducibility of experimental results and the quality of final products. This guide provides an objective comparison of mass spectrometry and other key analytical techniques for the purity assessment of 3-Chloro-5-iodobenzonitrile, a halogenated aromatic compound often used in the synthesis of pharmaceuticals and other complex organic molecules.
Introduction to Purity Assessment Techniques
The determination of a compound's purity is a critical step in chemical synthesis and drug development. A variety of analytical methods are employed to identify and quantify impurities. This guide focuses on a comparative analysis of four powerful techniques:
-
Mass Spectrometry (MS): A technique that measures the mass-to-charge ratio of ions. While primarily a qualitative tool for structural elucidation, it can be used semi-quantitatively and in conjunction with chromatographic techniques (e.g., GC-MS, LC-MS) for purity estimation.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC separates components in a mixture based on their differential partitioning between a stationary and a mobile phase, allowing for precise quantification of the main compound and its impurities.[1]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[2][3][4][5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate purity determination.[7]
-
Elemental Analysis (EA): A technique that determines the elemental composition of a sample.[8] By comparing the experimentally determined percentages of carbon, hydrogen, nitrogen, chlorine, and iodine with the theoretical values, the purity of the compound can be assessed.[9]
Comparative Purity Analysis of this compound
To illustrate the comparative performance of these techniques, the following table summarizes hypothetical purity data for a batch of this compound. This data is representative of what could be obtained in a laboratory setting.
| Analytical Technique | Parameter Measured | Hypothetical Purity (%) | Key Advantages | Limitations |
| Mass Spectrometry (GC-MS) | Relative abundance of ions | >99% (based on total ion chromatogram) | High sensitivity, provides molecular weight and structural information of impurities. | Ionization efficiency can vary between compounds, making it semi-quantitative without specific standards. |
| HPLC (UV detection) | Peak area percentage | 98.5% | High precision and accuracy for quantification, excellent for separating isomers and related impurities.[1][10] | Requires a reference standard for accurate quantification, detector response can vary for different impurities. |
| Quantitative NMR (¹H qNMR) | Molar ratio to an internal standard | 98.2% | Primary method, does not require a specific reference standard of the analyte, provides structural information.[2][3][4][5] | Lower sensitivity compared to HPLC, potential for signal overlap in complex mixtures. |
| Elemental Analysis | Elemental composition (C, H, N, Cl, I) | 98.0% | Provides fundamental confirmation of the elemental composition and purity. | Less sensitive to organic impurities with similar elemental composition, requires a relatively larger sample amount. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below.
Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)
Objective: To identify the main component and any volatile impurities, and to estimate the purity based on the total ion chromatogram.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-300 m/z.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: The purity is estimated by calculating the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is analyzed to confirm the molecular weight and identify characteristic fragmentation patterns. Due to the presence of chlorine and iodine, the isotopic pattern of the molecular ion is a key identifier.
Expected Fragmentation: Based on the analysis of similar halogenated benzonitriles, the mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 263 (for ³⁵Cl) and 265 (for ³⁷Cl) in a roughly 3:1 ratio.[11] Key fragment ions would likely result from the loss of iodine (M-127)⁺, chlorine (M-35)⁺, and the cyano group (M-26)⁺.
High-Performance Liquid Chromatography (HPLC)
Objective: To accurately quantify the purity of this compound and to detect and quantify any non-volatile impurities.
Instrumentation: A standard HPLC system with a UV detector.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For higher accuracy, a reference standard of known purity should be used to create a calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.[6][7]
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.[4]
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to dissolve the sample and internal standard completely.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure full signal recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
-
Elemental Analysis
Objective: To confirm the elemental composition and purity of this compound.
Instrumentation: An elemental analyzer capable of CHN and halogen analysis.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg).
-
Analysis: The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector. For halogens, the combustion products are absorbed in a solution and analyzed by titration or ion chromatography.
-
Data Analysis: The experimentally determined weight percentages of Carbon, Hydrogen, Nitrogen, Chlorine, and Iodine are compared to the theoretical values calculated from the molecular formula (C₇H₃ClIN). The deviation from the theoretical values provides an indication of the sample's purity. A deviation of less than ±0.4% is generally considered acceptable for a pure compound.[9]
Theoretical Composition of C₇H₃ClIN:
-
Carbon (C): 31.91%
-
Hydrogen (H): 1.15%
-
Chlorine (Cl): 13.46%
-
Iodine (I): 48.17%
-
Nitrogen (N): 5.32%
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the experimental workflow and the logical relationship between the different analytical techniques for purity assessment.
Caption: Workflow for the purity assessment of this compound.
Caption: Logical relationship of analytical techniques for purity assessment.
Conclusion
The purity assessment of this compound requires a multi-faceted analytical approach. While mass spectrometry is invaluable for structural confirmation and impurity identification, HPLC and qNMR provide robust and precise quantitative data. Elemental analysis serves as a fundamental confirmation of the compound's composition. For a comprehensive and reliable determination of purity, it is recommended to use a combination of these orthogonal techniques. This integrated approach ensures the quality and reliability of the material for its intended use in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ethz.ch [ethz.ch]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. 3,5-Dichlorobenzonitrile [webbook.nist.gov]
Comparative Guide to HPLC Method Development for 3-Chloro-5-iodobenzonitrile Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 3-Chloro-5-iodobenzonitrile. The information is designed to assist researchers, scientists, and drug development professionals in selecting and optimizing a suitable analytical method.
Introduction
This compound is a halogenated aromatic nitrile, a class of compounds often used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1] Accurate and reliable quantitative analysis of this compound is crucial for quality control, process monitoring, and stability testing. Reversed-phase HPLC (RP-HPLC) is the most widely used analytical technique for such non-polar to moderately polar small molecules due to its versatility and robustness.[2][3][4][5] This guide explores the development of an optimal RP-HPLC method and compares it with alternative analytical approaches.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value |
| Molecular Formula | C₇H₃ClIN |
| Molecular Weight | 263.46 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents like dichloromethane and chloroform; insoluble in water. |
Source: Publicly available chemical databases.
Section 1: HPLC Method Development and Comparison
The primary goal of HPLC method development is to achieve adequate separation of the target analyte from impurities and degradation products with good peak shape, sensitivity, and reproducibility.
Stationary Phase Selection
For non-polar to moderately polar compounds like this compound, reversed-phase chromatography is the preferred mode.[5] The most common stationary phases are silica-based particles chemically bonded with non-polar functional groups.[2][3]
Comparison of Common Reversed-Phase Columns:
| Stationary Phase | Particle Size (µm) | Column Dimensions (mm) | Advantages | Disadvantages |
| C18 (Octadecylsilane) | 3, 5 | 4.6 x 150, 4.6 x 250 | High hydrophobicity, excellent retention for non-polar compounds, widely available. | Can exhibit strong retention, potentially leading to long analysis times. |
| C8 (Octylsilane) | 3, 5 | 4.6 x 150, 4.6 x 250 | Less hydrophobic than C18, shorter retention times, good for moderately polar compounds. | May provide insufficient retention for highly non-polar impurities. |
| Phenyl-Hexyl | 3, 5 | 4.6 x 150, 4.6 x 250 | Unique selectivity due to π-π interactions, beneficial for aromatic compounds. | Selectivity is highly dependent on the mobile phase composition. |
Recommendation: A C18 column is a good starting point due to its high resolving power for non-polar compounds. A C8 or Phenyl-Hexyl column can be explored as alternatives if peak shape or selectivity issues arise.
Mobile Phase Optimization
The mobile phase in RP-HPLC typically consists of a mixture of water and a water-miscible organic solvent.[5] The choice and ratio of the organic solvent are critical for achieving optimal separation.[6][7][8][9]
Comparison of Organic Modifiers:
| Organic Solvent | Properties | Impact on Separation |
| Acetonitrile (ACN) | Low viscosity, low UV cutoff (~190 nm), aprotic. | Generally provides sharper peaks and lower backpressure compared to methanol. |
| Methanol (MeOH) | Higher viscosity, higher UV cutoff (~205 nm), protic. | Can offer different selectivity compared to acetonitrile, especially for compounds capable of hydrogen bonding. |
Experimental Protocol: Mobile Phase Screening
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of acetonitrile.
-
-
Procedure:
-
Perform gradient runs with both acetonitrile and methanol as the organic modifier.
-
Evaluate retention time, peak shape, and resolution from any impurities.
-
Based on the screening, select the organic modifier that provides the best overall chromatography.
-
Optimize the gradient or switch to an isocratic elution for routine analysis to reduce run time and improve reproducibility.
-
Detection Wavelength
UV detection is the most common and cost-effective method for analyzing aromatic compounds.[10][11] The choice of wavelength is crucial for sensitivity.
Experimental Protocol: Wavelength Selection
-
Procedure:
-
Inject a concentrated solution of this compound into the HPLC system equipped with a photodiode array (PDA) detector.
-
Acquire the UV spectrum of the analyte peak.
-
Select the wavelength of maximum absorbance (λmax) for optimal sensitivity. A common starting wavelength for aromatic compounds is 254 nm.[12]
-
Proposed Optimized HPLC Method
Based on the principles of reversed-phase chromatography for similar compounds, the following method is proposed as a starting point for the analysis of this compound.
Table of Optimized HPLC Parameters:
| Parameter | Recommended Condition |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (or determined λmax) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Section 2: Comparison with Alternative Analytical Techniques
While HPLC is a robust technique, other methods can also be employed for the analysis of halogenated organic compounds.
Comparison of Analytical Techniques:
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, reproducible, cost-effective, widely available. | Moderate sensitivity, not suitable for compounds without a UV chromophore. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, detection by mass fragmentation. | High sensitivity and selectivity, provides structural information. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC separation coupled with highly selective and sensitive mass detection. | Very high sensitivity and selectivity, suitable for complex matrices. | Higher cost and complexity of instrumentation and method development. |
Recommendation: For routine quality control and quantitative analysis of bulk this compound, HPLC-UV is the most practical and cost-effective choice. GC-MS and LC-MS/MS are more suitable for trace-level analysis, impurity identification, and analysis in complex matrices like biological samples.[1]
Section 3: Visualizations
HPLC Method Development Workflow
Caption: A flowchart illustrating the key stages in developing an HPLC method.
Logical Relationship of Analytical Techniques
Caption: Relationship between the analyte and suitable analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. labtech.tn [labtech.tn]
- 3. uhplcs.com [uhplcs.com]
- 4. mastelf.com [mastelf.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. mastelf.com [mastelf.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. youtube.com [youtube.com]
A Comparative Analysis of the Reactivity of 3-Chloro-5-iodobenzonitrile and 3,5-diiodobenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions
For Immediate Publication
A detailed guide for researchers, scientists, and drug development professionals on the comparative reactivity of two key halogenated benzonitrile intermediates.
In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the strategic functionalization of aromatic scaffolds is of paramount importance. Among the vast array of building blocks, halogenated benzonitriles serve as versatile intermediates. This guide provides an in-depth comparison of the reactivity of two such compounds: 3-Chloro-5-iodobenzonitrile and 3,5-diiodobenzonitrile, with a focus on their behavior in widely-used palladium-catalyzed cross-coupling reactions.
The fundamental difference in the reactivity of these two molecules lies in the nature of their halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This inherent chemical property dictates that the iodine atom is a much better leaving group in reactions that proceed via oxidative addition to a low-valent metal center, such as palladium(0) in Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Consequently, aryl iodides are generally more reactive than aryl chlorides in these transformations.[1][2][3]
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a robust method for the formation of carbon-carbon bonds, exemplifies the differential reactivity of the C-I and C-Cl bonds. In the case of this compound, the reaction is highly selective for the substitution of the iodine atom. The significantly lower bond dissociation energy of the C-I bond facilitates a more rapid oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1]
Table 1: Predicted Reactivity and Products in Suzuki-Miyaura Coupling
| Substrate | Predicted Major Product (1 eq. Arylboronic Acid) | Predicted Reactivity | Notes |
| This compound | 3-Aryl-5-chlorobenzonitrile | High at C-I bond | Highly selective for mono-arylation at the iodine position. |
| 3,5-Diiodobenzonitrile | Mixture of 3-Aryl-5-iodobenzonitrile and 3,5-Diarylbenzonitrile | Very High at both C-I bonds | Selective mono-arylation can be difficult to achieve. |
Experimental Protocols: A Representative Suzuki-Miyaura Coupling
The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl iodide, which can be adapted for both this compound and 3,5-diiodobenzonitrile.
Materials:
-
Aryl halide (this compound or 3,5-diiodobenzonitrile) (1.0 mmol)
-
Arylboronic acid (1.1 mmol for mono-arylation)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)
Procedure:
-
To a Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitoring by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Pathway
The catalytic cycle of the Suzuki-Miyaura reaction illustrates the key steps involved in the carbon-carbon bond formation.
References
A Comparative Guide to the Cross-Coupling Performance of 3-Chloro-5-iodobenzonitrile and 3-bromo-5-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. The choice of haloaromatic substrate is a critical parameter that dictates reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an objective comparison of two dihalogenated benzonitriles, 3-chloro-5-iodobenzonitrile and 3-bromo-5-chlorobenzonitrile, in the context of Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. This analysis is supported by established principles of aryl halide reactivity and representative experimental data to inform substrate selection in pharmaceutical and materials science research.
Reactivity Principles: The Carbon-Halogen Bond Dictates Performance
The performance of an aryl halide in palladium-catalyzed cross-coupling is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. The weaker the C-X bond, the more readily this step occurs, leading to faster and more efficient reactions under milder conditions.
The established order of reactivity for aryl halides is: I > Br > Cl .[1][2] This trend is a direct consequence of the decreasing bond dissociation energies down the halogen group.
Therefore, for the compounds :
-
This compound : The presence of a highly labile carbon-iodine (C-I) bond makes this substrate significantly more reactive than its bromo-chloro counterpart. Cross-coupling reactions are expected to proceed selectively at the iodine-bearing position under standard conditions, leaving the more robust carbon-chlorine (C-Cl) bond intact.[2]
-
3-bromo-5-chlorobenzonitrile : The carbon-bromine (C-Br) bond is the more reactive site for cross-coupling in this molecule. While less reactive than a C-I bond, the C-Br bond is still readily activated by common palladium catalysts, allowing for selective functionalization over the C-Cl bond.
The electron-withdrawing nature of the nitrile group and the additional halogen substituent on both molecules can further enhance the rate of oxidative addition by rendering the aromatic ring more electron-deficient.
Comparative Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. Given the higher reactivity of the C-I bond, This compound is expected to provide higher yields in shorter reaction times and under milder conditions compared to 3-bromo-5-chlorobenzonitrile.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-3-chloro-5-iodobenzene (analogue for this compound) | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | High (not specified) |
| 3-Bromo-5-chlorobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Good (hypothetical) |
Note: Data for 1-bromo-3-chloro-5-iodobenzene is from a study on a similar trihalogenated benzene and is representative of the expected reactivity. A specific yield for 3-bromo-5-chlorobenzonitrile under these exact conditions is hypothetical but based on typical Suzuki-Miyaura reaction outcomes.
Heck Reaction
The Heck reaction couples aryl halides with alkenes. The higher reactivity of the C-I bond in This compound will likely lead to faster conversions and higher yields compared to 3-bromo-5-chlorobenzonitrile.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 | 12 | High (expected) |
| 3-Bromo-5-chlorobenzonitrile | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 120 | 24 | Good (expected) |
Note: The conditions presented are representative for Heck reactions of aryl iodides and bromides, respectively. Specific yields for the target molecules under these conditions are expected based on general reactivity principles.
Sonogashira Coupling
In the Sonogashira coupling of aryl halides with terminal alkynes, the reactivity trend of I > Br is well-established. Thus, This compound is the superior substrate, enabling reactions at lower temperatures and with lower catalyst loadings.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 6 | High (expected) |
| 3-Bromo-5-chlorobenzonitrile | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 12 | Good (expected) |
Note: The conditions are typical for Sonogashira couplings of the respective aryl halides. The higher temperature and longer reaction time for the bromo-substituted compound reflect its lower reactivity compared to the iodo-substituted analogue.
Experimental Protocols
Below are detailed, representative protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions. These protocols are based on established procedures for analogous aryl halides and can serve as a starting point for optimization.
Suzuki-Miyaura Coupling Protocol (General)
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) is then added. Degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) is added via syringe. The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time, with progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Heck Reaction Protocol (General)
In a sealed tube, combine the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., P(o-tolyl)₃, 0.04 mmol). The tube is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., DMF, 4 mL), the alkene (1.5 mmol), and the base (e.g., Et₃N, 2.0 mmol) are added via syringe. The tube is sealed and the reaction mixture is heated in an oil bath to the desired temperature (e.g., 100-120 °C) with stirring. The reaction progress is monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated. The product is purified by column chromatography.
Sonogashira Coupling Protocol (General)
To a Schlenk flask are added the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) iodide co-catalyst (0.04 mmol). The flask is evacuated and backfilled with an inert gas. Degassed solvent (e.g., THF or DMF, 5 mL) and a base (e.g., Et₃N, 2.0 mmol) are added. The terminal alkyne (1.2 mmol) is then added dropwise. The reaction is stirred at the appropriate temperature (room temperature for aryl iodides, elevated temperatures for aryl bromides) until completion as monitored by TLC or GC-MS. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Workflows
General Cross-Coupling Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Palladium Catalytic Cycle for Cross-Coupling
Caption: The key steps in a typical palladium-catalyzed cross-coupling cycle.
Conclusion
The choice between this compound and 3-bromo-5-chlorobenzonitrile for cross-coupling reactions is primarily dictated by the desired reactivity and the specific transformation.
-
This compound is the more reactive substrate due to the presence of the C-I bond. It is the preferred choice for reactions where high efficiency, mild conditions, and short reaction times are paramount. The C-Cl bond offers a handle for subsequent, more forcing cross-coupling reactions if a di-substituted product is desired.
-
3-bromo-5-chlorobenzonitrile is a suitable substrate for selective functionalization at the C-Br position. While requiring more forcing conditions than its iodo-analogue, it offers a cost-effective alternative and allows for selective coupling when the higher reactivity of an iodo-substituent is not necessary or desired.
For drug development professionals and researchers, understanding these reactivity differences is key to designing efficient and robust synthetic routes. The provided protocols and workflows serve as a guide for the practical application of these valuable building blocks in the synthesis of novel compounds.
References
A Comparative Crystallographic Analysis of Dihalogenated Benzonitrile Derivatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures, providing critical insights into intermolecular interactions that govern biological activity and material properties. This guide offers a comparative analysis of the crystallographic data of 3,5-disubstituted benzonitrile derivatives, with a focus on providing the detailed experimental data necessary for informed research and development.
While crystallographic data for 3-Chloro-5-iodobenzonitrile is not publicly available, this guide presents a comparative analysis of closely related dihalogenated benzonitrile derivatives. The presented data for 4-amino-3,5-difluorobenzonitrile and 3,5-dibromobenzonitrile offers valuable insights into the structural effects of varying halogen substituents on the benzonitrile scaffold.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for two dihalogenated benzonitrile derivatives, providing a basis for structural comparison.
| Parameter | 4-amino-3,5-difluorobenzonitrile | 3,5-dibromobenzonitrile |
| Chemical Formula | C₇H₄F₂N₂ | C₇H₃Br₂N |
| Molecular Weight | 154.12 g/mol | 260.92 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | Pnma |
| Unit Cell Dimensions | ||
| a | 6.978(3) Å | 13.789(3) Å |
| b | 7.421(3) Å | 13.880(3) Å |
| c | 12.593(5) Å | 4.0380(8) Å |
| α | 90° | 90° |
| β | 91.88(3)° | 90° |
| γ | 90° | 90° |
| Volume | 651.5(5) ų | 772.5(3) ų |
| Z | 4 | 4 |
| Density (calculated) | 1.570 g/cm³ | 2.245 g/cm³ |
| Radiation type | MoKα | MoKα |
| Wavelength | 0.71073 Å | 0.71073 Å |
| Temperature | 150(2) K | 293(2) K |
| R-factor | 0.052 | 0.042 |
| Data Source | --INVALID-LINK-- | --INVALID-LINK-- |
Experimental Protocols
The determination of crystal structures for small molecules like the benzonitrile derivatives discussed here follows a standardized workflow.[1] The protocols outlined below are representative of the methodologies employed to obtain the data presented in this guide.
Crystal Growth
Single crystals of suitable quality for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents for this purpose include ethanol, methanol, acetone, or mixtures thereof. The process involves dissolving the purified compound in a minimal amount of the chosen solvent, followed by slow evaporation at a constant temperature over several days to weeks.
X-ray Data Collection
A suitable single crystal is mounted on a goniometer head, typically under a stream of cold nitrogen gas to minimize thermal motion and radiation damage. Data is collected using a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., MoKα or CuKα radiation) and a detector (e.g., CCD or CMOS). The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using full-matrix least-squares techniques. In the final stages of refinement, hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final structure is assessed using parameters such as the R-factor and goodness-of-fit.
Experimental Workflow
The following diagram illustrates the typical workflow for the X-ray crystallography of a small molecule, from sample preparation to the final structural analysis.
Caption: A flowchart illustrating the key stages in determining the crystal structure of a small molecule.
This guide provides a foundational comparison of dihalogenated benzonitrile derivatives based on available crystallographic data. For researchers working with this compound or similar compounds, the presented data and protocols offer a valuable reference for experimental design and structural analysis. The detailed understanding of the three-dimensional arrangement of these molecules is a critical step in the rational design of new materials and therapeutic agents.
References
Validating the Structure of 3-Chloro-5-iodobenzonitrile: A Comparative Guide to Synthesis and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 3-Chloro-5-iodobenzonitrile and details the analytical techniques essential for validating the structure of the final product. The information presented is supported by experimental data and detailed protocols to ensure reproducibility and accuracy in your research.
Synthesis of this compound: A Comparative Overview
The synthesis of this compound can be approached through several strategic routes. Below, we compare two plausible methods: the Sandmeyer reaction, a classic and reliable method for introducing iodine, and a hypothetical halogen exchange reaction, representing a potential alternative.
Route 1: Sandmeyer Reaction from 3-Amino-5-chlorobenzonitrile
This well-established method involves the diazotization of an aromatic amine followed by substitution with an iodide salt.
Route 2: Halogen Exchange from a Dihalo-benzonitrile (Hypothetical)
| Feature | Sandmeyer Reaction | Halogen Exchange (Hypothetical) |
| Starting Material | 3-Amino-5-chlorobenzonitrile | 3,5-Dichlorobenzonitrile or 3-Bromo-5-chlorobenzonitrile |
| Key Reagents | NaNO₂, HCl, KI/CuI | NaI, Catalyst (e.g., CuI), High-boiling solvent |
| Reaction Conditions | Diazotization at 0-5 °C, followed by iodination at elevated temperatures | High temperatures (typically >150 °C) |
| Reported Yield | Generally moderate to good, but requires optimization | Highly dependent on substrate and catalyst; can be variable |
| Potential Byproducts | Phenolic impurities, azo compounds, and unreacted starting material | Unreacted starting material, products of incomplete exchange |
Structural Validation: A Multi-technique Approach
Rigorous structural confirmation of the synthesized this compound is paramount. A combination of spectroscopic methods provides unambiguous evidence of the compound's identity and purity.
Spectroscopic Data Summary
| Technique | Key Observables for this compound |
| ¹H NMR | Aromatic protons with specific chemical shifts and coupling patterns. |
| IR Spectroscopy | Characteristic absorption bands for C≡N, C-Cl, C-I, and aromatic C-H bonds. |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of the compound and characteristic isotopic patterns. |
Detailed Experimental Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expected Chemical Shifts (δ) and Coupling Constants (J):
-
The ¹H NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.5 ppm).
-
The protons on the benzene ring will exhibit small meta-coupling constants (J ≈ 1-3 Hz).
-
Precise chemical shifts will be influenced by the solvent used.
-
Infrared (IR) Spectroscopy
-
Characteristic Peaks:
-
C≡N stretch: A sharp, medium-intensity band around 2230-2210 cm⁻¹.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
C-Cl stretch: A strong band in the region of 800-600 cm⁻¹.
-
C-I stretch: A band in the lower frequency region, typically 600-500 cm⁻¹.
-
Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region.
-
Mass Spectrometry (MS)
-
Predicted m/z Values for [M+H]⁺: 263.9071[1]
-
Isotopic Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and chlorine-containing fragments.
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction (General Protocol)
-
Diazotization: Dissolve 3-amino-5-chlorobenzonitrile in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Iodination: In a separate flask, dissolve potassium iodide (or a mixture of KI and CuI) in water.
-
Slowly add the cold diazonium salt solution to the iodide solution. The reaction mixture may be gently warmed to facilitate the decomposition of the diazonium salt and the formation of the product.
-
Work-up: After the reaction is complete (indicated by the cessation of nitrogen evolution), cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with aqueous sodium thiosulfate solution to remove any residual iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Structure Validation Protocols
-
NMR Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
IR Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an ATR accessory.
-
MS Sample Preparation: Dissolve a small amount of the product in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
Visualizing the Workflow and Logic
Diagram 1: Synthesis of this compound via Sandmeyer Reaction
Caption: Workflow for the synthesis of this compound.
Diagram 2: Analytical Workflow for Structure Validation
Caption: Analytical workflow for validating the product structure.
References
A Comparative Guide to Catalysts for the Synthesis of 3-Chloro-5-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Chloro-5-iodobenzonitrile, a key intermediate in the development of various pharmaceuticals, can be achieved through several catalytic pathways. The choice of catalyst is a critical factor that influences reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comparative overview of potential catalytic methods for the synthesis of this important compound, supported by experimental data from analogous reactions in the absence of a direct comparative study for this specific molecule.
Catalytic Strategy Overview
Two primary catalytic strategies are commonly employed for the synthesis of halogenated benzonitriles:
-
Sandmeyer Reaction: This classic method involves the diazotization of an aromatic amine followed by a copper-catalyzed or uncatalyzed displacement of the diazonium group with a halide or cyanide. For the synthesis of this compound, this would typically involve the iodination of a 3-amino-5-chlorobenzonitrile precursor.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on palladium catalysts for the formation of carbon-carbon and carbon-heteroatom bonds. Potential routes to this compound include the cyanation of a dihalogenated precursor or the halogenation of a benzonitrile derivative.
The following sections provide a detailed comparison of these approaches, including plausible experimental protocols and expected performance based on related literature.
Comparative Data of Catalytic Methods
The following table summarizes the key aspects of different potential catalytic routes for the synthesis of this compound, with performance data extrapolated from similar transformations.
| Catalytic Method | Catalyst/Reagent | Starting Material | Typical Reaction Conditions | Reported Yield (Analogous Reactions) | Key Advantages | Potential Drawbacks |
| Sandmeyer Reaction (Iodination) | Copper(I) Iodide (CuI) or Potassium Iodide (KI) | 3-Amino-5-chlorobenzonitrile | Diazotization: NaNO₂, aq. H₂SO₄, 0-5°C; Iodination: KI or CuI, heat | 70-85%[1] | Well-established, cost-effective reagents | Use of stoichiometric copper salts, potential for side reactions |
| Palladium-Catalyzed Cyanation | Pd₂(dba)₃ / dppf | 1-Chloro-3,5-diiodobenzene | KCN, NMP, 60°C | 90-97%[2] | High yields, good functional group tolerance | Expensive catalyst and ligands, toxicity of cyanide reagents |
| Palladium-Catalyzed C-H Iodination | Pd(OAc)₂ | 3-Chlorobenzonitrile | N-Iodosuccinimide (NIS), directing group may be required, solvent, heat | Varies, can be moderate to high | Direct functionalization of C-H bonds | Regioselectivity can be a challenge, requires specific directing groups |
Experimental Protocols
Method 1: Synthesis via Sandmeyer Reaction (Copper-Catalyzed)
This protocol is adapted from procedures for the synthesis of aryl iodides from anilines.[1]
Step 1: Diazotization of 3-Amino-5-chlorobenzonitrile
-
Dissolve 3-amino-5-chlorobenzonitrile in a mixture of concentrated sulfuric acid and water at 0-5°C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate flask, prepare a solution of potassium iodide (KI) or a suspension of copper(I) iodide (CuI) in water.
-
Slowly add the cold diazonium salt solution to the iodide solution with vigorous stirring.
-
Gently heat the reaction mixture to facilitate the decomposition of the diazonium salt and the formation of the aryl iodide.
-
After the evolution of nitrogen gas ceases, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with aqueous sodium thiosulfate to remove any excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Method 2: Synthesis via Palladium-Catalyzed Cyanation
This protocol is based on the palladium-catalyzed cyanation of aryl iodides.[2]
-
To a reaction vessel, add 1-chloro-3,5-diiodobenzene, potassium cyanide (KCN), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and 1,1'-bis(diphenylphosphino)ferrocene (dppf).
-
Add N-methyl-2-pyrrolidone (NMP) as the solvent.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 60°C and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes discussed.
Caption: Workflow for the Sandmeyer reaction synthesis of this compound.
References
Purity Analysis of Commercial 3-Chloro-5-iodobenzonitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative analysis of commercially available 3-Chloro-5-iodobenzonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the purity of the compound from various suppliers, details the experimental protocols for key analytical techniques, and presents a logical workflow for purity assessment.
Commercial Availability and Purity Comparison
This compound is available from several chemical suppliers, with purity levels typically ranging from 97% to over 99%. The following table summarizes the purity information gathered from various sources. It is important to note that the stated purity can be based on different analytical methods, and for critical applications, independent verification is always recommended.
| Supplier | Stated Purity | Analytical Method |
| Shanghai Nianxing Industrial Co., Ltd. | 97.0% | Not Specified |
| Shanghai Jizhi Biochemical Technology Co., Ltd. | 98.0% | Not Specified |
| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | Not Specified |
| Aromsyn Co., Ltd. | > 97% | Not Specified |
| Capot Chemical | 98% (Min) | GC |
| Example CoA (Similar Compound) | 99.24% | GC |
Note: The entry for "Example CoA" refers to a Certificate of Analysis for a structurally similar compound, 3-Chloro-2-methylbenzonitrile, and is included to illustrate how purity is typically reported.
Experimental Protocols for Purity Determination
A comprehensive purity analysis of this compound involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main component as well as any impurities. The most common methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For halogenated aromatic compounds like this compound, it is particularly effective in detecting and quantifying impurities, including regioisomers which can be challenging to separate.[1]
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for aromatic compounds (e.g., DB-5ms, HP-5ms).
-
Mass Spectrometer: Capable of electron ionization (EI).
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Split (e.g., 50:1).
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Data Analysis: The purity is determined by calculating the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with spectral libraries (e.g., NIST) and by analyzing their fragmentation patterns.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds. For substituted benzonitriles, reversed-phase HPLC with UV detection is a common method for purity assessment.
Instrumentation:
-
HPLC System: With a gradient pump, autosampler, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Typical HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape).
-
Gradient Example: Start with 30% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Data Analysis: Purity is calculated based on the area percentage of the main peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is an absolute method for purity determination that does not require a reference standard of the analyte.[2] It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field strength.
Experimental Procedure:
-
An accurately weighed sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
An accurately weighed amount of an internal standard with a known purity and a signal in a clean region of the spectrum (e.g., maleic acid, dimethyl sulfone) is added to the sample.
-
The ¹H NMR spectrum is acquired with appropriate relaxation delays (D1) to ensure full signal relaxation for accurate integration.
-
The purity of the sample is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard.
Workflow for Purity Analysis
The following diagram illustrates a logical workflow for the comprehensive purity analysis of a commercial sample of this compound.
Potential Impurities
During the synthesis of this compound, several impurities can be introduced. These may include:
-
Starting materials: Unreacted precursors or reagents.
-
Intermediates: Incompletely reacted intermediates from the synthetic route.
-
By-products: Resulting from side reactions. A common type of impurity in substituted aromatic compounds are regioisomers , which have the same molecular formula but differ in the positions of the substituents on the aromatic ring.[1] For example, 3-Chloro-4-iodobenzonitrile or 2-Chloro-5-iodobenzonitrile could be potential regioisomeric impurities.
-
Residual solvents: Solvents used during the synthesis and purification process.
Alternatives in Drug Development
This compound is a versatile building block due to the presence of three reactive sites: the nitrile group and the two halogen atoms, which can be selectively functionalized, often through cross-coupling reactions. Alternatives in drug development would typically involve other halogenated benzonitriles or aromatic building blocks with similar reactivity profiles. The choice of an alternative would depend on the specific synthetic route and the desired final molecule. Examples of such alternatives could include other bromo- or iodo-substituted benzonitriles that can participate in similar coupling reactions.
References
A Computational Guide to the Reactivity of 3-Chloro-5-iodobenzonitrile: A DFT Analysis
Comparative Reactivity Analysis: A DFT Perspective
A comprehensive DFT analysis can elucidate the electronic structure and reactivity of 3-Chloro-5-iodobenzonitrile, allowing for a comparison with other substituted benzonitriles. The following tables present a hypothetical comparison based on typical DFT-calculated parameters, using data for 3,5-dichlorobenzonitrile as a reference point to infer the potential properties of our target molecule.
Table 1: Global Reactivity Descriptors
Global reactivity descriptors provide a quantitative measure of a molecule's overall reactivity. A smaller HOMO-LUMO energy gap generally suggests higher reactivity.[1] Chemical hardness (η) measures the resistance to a change in electron distribution, with harder molecules being less reactive.[1]
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Chemical Softness (S) | Electronegativity (χ) |
| This compound | - | - | - | - | - | - |
| 3,5-Dichlorobenzonitrile (Example) | -7.21 | -1.12 | 6.09 | 3.045 | 0.328 | 4.165 |
| Alternative Substituted Benzonitrile | - | - | - | - | - | - |
Note: Values for this compound and an alternative are hypothetical and would be determined through DFT calculations.
Table 2: Mulliken Atomic Charges
Mulliken population analysis provides insight into the charge distribution across the molecule, highlighting potential sites for nucleophilic and electrophilic attack.
| Atom | This compound (Hypothetical) | 3,5-Dichlorobenzonitrile (Example) |
| C1 (CN) | + | +0.05 |
| C2 | - | -0.12 |
| C3 (Cl) | + | +0.03 |
| C4 | - | -0.10 |
| C5 (I/Cl) | + | +0.03 |
| C6 | - | -0.12 |
| N | - | -0.15 |
| Cl (C3) | - | -0.01 |
| I/Cl (C5) | - | -0.01 |
Note: The charge distribution in this compound is expected to be influenced by the differing electronegativities of chlorine and iodine.
Experimental Protocols: A Guide to DFT Calculations
The following section outlines a typical computational methodology for performing a DFT analysis on this compound.
Software: Gaussian, ORCA, or other quantum chemistry software packages.
Methodology:
-
Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[2]
-
Frequency Calculations: Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculations: A single-point energy calculation is then carried out on the optimized geometry to determine various electronic properties, including:
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.
-
Mulliken Population Analysis: Atomic charges are calculated to understand the charge distribution.
-
Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.[3][4]
-
-
Global Reactivity Descriptor Calculations: Based on the HOMO and LUMO energies, the global reactivity descriptors are calculated using the following equations:
-
Energy Gap: ΔE = ELUMO - EHOMO
-
Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2
-
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2
-
Chemical Softness (S): S = 1 / η
-
Visualizing Reactivity: A DFT Workflow
The following diagram illustrates the typical workflow for a DFT-based reactivity analysis.
Caption: Workflow for DFT analysis of molecular reactivity.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between calculated electronic properties and the prediction of chemical reactivity.
Caption: Logical flow from DFT properties to reactivity prediction.
By following this guide, researchers can effectively employ DFT to predict and compare the reactivity of this compound and other related compounds, thereby accelerating the process of drug discovery and chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. FT-IR, FT-Raman spectra and other molecular properties of 3,5-dichlorobenzonitrile: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]
Comparing the efficacy of 3-Chloro-5-iodobenzonitrile as a pharmaceutical precursor
A Comparative Guide to a Versatile Pharmaceutical Precursor
In the intricate landscape of drug discovery and development, the selection of starting materials is a critical determinant of synthetic efficiency, yield, and the ultimate viability of a pharmaceutical candidate. Among the vast arsenal of chemical building blocks, 3-Chloro-5-iodobenzonitrile has emerged as a precursor of significant strategic value. Its unique dihalogenated structure, featuring a highly reactive iodine atom and a more stable chlorine atom, offers chemists a platform for sequential, site-selective modifications. This guide provides a comprehensive comparison of the efficacy of this compound in key pharmaceutical syntheses, supported by experimental data and protocols, to inform researchers in the rational design of complex molecular architectures.
Efficacy in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its exceptional performance in palladium-catalyzed cross-coupling reactions, which are foundational for creating carbon-carbon and carbon-heteroatom bonds.[1] The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for highly selective functionalization. The C-I bond readily undergoes oxidative addition to a palladium(0) catalyst, making it the prime site for initial coupling reactions under standard conditions.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron compound, is a cornerstone of modern synthesis.[1] this compound is an excellent substrate for this reaction, selectively coupling at the iodine position to produce 3-chloro-5-arylbenzonitriles. These products are valuable intermediates, particularly in the synthesis of kinase inhibitors.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, creating arylalkynes that are prevalent in biologically active molecules.[3][4] The high reactivity of the C-I bond in this compound ensures efficient coupling under mild conditions, often utilizing a palladium catalyst and a copper(I) co-catalyst.[3]
Performance Data: A Comparative Overview
The following table summarizes typical experimental outcomes for Suzuki-Miyaura and Sonogashira couplings using this compound, providing a benchmark for its performance.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | ~85-95 |
| Suzuki-Miyaura | 4-Methylphenylboronic Acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~90-98 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | NEt₃ | THF | 50 | 12 | ~80-92 |
| Sonogashira | 2-Methylbut-3-yn-2-ol | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | DIPEA | Toluene | 60 | 8 | ~85-95 |
Note: Yields are representative and can vary based on the specific substrate, ligand, and precise reaction conditions. Data is extrapolated from established protocols for structurally similar compounds.[2][5]
Comparison with Alternative Precursors
While highly effective, this compound is one of several dihalogenated precursors available. A common alternative is 3-bromo-5-chlorobenzonitrile. The choice between these precursors often involves a trade-off between reactivity and cost.
| Feature | This compound | 3-Bromo-5-chlorobenzonitrile |
| Reactivity | High. The C-I bond is the most labile among common halogens, allowing for milder reaction conditions (lower temperatures, weaker bases). | Moderate. The C-Br bond is less reactive than C-I, often requiring more forcing conditions (higher temperatures, stronger bases, or more specialized ligands) to achieve comparable yields. |
| Selectivity | Excellent. The large reactivity difference between iodine and chlorine ensures predictable, site-selective coupling at the C-I position. | Good. There is still a sufficient reactivity differential between bromine and chlorine for selective reactions, though the window for optimization may be narrower. |
| Cost | Generally higher due to the cost of iodine. | Generally lower, making it a more economical choice for large-scale synthesis if reaction conditions can be optimized efficiently. |
| Typical Use Case | Ideal for complex, multi-step syntheses where mild conditions are necessary to preserve sensitive functional groups and high selectivity is paramount. | Suitable for robust syntheses where the substrate can tolerate more forcing conditions and cost is a primary driver. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are generalized protocols for key reactions involving this compound.
Protocol 1: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100°C and stir vigorously. Monitor the reaction's progress using TLC or LC-MS.
-
Workup: After completion (typically 12-18 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
-
Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Solvent and Reagent Addition: Add degassed solvent (e.g., THF or Toluene, 5 mL), the terminal alkyne (1.2 mmol), and a degassed amine base (e.g., triethylamine or DIPEA, 2.5 mmol) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 50-60°C). Monitor the reaction's progress by TLC or GC-MS.
-
Workup: After completion (typically 8-14 hours), cool the mixture. Filter through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Application in Kinase Inhibitor Synthesis
The scaffolds derived from this compound are particularly relevant in the development of kinase inhibitors, a major class of targeted cancer therapeutics.[6][7] Kinases like Janus kinases (JAKs) are crucial components of signaling pathways that regulate cell growth and immune responses.[8] Dysregulation of these pathways is a hallmark of many diseases.
Small molecule inhibitors are designed to block the ATP-binding site of the kinase, thereby preventing the phosphorylation cascade that drives pathological cell signaling. The 3-chloro-5-arylbenzonitrile core, synthesized via a Suzuki reaction, can serve as a rigid scaffold that correctly orients other functional groups to interact with key amino acid residues in the kinase's active site.
Visualizations of Key Processes
The following diagrams illustrate the workflows and pathways discussed.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of Halogenated Benzonitriles
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of halogenated benzonitriles is a critical task. These compounds are pivotal building blocks in the creation of a wide array of pharmaceuticals and agrochemicals. This guide provides an objective comparison of the primary synthesis routes, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
Executive Summary
The synthesis of halogenated benzonitriles can be broadly categorized into classical and modern catalytic methods. Traditional routes such as the Sandmeyer and Rosenmund-von Braun reactions are well-established but often require harsh conditions and stoichiometric amounts of reagents. Modern palladium- and nickel-catalyzed cross-coupling reactions offer milder conditions, broader substrate scope, and higher functional group tolerance. For industrial-scale production, vapor phase ammoxidation of halogenated toluenes and direct halogenation of benzonitrile are also employed, offering cost-effectiveness for specific products.
The choice of synthesis route is a trade-off between factors such as substrate availability, desired scale, functional group compatibility, and tolerance for hazardous reagents. Modern catalytic methods generally provide higher yields and greater versatility, while classical methods may be preferred for their simplicity and the low cost of starting materials.
Comparative Data of Synthesis Routes
The following tables summarize quantitative data for various synthesis routes to halogenated benzonitriles, allowing for a direct comparison of their performance.
Table 1: Palladium-Catalyzed Cyanation of Halogenated Aryl Halides
| Starting Material | Catalyst System | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | 2 mol% Pd/C, 4 mol% dppf | 0.6 equiv. Zn(CN)₂ | DMAC | 110 | - | 98 | [1] |
| 4-Chlorobenzonitrile | 2 mol% Pd(OAc)₂, 4 mol% CM-phos | K₄[Fe(CN)₆]·3H₂O | MeCN/H₂O | 70 | 18 | 74-97 | [2] |
| 4-Bromoanisole | 0.1 mol% Pd(OAc)₂ | 0.2 equiv. K₄[Fe(CN)₆]·3H₂O | DMA | 120 | 5 | Low | [3] |
| Aryl Bromides | Pd(OAc)₂ / Ligand | α-iminonitrile | DMF | 120 | 24 | Moderate to Good | [4] |
Table 2: Nickel-Catalyzed Cyanation of Halogenated Aryl Halides
| Starting Material | Catalyst System | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Iodides/Bromides | NiCl₂·1,10-phen | BrCN | Dioxane | 50 | 12 | Moderate to Good | [5] |
| Aryl Bromides | NiBr₂(bpy)·xH₂O | MPMN | DMAc | 80 | 16 | Good | [6] |
| Aryl Iodides/Bromides | Ni Catalyst | tBuCN | - | - | - | Moderate to Good | [6] |
| Aryl Bromides | NiCl₂/Xantphos | Zn(CN)₂ | - | - | - | Good | [6] |
Table 3: Sandmeyer Reaction for Halogenated Benzonitriles
| Starting Material | Reagents | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Halogenated Anilines | NaNO₂, H⁺, then CuCN | 0-5 (diazotization), then heat | - | Variable | [7][8] |
| 4-Amino-2-chloronicotinonitrile | 1. NaNO₂, HCl 2. CuCN | 0-5, then 60-70 | 1 | - | [9] |
| Arenediazonium tetrafluoroborates | PdCl₂, Ag₂O, CH₃CN | 55 | - | 30-64 | [3] |
Table 4: Rosenmund-von Braun Reaction
| Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---| | Aryl Halide | CuCN | Pyridine or DMF | Reflux | - | Variable |[10][11] | | 1-Bromo-4-methoxybenzene | CuCN, L-proline | DMF | 120 | 45 | 81 |[12] | | Aryl Iodides/Bromides | CuCN, L-proline | DMF | 80-120 | - | Good |[12] |
Table 5: Ammoxidation and Direct Halogenation
| Reaction | Starting Material | Conditions | Yield (%) | Reference |
| Ammoxidation | 2,6-Dichlorotoluene | P-V-Mo-Cr-K-O/γ-Al₂O₃ catalyst, 350-375 °C | up to 95.0 | [13] |
| Ammoxidation | 2,6-Dichlorotoluene | V₂O₅/γ-Al₂O₃ catalyst, 425 °C | 79 | [14] |
| Vapor Phase Chlorination | Benzonitrile | Chlorine gas, 650-850 °C | High for pentachlorobenzonitrile | - |
Experimental Protocols and Workflows
Detailed methodologies for key synthesis routes are provided below, accompanied by workflow diagrams generated using Graphviz.
Palladium-Catalyzed Cyanation of Aryl Halides
This method offers a versatile and efficient route to halogenated benzonitriles under relatively mild conditions. A variety of palladium catalysts, ligands, and cyanide sources can be employed.
Experimental Protocol (General Procedure for Pd/C-Catalyzed Cyanation) [1]
-
To a reaction vessel, add the aryl halide (1.0 equiv), zinc cyanide (0.6 equiv), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 equiv), and zinc formate dihydrate (0.1 equiv).
-
Add N,N-dimethylacetamide (DMAC) as the solvent.
-
Add 10 wt. % palladium on carbon (Pd/C, 0.02 equiv).
-
Heat the mixture to 110 °C and stir until the reaction is complete (monitored by TLC or GC).
-
Upon completion, cool the reaction mixture and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove the catalyst and other solids.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired halogenated benzonitrile.
Sandmeyer Reaction
The Sandmeyer reaction is a classic method for converting an aryl amine to an aryl nitrile via a diazonium salt intermediate.[7]
Experimental Protocol (General Procedure) [9]
-
Diazotization:
-
Suspend the halogenated aniline (1.0 equiv) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a cold aqueous solution of sodium nitrite (1.0-1.2 equiv) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN, 1.0-1.2 equiv) in a suitable solvent (e.g., water, toluene).
-
Slowly add the cold diazonium salt solution to the CuCN mixture.
-
Gently warm the reaction mixture to room temperature and then heat to 50-70 °C until the evolution of nitrogen gas ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane, ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by distillation, recrystallization, or column chromatography.
-
Rosenmund-von Braun Reaction
This reaction involves the direct cyanation of an aryl halide with copper(I) cyanide, typically at elevated temperatures.[10][15]
Experimental Protocol (L-Proline-Promoted Procedure) [12]
-
To a reaction vessel, add the aryl halide (1.0 equiv), copper(I) cyanide (2.0 equiv), and L-proline (1.0 equiv).
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Heat the mixture to 80-120 °C and stir for the required time (e.g., 45 hours, monitored by TLC or GC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into an aqueous solution of ammonia or ethylenediamine and stir for 30 minutes to complex the copper salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Concluding Remarks
The synthesis of halogenated benzonitriles is a well-developed field with a variety of reliable methods at the disposal of the synthetic chemist. For laboratory-scale synthesis requiring high yields and functional group tolerance, modern palladium- and nickel-catalyzed cyanations are often the methods of choice. The Sandmeyer and Rosenmund-von Braun reactions, while classic, remain relevant, particularly when starting from readily available anilines or when cost is a primary concern. For large-scale industrial production of specific halogenated benzonitriles, ammoxidation and direct halogenation offer economically viable, albeit more specialized, alternatives. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the synthesis of these important chemical intermediates.
References
- 1. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 2. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. synarchive.com [synarchive.com]
- 11. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 13. CN104326940A - Method for synthesizing 2,6-dichlorobenzonitrile by ammoxidation - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
Assessing the Isomeric Purity of 3-Chloro-5-iodobenzonitrile: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the isomeric purity of pharmaceutical intermediates is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of analytical techniques for assessing the isomeric purity of 3-Chloro-5-iodobenzonitrile, a key building block in the synthesis of various therapeutic agents. We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing supporting data and detailed experimental protocols.
Introduction to Isomeric Impurities in this compound
The synthesis of this compound can potentially lead to the formation of several positional isomers, where the chlorine and iodine atoms are located at different positions on the benzonitrile ring. The presence of these isomers can affect reaction kinetics, yield, and the impurity profile of subsequent synthetic steps. Therefore, robust analytical methods are required to separate and quantify these closely related compounds. The most probable isomeric impurities include:
-
2-Chloro-5-iodobenzonitrile
-
2-Chloro-3-iodobenzonitrile
-
3-Chloro-4-iodobenzonitrile
-
4-Chloro-3-iodobenzonitrile
-
4-Chloro-2-iodobenzonitrile
This guide will focus on the comparative analysis of HPLC, GC, and NMR spectroscopy for the effective determination of the isomeric purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation of non-volatile and thermally labile compounds, making it well-suited for the analysis of many pharmaceutical intermediates.[1] Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode for this type of analysis.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.[1]
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for the separation of aromatic compounds.[1] Phenyl-hexyl columns can also offer alternative selectivity for aromatic isomers.
-
Mobile Phase: A gradient elution is typically employed to achieve optimal separation of isomers with similar polarities. A common mobile phase would consist of a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program: Start with 30% B, ramp to 70% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 254 nm, where the benzonitrile chromophore exhibits strong absorbance.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[1]
Data Presentation:
Table 1: Hypothetical HPLC Performance Data for the Separation of Chloro-iodobenzonitrile Isomers
| Parameter | This compound | Isomer 1 (e.g., 2-Chloro-5-iodobenzonitrile) | Isomer 2 (e.g., 3-Chloro-4-iodobenzonitrile) |
| Retention Time (min) | 15.2 | 14.5 | 16.1 |
| Resolution (Rs) | - | 1.8 | 2.2 |
| Limit of Detection (LOD) | - | 0.01% | 0.01% |
| Limit of Quantitation (LOQ) | - | 0.03% | 0.03% |
| Linearity (R²) | >0.999 | >0.999 | >0.999 |
Note: The data presented in this table is illustrative and may vary depending on the specific HPLC system, column, and experimental conditions.
Gas Chromatography (GC)
GC is a highly efficient separation technique for volatile and thermally stable compounds. For halogenated benzonitriles, which are generally amenable to vaporization, GC can provide excellent resolution of isomers. Coupling GC with a mass spectrometer (GC-MS) allows for definitive peak identification.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).[1]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating aromatic isomers.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Inlet Temperature: 280°C.[1]
-
Oven Temperature Program: An initial temperature of 100°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, and a final hold for 5 minutes.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-300.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane to a concentration of approximately 1 mg/mL.[1]
Data Presentation:
Table 2: Hypothetical GC-MS Performance Data for the Separation of Chloro-iodobenzonitrile Isomers
| Parameter | This compound | Isomer 1 (e.g., 2-Chloro-5-iodobenzonitrile) | Isomer 2 (e.g., 3-Chloro-4-iodobenzonitrile) |
| Retention Time (min) | 12.8 | 12.5 | 13.2 |
| Key Mass Fragments (m/z) | 265, 230, 102 | 265, 230, 102 | 265, 230, 102 |
| Limit of Detection (LOD) | - | 0.005% | 0.005% |
| Limit of Quantitation (LOQ) | - | 0.02% | 0.02% |
| Precision (RSD%) | < 2% | < 2% | < 2% |
Note: The data presented in this table is illustrative. While mass spectra of positional isomers are often very similar, slight differences in fragmentation patterns can sometimes be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules and can be a powerful tool for assessing isomeric purity.[2] Unlike chromatographic techniques, NMR can provide unambiguous structural information and can be used for quantification without the need for individual isomer standards (qNMR).
Experimental Protocol:
-
Instrumentation: A 400 or 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').[2]
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-32.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').[2]
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Data Interpretation for Isomer Differentiation:
The key to differentiating positional isomers by NMR lies in the differences in their chemical shifts and proton-proton coupling patterns.
-
Symmetry: The symmetry of the substitution pattern on the benzene ring will dictate the number of unique signals in both the ¹H and ¹³C NMR spectra. For example, a more symmetric isomer will have fewer signals than a less symmetric one.
-
Chemical Shifts: The electronic environment of each proton and carbon is unique for each isomer, leading to distinct chemical shifts.
-
Coupling Constants: The magnitude of the coupling constant (J-value) between aromatic protons is highly dependent on their relative positions.
-
ortho-coupling (³J): 6-10 Hz
-
meta-coupling (⁴J): 2-4 Hz
-
para-coupling (⁵J): 0-1 Hz
-
By analyzing the splitting patterns in the ¹H NMR spectrum, the substitution pattern can be deduced.
Data Presentation:
Table 3: Predicted ¹H NMR Spectral Data for this compound and a Potential Isomer
| Compound | Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2 | 7.8-8.0 | t | ~1.5 (meta to H-4, H-6) |
| H-4 | 7.9-8.1 | t | ~1.5 (meta to H-2, H-6) | |
| H-6 | 8.0-8.2 | t | ~1.5 (meta to H-2, H-4) | |
| 2-Chloro-5-iodobenzonitrile | H-3 | 7.6-7.8 | d | ~8.5 (ortho to H-4) |
| H-4 | 7.9-8.1 | dd | ~8.5 (ortho to H-3), ~2.0 (meta to H-6) | |
| H-6 | 8.2-8.4 | d | ~2.0 (meta to H-4) |
Note: The chemical shift values are estimates based on substituent effects and may vary. The key differentiating feature is the coupling pattern.
Comparison of Analytical Techniques
Table 4: Comparison of HPLC, GC-MS, and NMR for Isomeric Purity Assessment
| Feature | HPLC | GC-MS | NMR |
| Applicability | Wide range of compounds, including non-volatile and thermally labile.[1] | Volatile and thermally stable compounds. | Soluble compounds. |
| Separation Efficiency | High | Very High | Not a separation technique, but provides structural resolution. |
| Identification | Based on retention time comparison with standards. | Definitive identification through mass fragmentation patterns. | Unambiguous structural elucidation.[2] |
| Quantification | Requires individual standards for each isomer for accurate quantification. | Can provide semi-quantitative results without standards, but standards are needed for accuracy. | Absolute quantification (qNMR) possible with a single internal standard. |
| Speed | Moderate | Fast | Relatively fast for routine analysis. |
| Cost | Moderate | High | High (instrumentation) |
| Sample Throughput | High | High | Moderate |
Conclusion
The choice of the most appropriate analytical technique for assessing the isomeric purity of this compound depends on the specific requirements of the analysis.
-
HPLC is a versatile and robust method suitable for routine quality control, offering good separation of isomers.
-
GC-MS provides excellent separation efficiency and definitive identification of volatile impurities, making it a powerful tool for impurity profiling.
-
NMR spectroscopy offers unambiguous structure determination and the potential for absolute quantification without the need for individual isomer standards, which is a significant advantage in early-stage development when impurity standards may not be available.
For comprehensive and reliable isomeric purity assessment, a combination of these techniques is often employed. Chromatographic methods (HPLC or GC) are typically used for separation and routine quantification, while NMR is invaluable for definitive structural confirmation of the main component and any detected impurities.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Chloro-5-iodobenzonitrile: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 3-Chloro-5-iodobenzonitrile, a halogenated aromatic nitrile. Adherence to these procedures is critical due to the compound's hazardous nature.
Immediate Safety and Handling Precautions:
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. Therefore, stringent safety measures must be implemented from the moment of handling to the final disposal.
-
Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure[1].
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
In case of insufficient ventilation, a NIOSH-approved respirator is necessary[1].
-
-
Emergency Procedures: In the event of accidental exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water, removing any contaminated clothing[1].
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open[1].
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Rinse the mouth with water.
-
In all cases of exposure, seek immediate medical attention[1].
-
Quantitative Hazard and Physical Data
| Property | Value |
| Molecular Formula | C₇H₃ClIN |
| Molecular Weight | 263.46 g/mol |
| Appearance | Solid |
| Boiling Point | 275.4 ± 25.0 °C at 760 mmHg |
| Flash Point | 120.3 ± 23.2 °C |
| Density | 2.0 ± 0.1 g/cm³ |
Data sourced from Chemsrc[1].
Detailed Disposal Protocol
The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations. The following protocol outlines the necessary steps for preparing this hazardous waste for collection by a certified environmental disposal service.
Step 1: Waste Segregation
Proper segregation is the first and one of the most critical steps in hazardous waste management.
-
Halogenated Waste Stream: this compound is a halogenated organic compound. It must be collected in a designated waste container for halogenated organic waste.
-
Avoid Mixing: Do not mix this compound with non-halogenated organic waste, as this can complicate and increase the cost of disposal. It is also crucial to avoid mixing with incompatible materials such as strong oxidizing agents[1].
Step 2: Waste Container Selection and Labeling
-
Container Choice: Use a chemically compatible and leak-proof container with a secure screw-top cap. The container should be in good condition, free of cracks or residue on the outer surface.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label should also include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The name and contact information of the generating laboratory or researcher.
-
Step 3: Accumulation and Storage
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from heat sources or flames[1].
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is nearing its capacity or has been in storage for the maximum allowable time according to institutional and regulatory guidelines, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Provide Documentation: Be prepared to provide the EHS or disposal company with a detailed inventory of the waste container's contents.
Step 5: Handling Spills and Contaminated Materials
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent such as sand or vermiculite.
-
Contaminated Debris: All materials used for spill cleanup, as well as any contaminated PPE, must be collected in a sealed, labeled container and disposed of as hazardous waste[1].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 3-Chloro-5-iodobenzonitrile
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides crucial safety protocols and logistical plans for 3-Chloro-5-iodobenzonitrile, a halogenated benzonitrile derivative. Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or inhaled[1][2]. It can cause skin and serious eye irritation[2]. Therefore, stringent adherence to PPE protocols is mandatory.
Engineering Controls: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure[1].
Personal Protective Equipment: The following PPE is required when handling this compound:
-
Eye Protection: Chemical safety goggles that meet the ANSI Z.87.1 1989 standard are essential to protect against splashes[3]. A face shield should be worn over safety glasses if there is a significant risk of splashing or explosion[3][4].
-
Hand Protection: Chemical-resistant gloves are required. While disposable nitrile gloves offer short-term protection against a broad range of chemicals, it is advisable to consult the glove manufacturer's compatibility chart for specific breakthrough times[3][5]. For handling larger quantities or for prolonged tasks, more robust gloves such as butyl or neoprene may be necessary[5]. Gloves should be inspected before each use and changed immediately upon contamination[3].
-
Body Protection: A laboratory coat, buttoned and properly fitted, is required to protect against spills[3]. For tasks with a higher risk of significant spillage, a chemical-resistant apron or suit should be considered[4][5]. Clothing made of natural fibers like cotton should be worn under the lab coat, as synthetic fabrics can melt and adhere to the skin in case of a fire[3].
-
Footwear: Closed-toe and closed-heel shoes that cover the entire foot are mandatory[3].
-
Respiratory Protection: If engineering controls such as a fume hood are not feasible or are insufficient to maintain exposure below permissible limits, a respirator is required. The use of a respirator necessitates annual medical evaluations, fit testing, and proper training[3][6].
| Quantitative Data | Value | Source |
| Molecular Formula | C7H3ClIN | [1] |
| Molecular Weight | 263.463 g/mol | [1] |
| Boiling Point | 275.4 ± 25.0 °C at 760 mmHg | [1] |
| Flash Point | 120.3 ± 23.2 °C | [1] |
| Density | 2.0 ± 0.1 g/cm³ | [1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm that the chemical fume hood is functioning correctly.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.
-
Reaction Setup: Set up all reactions in the fume hood. Ensure all glassware is properly secured.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water[7]. Decontaminate all work surfaces.
Spill Management:
In the event of a spill, evacuate the area if necessary and alert colleagues. For a small spill, if it is safe to do so, follow these steps:
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spilled material with an inert absorbent such as sand or vermiculite.
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Do not allow the material to enter drains or water courses[1].
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated solid waste, including gloves, absorbent materials, and empty containers, should be placed in a clearly labeled, sealed container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled, sealed, and compatible waste container.
-
Disposal: All hazardous waste must be disposed of through an authorized hazardous waste collection point, in accordance with local, state, and federal regulations[1][8].
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- 1. This compound | CAS#:289039-30-1 | Chemsrc [chemsrc.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. ehs.ucsf.edu [ehs.ucsf.edu]
- 4. sams-solutions.com [sams-solutions.com]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. parcilsafety.com [parcilsafety.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
